Product packaging for 2-PMPA(Cat. No.:CAS No. 173039-10-6)

2-PMPA

Cat. No.: B155434
CAS No.: 173039-10-6
M. Wt: 226.12 g/mol
InChI Key: ISEYJGQFXSTPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an N-acetylated alpha-linked acidic dipeptidase (NAALADase) antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O7P B155434 2-PMPA CAS No. 173039-10-6

Properties

IUPAC Name

2-(phosphonomethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEYJGQFXSTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436036
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173039-10-6
Record name 2-(Phosphonomethyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173039-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective competitive inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). GCPII is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound effectively reduces the production of glutamate, a major excitatory neurotransmitter. This mechanism of action underlies its significant neuroprotective effects observed in various preclinical models of neurological disorders. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols.

Chemical Properties and Data

This compound is a highly polar molecule with a phosphonic acid and two carboxylic acid moieties, contributing to its strong inhibitory activity against GCPII. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁O₇P[1][2]
Molecular Weight 226.12 g/mol [1][2]
Predicted pKa 2.06 ± 0.10[3]
Calculated logP -2.2[4]
Solubility Water: 20 mg/mL[5]
Appearance White to beige powder[3]
Storage Room temperature, desiccated[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, including the formation of the racemic mixture followed by the resolution of the desired enantiomer. The (S)-enantiomer is reported to be the more potent inhibitor of GCPII.

Synthesis of Racemic this compound

A common synthetic route to racemic this compound involves the Michael addition of a phosphonate to a diethyl 2-methylenepentanedioate. This is followed by hydrolysis to yield the final product.

Resolution of (S)-2-PMPA and (R)-2-PMPA

The separation of the enantiomers is a critical step to obtain the biologically active form. This is typically achieved through the formation of diastereomeric salts using a chiral resolving agent.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic this compound cluster_resolution Resolution of Enantiomers start Starting Materials (e.g., Diethyl 2-methylenepentanedioate, Dialkyl phosphite) michael Michael Addition start->michael hydrolysis Acid or Base Hydrolysis michael->hydrolysis racemic_product Racemic this compound hydrolysis->racemic_product racemic_input Racemic this compound add_chiral Addition of Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) racemic_input->add_chiral diastereomers Formation of Diastereomeric Salts add_chiral->diastereomers separation Fractional Crystallization diastereomers->separation liberation Liberation of Enantiomers separation->liberation enantiomers (S)-2-PMPA and (R)-2-PMPA liberation->enantiomers

General workflow for the synthesis and resolution of this compound.

Mechanism of Action: Inhibition of GCPII

This compound acts as a competitive inhibitor at the active site of glutamate carboxypeptidase II. The pentanedioic acid moiety of this compound mimics the glutamate substrate, binding to the S1' specificity pocket of the enzyme. The phosphonate group coordinates with the two zinc ions in the enzyme's active site, effectively blocking the catalytic activity of GCPII. This inhibition prevents the hydrolysis of NAAG, leading to an increase in synaptic NAAG levels and a decrease in glutamate release.

GCPII_Inhibition_Pathway cluster_pathway GCPII Catalytic Pathway and Inhibition by this compound cluster_downstream Downstream Effects of GCPII Inhibition NAAG N-acetylaspartylglutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Substrate Products N-acetylaspartate (NAA) + Glutamate GCPII->Products Hydrolysis Inhibition Inhibition Inc_NAAG Increased Synaptic NAAG PMPA This compound PMPA->GCPII Competitive Inhibition Dec_Glu Decreased Glutamate Release Inc_NAAG->Dec_Glu Neuroprotection Neuroprotection Dec_Glu->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound gcp_assay GCPII Inhibition Assay (Determine IC₅₀/Kᵢ) synthesis->gcp_assay stability Metabolic Stability Assays (Plasma, Microsomes) synthesis->stability pk_studies Pharmacokinetic Studies (Rodent models) gcp_assay->pk_studies bioanalysis Bioanalysis of this compound (LC-MS/MS) pk_studies->bioanalysis pd_studies Pharmacodynamic Studies (Disease models) pd_studies->bioanalysis

References

The Genesis of a Potent Enzyme Inhibitor: A Technical Guide to the Discovery and History of 2-PMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phosphonomethyl)pentanedioic acid, or 2-PMPA, stands as a cornerstone in the study of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme with profound implications in neuroscience and oncology. This potent and selective inhibitor has been instrumental in elucidating the physiological roles of GCPII and has served as a critical tool in the development of therapeutic strategies for a range of neurological disorders. This in-depth technical guide explores the discovery, history, and key experimental methodologies that have defined our understanding of this compound as a benchmark GCPII inhibitor.

Discovery and Historical Context

The story of this compound begins in the early 1990s, a period of burgeoning interest in the role of glutamate in the central nervous system. Researchers were actively seeking to understand the function of N-acetylaspartylglutamate (NAAG), an abundant neuropeptide, and the enzyme responsible for its hydrolysis, initially termed N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), and now more commonly known as GCPII.

In 1992, a team of scientists led by Dr. Barbara Slusher at Zeneca Pharmaceuticals undertook a focused effort to develop potent inhibitors of this enzyme.[1] This research culminated in the discovery of this compound, a molecule that exhibited remarkable potency, with an IC50 value in the picomolar range.[1] The initial publication by Jackson and colleagues in the Journal of Medicinal Chemistry in 1996 detailed the design, synthesis, and potent inhibitory activity of this novel compound, marking a pivotal moment in the field.

The significance of this compound was quickly recognized, as it provided an invaluable pharmacological tool to probe the function of GCPII. Subsequent studies using this compound demonstrated its ability to protect against neuronal damage in preclinical models of stroke and other neurodegenerative conditions, solidifying the therapeutic potential of GCPII inhibition.[2] However, the inherent physicochemical properties of this compound, namely its high polarity and poor oral bioavailability, presented significant challenges for its clinical development.[3][4] This limitation spurred extensive research into prodrug strategies aimed at improving its pharmacokinetic profile, a testament to the enduring importance of the this compound scaffold.[5][3][4][6]

Quantitative Data on this compound and its Analogs

The inhibitory potency of this compound and its derivatives is a key aspect of its characterization. The following tables summarize critical quantitative data gathered from various studies.

Table 1: In Vitro Inhibitory Potency of this compound

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
This compoundGCPII (NAALADase)Radioenzymatic~0.30.275[3][6]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Brain/Plasma RatioReference
RatIntraperitoneal1002752100.018[4]
MouseIntravenous10108.6 (nmol/mL)104 (hnmol/mL)<2%[7]
MouseOral100.25 (nmol/mL)0.65 (hnmol/mL)<2%[4][7]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key assays used to characterize its activity.

Synthesis of 2-(Phosphonomethyl)pentanedioic Acid (this compound)

The original synthesis of this compound, as described by Jackson et al. (1996), involves a multi-step process. While the full detailed protocol from the original paper is not available in the immediate search results, a general synthetic scheme can be inferred from related literature on the synthesis of its prodrugs and derivatives. The key steps typically involve:

  • Michael Addition: The synthesis often starts with a Michael addition of a phosphonate reagent, such as diethyl phosphite, to a diethyl 2-methylenepentanedioate precursor. This reaction forms the carbon-phosphorus bond essential for the this compound scaffold.

  • Hydrolysis: The resulting phosphonate and carboxylate esters are then hydrolyzed to the corresponding phosphonic acid and carboxylic acids. This is typically achieved under acidic or basic conditions, or through the use of silylating agents like bromotrimethylsilane (TMSBr) followed by methanolysis.

A more detailed, step-by-step protocol would require access to the experimental section of the original 1996 Journal of Medicinal Chemistry publication.

GCPII Inhibition Assay (Radioenzymatic)

This assay measures the ability of a compound to inhibit the enzymatic activity of GCPII by quantifying the hydrolysis of a radiolabeled substrate, [³H]-N-acetylaspartylglutamate ([³H]-NAAG).

Materials:

  • Recombinant human GCPII enzyme

  • [³H]-NAAG (specific activity ~40-60 Ci/mmol)

  • This compound or other test compounds

  • Tris-HCl buffer (50 mM, pH 7.4)

  • CoCl₂ (1 mM)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • AG 1-X8 anion exchange resin

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, CoCl₂, and the GCPII enzyme (final concentration ~20-40 pM).

  • Inhibitor Addition: Add varying concentrations of this compound or the test compound to the wells. Include a control with no inhibitor.

  • Substrate Addition: Initiate the reaction by adding [³H]-NAAG to a final concentration of approximately 30 nM.[8]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[9]

  • Reaction Termination: Stop the reaction by adding ice-cold sodium phosphate buffer.[8]

  • Product Separation: Separate the product, [³H]-glutamate, from the unreacted substrate, [³H]-NAAG, using an AG 1-X8 anion exchange column. The negatively charged [³H]-glutamate is retained by the resin, while the more negatively charged [³H]-NAAG passes through.

  • Quantification: Elute the bound [³H]-glutamate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Analysis of this compound by LC-MS/MS

This method is used to quantify the concentration of this compound in biological matrices such as plasma and brain tissue.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (e.g., a structurally similar phosphonate compound)

  • Plasma and brain tissue samples

  • Methanol for protein precipitation

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of methanol containing the internal standard to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Sample Preparation (Brain Tissue):

    • Homogenize brain tissue in a suitable buffer.

    • Perform protein precipitation as described for plasma.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid). A typical gradient might start with a low percentage of B, increasing to a high percentage to elute this compound.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve by analyzing samples with known concentrations of this compound.

    • Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate important pathways and workflows related to this compound and GCPII.

GCPII Signaling Pathway and Inhibition by this compound

GCPII_Pathway cluster_extracellular Extracellular Space cluster_inhibition cluster_postsynaptic Postsynaptic Neuron NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII (Glutamate Carboxypeptidase II) NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Hydrolysis NAA NAA (N-acetylaspartate) GCPII->NAA NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PMPA This compound PMPA->GCPII Inhibits Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to

Caption: GCPII hydrolyzes NAAG to release glutamate, which can lead to excitotoxicity. This compound inhibits this process.

Experimental Workflow for GCPII Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow A Prepare Reaction Mixture (GCPII, Buffer, CoCl2) B Add Test Compounds (including this compound as control) A->B C Initiate Reaction (Add [3H]-NAAG) B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate Product (Ion Exchange Chromatography) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC50) G->H

Caption: A typical workflow for screening potential GCPII inhibitors using a radioenzymatic assay.

Logical Relationship in the Development of this compound and its Prodrugs

PMPA_Development_Logic cluster_logic This compound Development Pathway A Discovery of this compound as a Potent GCPII Inhibitor B Demonstrated Efficacy in Preclinical Models A->B C Poor Pharmacokinetic Profile (High Polarity, Low Bioavailability) B->C Identified Challenge D Development of Prodrugs (Masking Polar Groups) C->D Led to E Improved Oral Bioavailability and Brain Penetration D->E Resulted in F Clinical Development of Prodrug Candidates E->F Enabled

Caption: The logical progression from the discovery of this compound to the development of its prodrugs for clinical applications.

Conclusion

The discovery of this compound represents a landmark achievement in the field of neuropharmacology. Its high potency and selectivity for GCPII have made it an indispensable tool for researchers. While its own clinical utility has been hampered by pharmacokinetic limitations, the journey of this compound has paved the way for the development of innovative prodrug strategies that hold promise for treating a variety of neurological and other diseases. This technical guide provides a comprehensive overview of the history, key data, and experimental protocols that have been central to the legacy of this compound, offering a valuable resource for scientists and researchers dedicated to advancing the field of enzyme inhibition and drug discovery.

References

Navigating the Challenges of 2-PMPA Delivery: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BALTIMORE, MD – 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), has demonstrated significant therapeutic promise in a multitude of preclinical models for neurological and psychiatric disorders. However, its clinical development has been significantly hampered by its inherently poor oral bioavailability, a direct consequence of its highly polar nature. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on the innovative prodrug strategies being employed to overcome this critical hurdle.

This compound's structure, which includes four acidic functionalities, results in low lipophilicity and consequently, minimal passive diffusion across the gastrointestinal tract, leading to an oral bioavailability of less than 1%.[1][2][3] This has necessitated the exploration of alternative administration routes and, more promisingly, the development of prodrugs designed to mask the polar groups, thereby enhancing absorption.

Pharmacokinetic Profile of this compound

Intravenous and intraperitoneal administrations of this compound have been extensively studied to establish its baseline pharmacokinetic parameters in various animal models. These studies reveal rapid distribution and elimination, with the kidneys playing a major role in its clearance.

Key Pharmacokinetic Parameters of this compound (Intraperitoneal Administration in Rats)
ParameterValueUnits
Cmax275μg/mL
Tmax0.25h
t1/20.64h
AUC210μg·h/mL
Apparent Clearance7.93mL/min/kg
Volume of Distribution0.44L/kg
Data from a study involving intraperitoneal administration of 100 mg/kg this compound in rats.[4][5]
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats

A bioanalytical method was developed to evaluate the pharmacokinetics of this compound in rats. Following a single intraperitoneal dose of 100 mg/kg, plasma and tissue samples were collected at various time points. The concentrations of this compound were determined using a sensitive analytical method, as the compound's polarity presents challenges for analysis in biological matrices.[4][5] Pharmacokinetic parameters were then calculated from the resulting concentration-time profiles.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose 100 mg/kg this compound (Intraperitoneal) Plasma Plasma Dose->Plasma Collection at various time points Tissue Brain, Sciatic Nerve, Dorsal Root Ganglion Dose->Tissue Collection at various time points Quantification Bioanalytical Method Plasma->Quantification Tissue->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Experimental workflow for pharmacokinetic analysis of this compound in rats.

Enhancing Oral Bioavailability: The Prodrug Approach

To circumvent the poor oral absorption of this compound, researchers have focused on developing prodrugs that mask its polar carboxylate and phosphonate groups. These prodrugs are designed to be more lipophilic, allowing for enhanced absorption from the gastrointestinal tract. Once absorbed, they are metabolically cleaved to release the active this compound.

One successful strategy has involved the use of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) as a promoiety.[1][2][3] A prodrug where all four acidic groups of this compound were masked with ODOL (referred to as compound 4 in the cited literature) demonstrated a dramatic improvement in oral bioavailability.

Comparative Pharmacokinetics of this compound and its ODOL Prodrug (Compound 4) in Mice
CompoundAdministrationDose (this compound equiv.)Cmax (nmol/mL)Tmax (h)AUC0-t (h*nmol/mL)Absolute Oral Bioavailability (%)
This compoundOral10 mg/kg--0.65 ± 0.13< 1
Prodrug 4 Oral10 mg/kg27.1 ± 11.70.2552.1 ± 5.950
This compoundIV10 mg/kg108.6 ± 9.5-104 ± 19-
Data from a pharmacokinetic study in mice.[3]

This represents an 80-fold enhancement in plasma exposure of this compound when delivered via the oral prodrug compared to oral administration of this compound itself.[1][3] Furthermore, this prodrug strategy resulted in brain exposures similar to that achieved with intravenous administration of this compound.[1][3]

Experimental Protocol: Evaluation of this compound Prodrugs in Mice

Prodrugs of this compound were synthesized to mask two, three, or all four of its acidic groups with the ODOL promoiety. These prodrugs were then evaluated for their in vitro stability in physiological buffers, plasma, and liver microsomes. For in vivo pharmacokinetic studies, the prodrugs were administered orally to mice at a dose equivalent to 10 mg/kg of this compound. Plasma samples were collected at various time points, and the concentration of the released this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Non-compartmental analysis was used to determine the pharmacokinetic parameters.

G cluster_prodrug_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics (Mice) Prodrugs This compound Prodrugs (ODOL promoieties) Stability Stability Analysis (Buffer, Plasma, Microsomes) Prodrugs->Stability Oral_Admin Oral Administration (10 mg/kg this compound equiv.) Prodrugs->Oral_Admin Plasma_Sampling Plasma Collection Oral_Admin->Plasma_Sampling LCMS LC-MS/MS Quantification of this compound Plasma_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Workflow for the development and evaluation of this compound prodrugs.

Metabolic Fate and Excretion

Studies in dogs have shown that this compound is primarily excreted unchanged in the urine.[6][7] Following intravenous administration, approximately 70% of the dose is recovered in the urine within 48 hours, with negligible amounts found in the feces or bile.[6][7] The plasma clearance of this compound was found to be significantly greater than the glomerular filtration rate, suggesting active tubular secretion is involved in its renal elimination.[6][7] No metabolites of this compound were detected, indicating that it does not undergo significant metabolism in the body.[6][7]

Conclusion

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability and rapid renal clearance. While these properties present significant challenges for its clinical development, the prodrug approach has emerged as a highly effective strategy to enhance its oral absorption. The remarkable success of the ODOL-based prodrugs in preclinical models, achieving up to 50% oral bioavailability, provides a clear path forward for the development of orally administered this compound-based therapeutics. Further research and clinical trials will be crucial to translate these promising findings into effective treatments for a range of neurological and psychiatric conditions.

References

2-PMPA: An In-Depth Technical Guide to its High-Affinity and Selective Inhibition of Glutamate Carboxypeptidase II (GCPII)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). It details the remarkable affinity of this compound for GCPII and presents a thorough analysis of its selectivity over other metalloenzymes. This document consolidates quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated biochemical pathways and workflows to serve as a critical resource for researchers in neuroscience, oncology, and drug development.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and in the pathology of various diseases. In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Overactivity of GCPII is implicated in excitotoxic neuronal damage resulting from excessive glutamate. In prostate cancer, GCPII is highly overexpressed, making it a key target for both imaging and therapeutic intervention.

2-(Phosphonomethyl)pentanedioic acid (this compound) has emerged as a gold-standard inhibitor of GCPII, exhibiting picomolar affinity and exceptional selectivity. Its utility in preclinical models of neurological disorders and cancer has been extensively documented. This guide aims to provide a detailed technical understanding of this compound's interaction with GCPII and its selectivity profile.

Quantitative Analysis of this compound's Affinity and Selectivity

This compound is a highly potent inhibitor of GCPII, with reported IC50 values in the picomolar range and Ki values in the low nanomolar range. Its selectivity is a key attribute, with significantly lower affinity for other related enzymes.

EnzymeLigandAssay TypeKi (nM)IC50 (nM)Selectivity (fold) vs. GCPII (Ki)Reference
Glutamate Carboxypeptidase II (GCPII)This compoundRadiometric0.2--[1]
Glutamate Carboxypeptidase II (GCPII)This compoundNot Specified-0.3-[1][2]
Cytosolic Carboxypeptidase 1 (Nna1/CCP1)This compoundEnzyme Kinetics110 (Ki), 240 (Ki')210,000~550-1200[3][4]

Note: The selectivity fold is calculated based on the ratio of Ki values (CCP1/GCPII). A higher value indicates greater selectivity for GCPII.

Key Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to characterize this compound.

Radioenzymatic GCPII Inhibition Assay

This assay directly measures the enzymatic activity of GCPII by quantifying the cleavage of a radiolabeled substrate.

Workflow for Radioenzymatic GCPII Inhibition Assay

G A Prepare reaction mixture: - 3H-NAAG (substrate) - GCPII enzyme - Buffer (e.g., Tris-HCl) - CoCl2 B Add this compound or test compound A->B Introduce Inhibitor C Incubate at 37°C B->C Initiate Reaction D Stop reaction with ice-cold buffer (e.g., sodium phosphate) C->D Terminate E Separate cleaved [3H]glutamate using ion-exchange resin D->E Purification F Quantify radioactivity in the eluate using scintillation counting E->F Measurement G Calculate % inhibition and IC50 F->G Data Analysis

Caption: Workflow of the radioenzymatic GCPII inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microplate, combine the following in a total volume of 50 µL:

    • Radiolabeled substrate: N-acetyl-L-aspartyl-L-[³H]glutamate ([³H]NAAG) at a final concentration of ~30-50 nM.

    • Enzyme: Recombinant human GCPII at a final concentration of ~20-40 pM.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Cofactor: 1 mM CoCl₂.

  • Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction mixture. For control wells, add vehicle.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M sodium phosphate buffer, pH 7.5.

  • Separation: Separate the radiolabeled product ([³H]glutamate) from the unreacted substrate ([³H]NAAG) using anion-exchange chromatography. This can be achieved using a 96-well plate format with a resin like AG1-X8.

  • Quantification: Elute the [³H]glutamate and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based GCPII Inhibition Assay

This method offers a non-radioactive alternative for measuring GCPII activity, often utilizing a fluorogenic substrate.

Workflow for Fluorescence-Based GCPII Inhibition Assay

G A Pre-incubate GCPII enzyme with this compound or test compound in assay buffer B Initiate reaction by adding fluorescently labeled dipeptide substrate A->B Substrate Addition C Incubate at 37°C B->C Enzymatic Cleavage D Terminate reaction (e.g., with TFA) C->D Stop Reaction E Analyze reaction mixture by RP-HPLC with a fluorescence detector D->E Separation F Quantify fluorescent product and substrate peaks E->F Detection G Calculate % inhibition and IC50 F->G Data Analysis

Caption: Workflow of the fluorescence-based GCPII inhibition assay.

Detailed Protocol:

  • Pre-incubation: In a suitable reaction vessel, pre-incubate recombinant human GCPII (final concentration ~0.02 nM) with varying concentrations of this compound or the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein) to a final concentration of ~100 nM.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA) in 5% acetonitrile.

  • Analysis: Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) equipped with a fluorescence detector.

  • Quantification: Separate and quantify the fluorescent product and remaining substrate based on their retention times and fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition by comparing the product formation in the presence of the inhibitor to the control. Determine the IC50 value from the dose-response curve.

[³H]this compound Binding Assay

This assay directly measures the binding of radiolabeled this compound to GCPII, providing information on binding affinity (Kd) and the number of binding sites (Bmax).

Workflow for [³H]this compound Binding Assay

G A Prepare membrane fraction containing GCPII (e.g., from rat brain) B Incubate membranes with [3H]this compound and varying concentrations of unlabeled competitor (for competition assay) A->B Incubation Setup C Incubate to allow binding to reach equilibrium B->C Binding D Separate bound from free [3H]this compound by rapid filtration C->D Separation E Wash filter to remove non-specific binding D->E Washing F Quantify radioactivity on the filter using scintillation counting E->F Measurement G Determine Kd and Bmax (Scatchard analysis) or Ki F->G Data Analysis

Caption: Workflow of the [³H]this compound binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare a membrane fraction containing GCPII from a suitable source, such as rat brain tissue homogenates.

  • Binding Reaction: In a reaction tube, combine the membrane preparation with a fixed concentration of [³H]this compound. For saturation binding experiments, use increasing concentrations of [³H]this compound. For competition binding experiments, use a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound or a test compound.

  • Incubation: Incubate the reaction mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound [³H]this compound from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: For saturation binding experiments, perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, calculate the Ki value for the test compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of GCPII. This inhibition has significant downstream consequences, particularly in the context of neurotransmission.

Signaling Pathway Affected by this compound Inhibition of GCPII

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate GCPII->Glutamate Produces NMDA_R NMDA Receptor Glutamate->NMDA_R Activates (Excitotoxicity) PMPA This compound PMPA->GCPII Inhibits mGluR3->Glutamate Reduces Release (Neuroprotective)

References

In Vitro Potency and IC50 of 2-PMPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the in vitro potency and IC50 of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, oncology, and pharmacology.

Core Findings: In Vitro Potency of this compound

This compound is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) and prostate-specific membrane antigen (PSMA).[1] Its high affinity for GCPII makes it a valuable research tool and a potential therapeutic agent for a variety of neurological disorders.

Quantitative Data Summary

The in vitro potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The data from multiple studies are summarized in the table below.

ParameterValueTarget EnzymeNotes
IC50 300 pMGlutamate Carboxypeptidase II (GCPII)This is the most frequently cited value for the in vitro potency of this compound against GCPII.[2][3][4][5]
IC50 ~ 1 nMGlutamate Carboxypeptidase II (GCPII)Some sources report the IC50 value as approximately 1 nM.[1]
IC50 1.1 nMLNCaP cell lineThis value was determined in a cell-based assay using the LNCaP prostate cancer cell line, which endogenously expresses GCPII.[2]
Ki 98 pMNAALADaseThe inhibitor constant (Ki) was determined for the release of glutamate from the NAALADase substrate N-acetylaspartylglutamate (NAAG).[6]
Ki 280 pMNAALADaseAnother reported Ki value for this compound against NAALADase.[7]
Ki 0.2 nMGlutamate Carboxypeptidase II (GCPII)Determined in a microplate assay demonstrating competitive inhibition.
EC50 8.4 µMNeuroprotection against hypoxiaThis value represents the half-maximal effective concentration for neuroprotection in neuron-enriched primary cultures from rat embryo cerebellum.[6]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of GCPII. GCPII is a zinc metalloenzyme that catalyzes the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to an increase in synaptic NAAG levels and a decrease in the production of glutamate. This modulation of the glutamatergic system is believed to be the primary mechanism underlying the neuroprotective effects of this compound.

2_PMPA_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 Inhibition by this compound cluster_2 Resulting Effect NAAG N-Acetyl-L-aspartyl-L-glutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII/NAALADase) NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Hydrolysis NAA N-Acetylaspartate (NAA) GCPII->NAA GCPII_inhibited Inhibited GCPII Two_PMPA This compound Two_PMPA->GCPII_inhibited Inhibition Increased_NAAG Increased Synaptic NAAG Decreased_Glutamate Decreased Glutamate Production Neuroprotection Neuroprotection Increased_NAAG->Neuroprotection Decreased_Glutamate->Neuroprotection

Mechanism of this compound Inhibition of GCPII

Experimental Protocols

The determination of the in vitro potency of this compound involves specific assays that measure the enzymatic activity of GCPII in the presence of the inhibitor. The following are detailed methodologies for key experiments.

Radioenzymatic Assay for IC50 Determination

This assay measures the inhibition of GCPII by quantifying the amount of radiolabeled glutamate released from a radiolabeled NAAG substrate.

Materials:

  • Recombinant human GCPII

  • [3H]-N-acetylaspartylglutamate ([3H]-NAAG)

  • This compound stock solution

  • Tris-HCl buffer (50 mM, pH 7.4)

  • CoCl2 (1 mM)

  • Ice-cold sodium phosphate buffer (0.1 M, pH 7.5)

  • AG1X8 ion-exchange resin

  • Scintillation vials and cocktail

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoCl2, and recombinant human GCPII (e.g., 40 pM final concentration).

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [3H]-NAAG (e.g., 30 nM final concentration).

  • Incubate the reaction for a defined period (e.g., 25 minutes) at 37°C.

  • Stop the reaction by adding ice-cold sodium phosphate buffer.

  • Separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG using an AG1X8 ion-exchange resin column.

  • Quantify the amount of [3H]-glutamate in the eluate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

[3H]this compound Binding Assay

This assay directly measures the binding of radiolabeled this compound to its target, providing information on binding affinity (Kd).

Materials:

  • [3H]this compound

  • Rat brain membranes (as a source of GCPII)

  • Assay buffer (e.g., Tris-HCl with specific ions like chloride and cobalt)

  • Non-labeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate rat brain membranes with various concentrations of [3H]this compound in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound.

  • After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

IC50_Determination_Workflow cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Reaction Termination & Detection cluster_3 Data Analysis Prep_Enzyme Prepare GCPII Enzyme Solution Incubate Incubate Enzyme, Substrate, and Inhibitor at 37°C Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate (e.g., [3H]-NAAG) Prep_Substrate->Incubate Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add cold buffer) Incubate->Stop_Reaction Separate Separate Product from Substrate Stop_Reaction->Separate Detect Detect Product (e.g., Scintillation Counting) Separate->Detect Calculate_Inhibition Calculate % Inhibition Detect->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Experimental Workflow for IC50 Determination

Conclusion

This compound is a potent and selective inhibitor of GCPII with a picomolar to low nanomolar in vitro potency. Its well-characterized mechanism of action and the availability of robust in vitro assays make it an invaluable tool for studying the role of GCPII in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately assess the inhibitory activity of this compound and other GCPII inhibitors.

References

Structural Analysis of 2-PMPA Binding to GCPII: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between the potent inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). Understanding this binding is crucial for the development of therapeutics targeting neurological disorders and for the imaging and treatment of prostate cancer.

Core Findings: Structural Basis of High-Affinity Inhibition

The crystal structure of the extracellular domain of human GCPII (residues 44-750) in complex with this compound has been resolved to 2.2 Å, revealing the molecular basis for its high-affinity and specific inhibition.[1][2][3][4] The binding of this compound to the GCPII active site is characterized by a network of strong interactions with key amino acid residues and two catalytic zinc ions.[5][6]

The pentanedioic acid moiety of this compound occupies the S1' specificity pocket of the enzyme.[1][4] A critical interaction involves the formation of two strong salt bridges, a common feature for high-affinity binding to this site.[1][3][4] Specifically, the α-carboxylate group of this compound forms a salt bridge with the guanidinium group of Arginine 210.[2]

The phosphonate group of this compound is crucial for its potent inhibitory activity, as it chelates the two zinc ions within the enzyme's active site.[7][8] This interaction mimics the transition state of the natural substrate hydrolysis, effectively blocking the catalytic activity of GCPII.

Quantitative Binding Data

The following table summarizes the key quantitative data for the interaction of this compound and related compounds with GCPII.

CompoundParameterValueReference
This compound IC50300 pM[8]
Ki0.275 nM[7]
Kd (from rate constants)1 nM[9][10]
Kd (Scatchard analysis)2 nM[9][10][11]
Bmax0.7 pmol/mg[9][10][11]
Association rate constant (kon)3 x 106 M-1s-1[9][10]
Dissociation rate constant (koff)0.01 s-1[9][10]
GPI-18431 (this compound derivative) IC5030 nM[12]
Phosphate (weak inhibitor) IC5010 µM[12][13]

Crystallographic Data

The table below provides a summary of the crystallographic data for the GCPII-2-PMPA complex.

PDB CodeComplexResolution (Å)Space GroupUnit Cell Dimensions (a, b, c in Å)
2JBJ, 2PVWGCPII in complex with (S)-2-PMPA2.2I222103.13, 131.19, 161.23

Experimental Protocols

Protein Expression and Purification

The recombinant extracellular domain of human GCPII (amino acid residues 44-750) was expressed in Schneider cells.[13] Purification of the protein was achieved through a series of chromatographic steps to ensure high purity for crystallization.

Crystallization of the GCPII-2-PMPA Complex

Crystals of the GCPII-2-PMPA complex were grown using the hanging-drop vapor-diffusion method at room temperature.[2] The protocol is as follows:

  • The purified GCPII protein solution (10 mg/mL) was mixed with a 1/10 volume of the this compound inhibitor solution.[2]

  • Crystallization droplets were formed by mixing 2 µl of the GCPII–inhibitor mixture with 2 µl of a reservoir solution.[2]

  • The reservoir solution contained 15% (w/v) PEG 1500, 5% (v/v) PEG 400, 100 mM HEPES, and 100 mM NaCl at a pH of 7.4.[2]

  • Crystals typically appeared within one to two weeks.[14]

X-ray Diffraction Data Collection and Structure Determination
  • Crystals were flash-frozen in liquid nitrogen directly from the crystallization droplets.[14]

  • X-ray diffraction data were collected at 100 K using synchrotron radiation.[14]

  • The structure of the GCPII complex with an iodinated derivative of this compound (GPI-18431) was determined at 2.0 Å resolution using single-wavelength anomalous dispersion (SAD).[12][13]

  • The structures of GCPII in complex with this compound and other ligands were subsequently determined by difference Fourier methods using the initial structure as a model.[12][13]

  • Data processing was performed using software packages such as HKL2000 or XDSAPP.[14]

Visualizations

Experimental Workflow for Structural Determination

The following diagram illustrates the key steps involved in determining the crystal structure of the GCPII-2-PMPA complex.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination p1 GCPII Expression (Schneider Cells) p2 Purification p1->p2 c1 Complex Formation (GCPII + this compound) p2->c1 c2 Hanging-Drop Vapor Diffusion c1->c2 d1 Crystal Freezing (Liquid Nitrogen) c2->d1 d2 X-ray Diffraction (Synchrotron) d1->d2 d3 Data Processing d2->d3 s1 Phasing (SAD with iodinated analog) d3->s1 s2 Model Building & Refinement s1->s2 final final s2->final Final Structure (PDB: 2JBJ)

Experimental workflow for GCPII-2-PMPA structure determination.
Key Interactions in the GCPII Active Site

This diagram illustrates the logical relationships of the key interactions between this compound and the active site of GCPII.

binding_interactions cluster_inhibitor This compound cluster_gcpII GCPII Active Site inhibitor_backbone Pentanedioic Acid Moiety arg210 Arg210 inhibitor_backbone->arg210 Salt Bridge tyr552 Tyr552 inhibitor_backbone->tyr552 H-bond tyr700 Tyr700 inhibitor_backbone->tyr700 H-bond asn257 Asn257 inhibitor_backbone->asn257 Interaction phosphonate Phosphonate Group zinc Zn1, Zn2 phosphonate->zinc Chelation

Key binding interactions of this compound within the GCPII active site.

References

The Role of 2-PMPA in Modulating Glutamate Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2] This technical guide provides an in-depth exploration of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), and its role in modulating glutamate excitotoxicity. By elucidating the mechanism of action of this compound, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals in the field of neuroprotection.

The Mechanism of Action of this compound

This compound exerts its neuroprotective effects by inhibiting the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][3] GCPII is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3]

Under pathological conditions characterized by excessive neuronal firing, the activity of GCPII is upregulated, leading to an increased breakdown of NAAG and a subsequent elevation of extracellular glutamate levels. This surplus glutamate overwhelms the reuptake mechanisms, leading to the overactivation of glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] The sustained activation of these ionotropic receptors results in a massive influx of Ca2+ ions, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal cell death.[6]

This compound is a highly potent and selective competitive inhibitor of GCPII, with an IC50 of 300 pM and a Ki of 0.2 nM.[3][7] By binding to the active site of GCPII, this compound prevents the hydrolysis of NAAG. This inhibition has a dual neuroprotective effect:

  • Reduction of Glutamate Levels: By blocking the GCPII-mediated breakdown of NAAG, this compound directly reduces the production of excess glutamate in the synaptic cleft, thereby mitigating the excitotoxic cascade.[8]

  • Elevation of NAAG Levels: The inhibition of GCPII leads to an accumulation of NAAG. NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which is coupled to an inhibitory G-protein.[9] Activation of mGluR3 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent inhibition of voltage-gated calcium channels.[10][11] This presynaptic inhibition reduces further release of glutamate, providing an additional layer of neuroprotection.[9]

This dual mechanism makes this compound a promising therapeutic agent for conditions where glutamate excitotoxicity is a key pathological feature.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

ParameterValueReference
IC50 for GCPII Inhibition 300 pM[3]
Ki for GCPII Inhibition 0.2 nM[7]
Binding Affinity (Kd) 1-2 nM[12]

Table 1: In Vitro Efficacy of this compound

ModelThis compound ConcentrationNeuroprotection (%)Reference
Mutant SOD1-induced motor neuron death1.0 nM - 10.0 µMSignificant (p < 0.001)[13]
Mutant SOD1-induced motor neuron death50.0 µMSignificant (p < 0.05)[13]

Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Amyotrophic Lateral Sclerosis (ALS)

Animal ModelAdministration RouteDoseEffectReference
Rat model of neuropathic paini.p.50 mg/kgAnti-allodynic activity; peak brain concentration of 29.66 ± 8.1 µM[14]
Anesthetized mousei.p.167 - 250 mg/kgAttenuation of BOLD signals in gray matter[14]
Rati.p.100 mg/kgCmax in plasma: 275 µg/mL at 0.25 h[14]
Rati.n.30 mg/kgBrain concentrations at 1h: Olfactory bulb (31.2 µg/g), Cortex (10.3 µg/g), Cerebellum (2.13 µg/g)[1]
Rati.p.30 mg/kgPeak plasma concentration (Cmax): 49.5 µg/mL at 0.167 h[1]

Table 3: Pharmacokinetic and In Vivo Efficacy Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and glutamate excitotoxicity.

Protocol 1: Induction of Glutamate Excitotoxicity in Primary Neuronal Cultures

Objective: To induce excitotoxic cell death in primary cortical neurons for the evaluation of neuroprotective compounds.

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid solution (10 mM stock in sterile water)

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Culture primary cortical neurons for 10-14 days in vitro to allow for maturation and synapse formation.

  • Prepare a working solution of L-glutamic acid in Neurobasal medium to the desired final concentration (e.g., 25-100 µM).

  • Remove the culture medium from the neuronal cultures and wash once with pre-warmed PBS.

  • Add the glutamate-containing medium to the wells. For control wells, add fresh culture medium without glutamate.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired duration of excitotoxic insult (e.g., 15-30 minutes).

  • After the incubation period, remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to all wells.

  • To test the neuroprotective effect of this compound, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding the glutamate-containing medium. This compound should also be present during the glutamate exposure.

  • Assess cell viability 24 hours post-insult using an LDH cytotoxicity assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of neuroprotection by comparing the LDH release in this compound-treated wells to the vehicle-treated (glutamate only) and control (no glutamate) wells.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia in rats to model stroke and evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Isoflurane anesthesia

  • Surgical microscope

  • 4-0 nylon monofilament with a silicon-coated tip

  • Microvascular clips

  • Surgical instruments (scissors, forceps, etc.)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

  • This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

  • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature on the CCA and a microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicon-coated 4-0 nylon monofilament through the ECA into the ICA and advance it approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • Maintain the occlusion for the desired duration (e.g., 90 minutes for transient MCAO).

  • Administer this compound or vehicle at the desired time point (e.g., before, during, or after MCAO) via the chosen route (e.g., intraperitoneal injection).

  • For transient MCAO, withdraw the filament after the occlusion period to allow for reperfusion. For permanent MCAO, leave the filament in place.

  • Suture the incision and allow the animal to recover.

  • At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Incubate the brain slices in 2% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume by capturing images of the stained sections and using image analysis software. Calculate the percentage of infarct volume relative to the total hemisphere volume.

  • Compare the infarct volumes between the this compound-treated and vehicle-treated groups to determine the neuroprotective effect.

Protocol 3: Measurement of GCPII Activity using a Radioenzymatic Assay

Objective: To determine the inhibitory activity of compounds like this compound on GCPII.

Materials:

  • Recombinant human GCPII enzyme

  • [3H]-NAAG (radiolabeled NAAG)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Cobalt chloride (CoCl2)

  • Ion-exchange resin (e.g., Dowex AG 50W-X8)

  • Scintillation cocktail and counter

  • This compound or other test compounds

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoCl2, and recombinant GCPII enzyme in a microcentrifuge tube.

  • Add varying concentrations of this compound or the test compound to the reaction mixture. For control reactions, add vehicle (e.g., buffer or DMSO).

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding [3H]-NAAG to the mixture.

  • Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of ice-cold stop buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

  • Separate the radiolabeled glutamate product from the unreacted [3H]-NAAG substrate using an ion-exchange resin column. The negatively charged glutamate will not bind to the cation exchange resin and will be collected in the eluate.

  • Add the eluate to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of GCPII inhibition for each concentration of the test compound by comparing the radioactivity in the sample wells to the control (no inhibitor) and blank (no enzyme) wells.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Quantification of Glutamate and NAAG by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentrations of glutamate and NAAG in biological samples (e.g., brain tissue homogenates, microdialysates).

Materials:

  • HPLC system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

  • Mobile phase (e.g., a gradient of sodium acetate buffer and methanol)

  • Glutamate and NAAG standards

  • Sample preparation reagents (e.g., perchloric acid for tissue deproteinization)

Procedure:

  • Sample Preparation:

    • For brain tissue: Homogenize the tissue in a deproteinizing agent like perchloric acid. Centrifuge to pellet the protein and collect the supernatant.

    • For microdialysates: Samples can often be directly injected after minimal processing.

  • Derivatization (for fluorescence detection with OPA):

    • Mix a small volume of the sample or standard with the OPA reagent in a basic buffer (e.g., borate buffer).

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) to form fluorescent isoindole derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the compounds using a specific gradient of the mobile phase. The gradient is optimized to separate glutamate and NAAG from other amino acids and components in the sample.

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

  • Quantification:

    • Generate a standard curve by running known concentrations of glutamate and NAAG standards through the same derivatization and HPLC procedure.

    • Identify the peaks corresponding to glutamate and NAAG in the sample chromatograms based on their retention times compared to the standards.

    • Quantify the concentration of glutamate and NAAG in the samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Glutamate_Excitotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Excessive Release AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Excessive Release Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Neurotoxic_Cascade Neurotoxic Cascade (Enzyme activation, ROS production, Mitochondrial dysfunction) Ca_Influx->Neurotoxic_Cascade Cell_Death Neuronal Cell Death Neurotoxic_Cascade->Cell_Death

Caption: Glutamate Excitotoxicity Signaling Pathway.

PMPA_Mechanism_of_Action cluster_extracellular Extracellular Space Two_PMPA This compound GCPII GCPII Enzyme Two_PMPA->GCPII Inhibits Glutamate Glutamate GCPII->Glutamate Produces NAAG NAAG NAAG->GCPII Hydrolyzes mGluR3 mGluR3 NAAG->mGluR3 Activates Postsynaptic Receptors Postsynaptic Receptors Glutamate->Postsynaptic Receptors Reduced Activation mGluR3->Glutamate Inhibits Release

Caption: Mechanism of Action of this compound.

MCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Perform MCAO Surgery anesthesia->surgery treatment Administer this compound or Vehicle surgery->treatment recovery Allow Recovery (24h) treatment->recovery euthanasia Euthanize and Harvest Brain recovery->euthanasia staining TTC Staining of Brain Slices euthanasia->staining analysis Quantify Infarct Volume staining->analysis end End analysis->end

Caption: Experimental Workflow for the MCAO Model.

Conclusion

This compound represents a well-characterized and highly potent tool for investigating the role of glutamate excitotoxicity in a variety of neurological disorders. Its dual mechanism of action, involving both the reduction of excitotoxic glutamate and the enhancement of neuroprotective NAAG signaling, makes it a compelling candidate for therapeutic development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its mechanism, quantitative efficacy data, and detailed experimental protocols. It is anticipated that this resource will be valuable for researchers and drug development professionals working to advance our understanding of glutamate-mediated neurodegeneration and to develop novel neuroprotective strategies. Further research, particularly clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human diseases.

References

Foundational Research on 2-PMPA and N-acetylaspartylglutamate (NAAG): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on the glutamate carboxypeptidase II (GCPII) inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and the endogenous neuropeptide N-acetylaspartylglutamate (NAAG). It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Introduction to NAAG and this compound

N-acetylaspartylglutamate (NAAG) is one of the most abundant peptide neurotransmitters in the mammalian central nervous system.[1][2] It is synthesized from N-acetylaspartate (NAA) and glutamate and is involved in a variety of neuromodulatory processes.[3] NAAG primarily exerts its effects through the activation of the metabotropic glutamate receptor 3 (mGluR3), which is often located presynaptically and on glial cells.[4][5] Activation of mGluR3 by NAAG leads to a reduction in the release of other neurotransmitters, including glutamate, thereby playing a crucial role in preventing excitotoxicity.[6][7]

The synaptic actions of NAAG are terminated by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes NAAG into NAA and glutamate.[8] Inhibition of GCPII represents a promising therapeutic strategy for a range of neurological and psychiatric disorders associated with excessive glutamate signaling, such as neuropathic pain, traumatic brain injury, and schizophrenia.[9][10]

2-(Phosphonomethyl)pentanedioic acid (this compound) is a potent and highly selective inhibitor of GCPII.[11][12] By blocking the degradation of NAAG, this compound elevates synaptic levels of the neuropeptide, thereby enhancing its neuroprotective effects through mGluR3 activation.[5] Despite its high potency, the therapeutic development of this compound has been hampered by its poor oral bioavailability and limited penetration of the blood-brain barrier.[7] This has led to the development of various prodrug strategies to improve its pharmacokinetic profile.[7][12]

Quantitative Data

This section presents key quantitative data for this compound and NAAG, including enzyme inhibition kinetics, receptor binding affinities, and pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound and NAAG
CompoundTargetAssay TypeValueUnitsReference
This compoundGCPIIInhibition Constant (Ki)0.2nM[11]
This compoundGCPIIIC50300pM[12]
NAAGGCPIIMichaelis Constant (Km)130nM[11]
NAAGmGluR3EC50 (GIRK channel activation)~1µM[13]
NAAGmGluR2EC50 (GIRK channel activation)18µM[13]
[3H]this compoundGCPII (rat brain membranes)Dissociation Constant (Kd)2nM[14]
[3H]this compoundGCPII (rat brain membranes)Bmax0.7pmol/mg[14]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
Administration RouteDose (mg/kg)Cmax (Plasma)Tmax (Plasma)t1/2 (Plasma)Oral Bioavailability (%)Brain/Plasma Ratio (AUC)Reference
Intraperitoneal (Rat)100275 µg/mL0.25 h0.64 h-0.018[9][15]
Intravenous (Mouse)10-----[7]
Oral (Mouse)10 (as prodrug 4)27.1 nmol/mL15 min-500.023[7]
Table 3: Endogenous Concentrations of NAAG in Rat Brain
Brain RegionConcentrationUnitsReference
Total Brain-µM–mM[3]
Spinal CordHigh-[3]
Brain StemHigh-[3]
White Matter1.5 - 2.7mM[16]
Gray Matter0.6 - 1.5mM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound and NAAG.

Synthesis and Purification of this compound

The synthesis of this compound has been achieved through various chemical routes. A common strategy involves the Michael addition of a phosphonate to a derivative of 2-methyleneglutarate.[12][17]

Illustrative Synthetic Scheme:

  • Preparation of Diethyl 2-methylenepentanedioate: This starting material can be synthesized from diethyl glutarate.

  • Michael Addition: Reaction of diethyl 2-methylenepentanedioate with dibenzyl phosphite in the presence of a base (e.g., sodium ethoxide) yields a tetraester intermediate.

  • Deprotection: The benzyl groups on the phosphonate are typically removed by catalytic hydrogenation (e.g., using H2 and Pd/C). The ethyl esters of the carboxylates can be hydrolyzed under acidic or basic conditions, or by using reagents like trimethylsilyl bromide (TMSBr).[7]

  • Purification: The final product, this compound, is a highly polar compound and is typically purified by recrystallization from water, often with pH adjustment to facilitate crystallization.[7]

Synthesis of N-acetylaspartylglutamate (NAAG)

The synthesis of NAAG, including radiolabeled versions for research purposes, has been described.[18]

General Synthetic Approach:

  • Protection of Amino Acids: The starting amino acids, L-aspartic acid and L-glutamic acid, are appropriately protected. For example, the amino group of aspartic acid is acetylated, and the carboxylic acid groups not involved in the peptide bond formation are esterified (e.g., as benzyl or t-butyl esters).

  • Peptide Coupling: The protected N-acetyl-L-aspartic acid is coupled to the protected L-glutamic acid using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS), or HATU).

  • Deprotection: The protecting groups are removed under conditions that do not cleave the peptide bond. For example, benzyl esters can be removed by catalytic hydrogenation.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Quantification of NAAG in Brain Tissue by HPLC

This protocol describes a common method for the analysis of NAAG levels in biological samples.[1][4]

Protocol:

  • Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing NAAG and other small molecules, is collected.

  • Derivatization (Optional but common): The primary amines in the extract can be removed by passing the sample through a cation-exchange resin (e.g., AG-50).[1] Alternatively, for fluorescence detection, NAAG can be derivatized with a fluorogenic reagent such as o-phthalaldehyde (OPA).

  • HPLC Analysis: The prepared sample is injected onto an HPLC system.

    • Column: Anion-exchange or reverse-phase C18 column.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer), often with an organic modifier like methanol or acetonitrile, is used for elution. An isocratic or gradient elution profile may be employed.

    • Detection: UV detection (at ~210 nm) or fluorescence detection (if derivatized) is used to quantify the eluting NAAG.

  • Quantification: The concentration of NAAG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of NAAG.

GCPII Enzyme Inhibition Assay

This assay is used to determine the potency of inhibitors like this compound.[8][11]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human GCPII is used as the enzyme source. Radiolabeled [3H]NAAG is commonly used as the substrate.

  • Reaction Mixture: The assay is typically performed in a microplate format in a buffer solution (e.g., Tris-HCl or HEPES, pH 7.4) containing a defined concentration of GCPII and [3H]NAAG.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction wells.

  • Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: The enzymatic reaction is stopped, for example, by adding a strong acid.

  • Separation of Product from Substrate: The radiolabeled product ([3H]glutamate) is separated from the unreacted substrate ([3H]NAAG) using anion-exchange chromatography.

  • Quantification: The amount of [3H]glutamate produced is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetic Analysis of this compound in Rodents

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in animal models.[6][7][15]

Protocol:

  • Animal Dosing: this compound or its prodrug is administered to rodents (typically rats or mice) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Sample Collection: At predetermined time points after dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). Brain and other tissues can also be harvested.

  • Sample Processing: Blood is processed to obtain plasma. Tissues are homogenized.

  • Sample Preparation for Analysis: Due to the high polarity of this compound, a derivatization step is often required to improve its chromatographic properties and detection sensitivity for LC-MS/MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9] The derivatized analyte is then extracted from the biological matrix.

  • LC-MS/MS Analysis: The extracted and derivatized samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and bioavailability.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key biological and experimental processes related to NAAG and this compound.

NAAG Metabolism and Signaling Pathway

NAAG_Signaling Glutamate_Vesicle Glutamate Glutamate_released Glutamate Glutamate_Vesicle->Glutamate_released NAAG_Vesicle NAAG NAAG_released NAAG NAAG_Vesicle->NAAG_released Release mGluR3_pre mGluR3 mGluR3_pre->Glutamate_Vesicle Inhibits Release Glutamate_Receptor Glutamate Receptors Glutamate_released->Glutamate_Receptor Binds NAAG_released->mGluR3_pre Binds GCPII GCPII NAAG_released->GCPII Hydrolysis mGluR3_glia mGluR3 NAAG_released->mGluR3_glia Binds NAA_Glia NAA GCPII->NAA_Glia Produces Glutamate_Glia Glutamate GCPII->Glutamate_Glia

Caption: NAAG signaling pathway at the synapse.

Mechanism of Action of this compound

PMPA_Mechanism NAAG N-acetylaspartylglutamate (NAAG) Hydrolysis Hydrolysis NAAG->Hydrolysis GCPII Glutamate Carboxypeptidase II (GCPII) GCPII->Hydrolysis Increased_NAAG Increased Synaptic NAAG Concentration GCPII->Increased_NAAG Leads to Products N-acetylaspartate (NAA) + Glutamate Hydrolysis->Products PMPA This compound PMPA->GCPII Inhibits mGluR3 mGluR3 Activation Neuroprotection Neuroprotection (Reduced Excitotoxicity) mGluR3->Neuroprotection Increased_NAAG->mGluR3

Caption: Mechanism of this compound in potentiating NAAG signaling.

Experimental Workflow for GCPII Inhibitor Screening

GCPII_Inhibitor_Screening Start Start: Compound Library Assay_Prep Prepare Assay Plate: GCPII Enzyme [3H]NAAG Substrate Start->Assay_Prep Add_Inhibitors Add Test Compounds (e.g., this compound as control) Assay_Prep->Add_Inhibitors Incubation Incubate at 37°C Add_Inhibitors->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Separation Separate [3H]Glutamate from [3H]NAAG (Ion-Exchange Chromatography) Stop_Reaction->Separation Quantification Quantify [3H]Glutamate (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition Determine IC50 / Ki Quantification->Data_Analysis End End: Identify Potent Inhibitors Data_Analysis->End

Caption: Workflow for in vitro screening of GCPII inhibitors.

Experimental Workflow for Pharmacokinetic Study of this compound

PMPA_PK_Workflow Start Start: Rodent Model Dosing Administer this compound or Prodrug (IV, IP, or PO) Start->Dosing Sample_Collection Collect Blood/Tissue Samples at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Samples (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Derivatization Derivatize this compound (e.g., with MTBSTFA) Sample_Processing->Derivatization Analysis Quantify this compound by LC-MS/MS Derivatization->Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->PK_Modeling Parameters Determine PK Parameters: Cmax, Tmax, AUC, t1/2 PK_Modeling->Parameters End End: Characterize PK Profile Parameters->End

Caption: Workflow for a pharmacokinetic study of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-PMPA in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase-II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). GCPII metabolizes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound elevates the levels of endogenous NAAG, which is an agonist at the metabotropic glutamate receptor 3 (mGluR3). This mechanism modulates glutamatergic neurotransmission and has shown therapeutic potential in various preclinical models of neurological and psychiatric disorders. These application notes provide detailed in vivo experimental protocols for utilizing this compound in rodent models to investigate its pharmacokinetic profile and efficacy in models of neuropathic pain and substance abuse.

Mechanism of Action: GCPII Inhibition

This compound exerts its effects by inhibiting the enzymatic activity of GCPII. This leads to an accumulation of NAAG in the synaptic cleft. NAAG then acts on presynaptic mGluR3 receptors, leading to a reduction in the release of glutamate. This modulation of the glutamatergic system is believed to underlie the neuroprotective and therapeutic effects observed with this compound treatment.

2-PMPA_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis NAAG_Vesicle NAAG NAAG NAAG NAAG_Vesicle->NAAG Co-release mGluR3 mGluR3 mGluR3->Glutamate_Release Inhibits Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds NAAG->mGluR3 Activates GCPII GCPII GCPII->NAAG Hydrolyzes This compound This compound This compound->GCPII Inhibits

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical rodent studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Brain/Plasma RatioReference
Rat100i.p.2750.250.642100.018[1][2]
Mouse10 (oral prodrug)p.o.~7.5 (nmol/mL)0.25-52.1 (h*nmol/mL)~0.02[3]
Rat30i.n.----1.49 (olfactory bulb)[4]

Table 2: Behavioral Effects of this compound in Rodent Models

ModelSpeciesDose (mg/kg)RouteEffectReference
Methamphetamine Self-AdministrationMouse100i.p.Reduced responding for methamphetamine[5]
Neuropathic Pain (CCI)Rat10-100 (2-MPPA)p.o.Alleviation of thermal hyperalgesia[6]
Amphetamine-induced HyperlocomotionMouse100, 150i.p.Reduced motor activation[7]

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intraperitoneal administration.

Pharmacokinetic_Workflow Animal_Prep Acclimatize Male Wistar Rats Dosing Administer this compound (100 mg/kg, i.p.) Animal_Prep->Dosing Sample_Collection Collect Blood & Tissues at Time Points (0.08, 0.25, 0.5, 1, 2, 4h) Dosing->Sample_Collection Sample_Processing Prepare Plasma and Homogenize Tissues Sample_Collection->Sample_Processing Analysis Quantify this compound Concentrations (LC-MS/MS) Sample_Processing->Analysis Data_Analysis Calculate Pharmacokinetic Parameters Analysis->Data_Analysis Meth_Self_Admin_Workflow Surgery Implant Jugular Vein Catheter Recovery Allow 5-7 Days for Recovery Surgery->Recovery Acquisition Train Mice to Self-Administer Methamphetamine (FR1 Schedule) Recovery->Acquisition Stabilization Establish Stable Baseline Responding Acquisition->Stabilization Treatment Pre-treat with this compound or Vehicle Stabilization->Treatment Testing Assess Methamphetamine Self-Administration Treatment->Testing Data_Analysis Analyze Number of Infusions and Lever Presses Testing->Data_Analysis

References

Application Note: Quantitative Analysis of 2-PMPA in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that metabolizes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate[1]. Due to its neuroprotective activities, this compound is a compound of significant interest in neurological disease research[1]. Quantifying its concentration in brain tissue is crucial for pharmacokinetic studies, understanding its distribution in the central nervous system (CNS), and evaluating its therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred bioanalytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility[2]. This document provides a detailed protocol for the extraction and quantification of this compound in brain tissue using LC-MS/MS.

Mechanism of Action: GCPII Inhibition this compound exerts its effect by inhibiting the enzymatic activity of GCPII. This inhibition prevents the breakdown of NAAG, leading to an increase in NAAG levels and a decrease in the production of glutamate. This mechanism is central to the neuroprotective effects observed in various preclinical models.

GCPII_Inhibition_Pathway cluster_0 GCPII Catalysis cluster_1 Inhibition NAAG N-acetyl-aspartyl-glutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Substrate Products N-acetylaspartate (NAA) + Glutamate GCPII->Products Products PMPA This compound PMPA->GCPII Inhibition (IC50 = 300 pM)

Caption: Mechanism of this compound as a GCPII inhibitor.

Experimental Protocols

This section details the methodology for sample preparation, instrument setup, and analysis.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): 2-phosphonomethyl succinic acid (2-PMSA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Blank brain tissue from untreated animals for matrix-matched standards and quality controls.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge tubes (silanized recommended)

  • Analytical balance

  • Calibrated pipettes

2. Brain Tissue Extraction Protocol This protocol is based on a protein precipitation method, which is effective for extracting polar compounds like this compound from complex biological matrices[3][4][5].

  • Tissue Weighing: Accurately weigh the frozen brain tissue sample (e.g., 50-100 mg) in a pre-weighed 1.7 mL microcentrifuge tube[4].

  • Homogenization: Add ice-cold PBS to the tissue at a 1:4 ratio (w/v, e.g., 200 µL for 50 mg of tissue). Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation: To a 50 µL aliquot of the brain homogenate, add 150-300 µL of ice-cold methanol containing the internal standard (e.g., 2-PMSA at a fixed concentration)[3][5]. The high volume of organic solvent ensures efficient protein precipitation.

  • Vortexing: Vortex-mix the sample vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation[3].

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000-12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[3][5].

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. Standard Curve and Quality Control (QC) Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in water or methanol.

  • Working Solutions: Create a series of working standard solutions by serially diluting the this compound stock solution.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working solutions into blank brain homogenate. The concentration range should encompass the expected sample concentrations (e.g., 10 nM to 50,000 nM)[5].

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
LC System Agilent 1290 LC or equivalent[4][5]
Column Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[4][5]
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min
Injection Volume 20 µL[5]

| Gradient | Isocratic elution with 2.5% Mobile Phase B is a reported starting point[5]. A gradient may be optimized for better peak shape and separation. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Analysis Mode Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3500 - 5500 V[6][7]
Source Temp. 350°C[7]
Desolvation Temp. 450 - 600°C[6][8]
Gas Flows Nebulizer, Heater, Curtain, and Collision gases to be optimized per instrument manufacturer guidelines[6][8].

| MRM Transitions | To be determined by infusing pure this compound and IS standards. Select the precursor ion and the most stable, intense product ions. |

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following workflow diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Weigh Brain Tissue B 2. Homogenize in PBS A->B C 3. Add Methanol with Internal Standard B->C D 4. Vortex Mix C->D E 5. Centrifuge at 4°C D->E F 6. Collect Supernatant E->F G 7. Inject into LC-MS/MS System F->G H 8. Data Acquisition (MRM) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Generate Calibration Curve (Peak Area Ratio vs. Conc.) I->J K 11. Quantify this compound in Samples J->K

Caption: Workflow for this compound analysis in brain tissue.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for this compound in brain tissue from published studies. These values highlight the concentrations that can be expected under various experimental conditions.

Table 3: Pharmacokinetic Parameters of this compound in Mouse Brain[3] (Following a single oral administration of a this compound prodrug at a 10 mg/kg equivalent dose)

ParameterValue (nmol/g)
Cmax (Peak Concentration) 0.2 ± 0.1
AUC0-t (Total Exposure) 1.2 ± 0.2 (h*nmol/g)

Table 4: Brain Tissue Exposure in Rats Following a 30 mg/kg Dose[4] (Comparison of Intranasal (i.n.) vs. Intraperitoneal (i.p.) administration)

Brain RegionAdministrationAUC0-t (h*µg/g)Brain/Plasma Ratio (AUC-based)
Olfactory Bulb i.n.78.11.49
Cortex i.n.37.70.71
Cerebellum i.n.5.270.10
All Regions i.p.Not specified< 0.02

Conclusion The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in brain tissue. The protocol involves a straightforward protein precipitation extraction followed by analysis using reverse-phase chromatography and tandem mass spectrometry. This method is essential for advancing the preclinical development of this compound and related GCPII inhibitors by enabling accurate characterization of their CNS pharmacokinetics and target engagement.

References

Application Notes and Protocols for Intranasal Delivery of 2-PMPA in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II (GCPII), a key enzyme in the modulation of glutamate neurotransmission.[1][2] Despite its therapeutic potential in a variety of neurological disorders, the clinical advancement of this compound has been hindered by its hydrophilic nature, leading to poor oral bioavailability and limited brain penetration when administered systemically.[1][3] Intranasal (IN) delivery presents a non-invasive and effective alternative for bypassing the blood-brain barrier and achieving therapeutic concentrations of this compound in the central nervous system (CNS).[1][4] These application notes provide a detailed protocol for the intranasal administration of this compound in preclinical rodent models, based on established methodologies, and summarize the key pharmacokinetic data from relevant studies.

Introduction

Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a metalloenzyme that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[1][2] By inhibiting GCPII, this compound increases the levels of NAAG, which in turn can modulate glutamatergic transmission, offering a neuroprotective effect in conditions associated with glutamate excitotoxicity.[1][2] However, the highly polar structure of this compound restricts its ability to cross the blood-brain barrier, necessitating high systemic doses in preclinical studies to observe therapeutic effects.[1][3]

Intranasal administration provides a direct route for drug delivery to the brain, circumventing the blood-brain barrier via the olfactory and trigeminal pathways.[1][5] This method offers several advantages, including rapid onset of action, avoidance of first-pass metabolism, and the potential for self-administration.[1] Studies have demonstrated that intranasal delivery of this compound results in significantly higher brain concentrations compared to systemic administration, highlighting its potential for clinical translation.[1][3]

Signaling Pathway of this compound Action

2-PMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_post_synaptic Post-synaptic Neuron NAAG NAAG GCPII GCPII (NAALADase) NAAG->GCPII Substrate mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates This compound This compound This compound->GCPII Inhibits GCPII->Glutamate Produces Neurotransmission Altered Neurotransmission mGluR3->Neurotransmission Modulates Glutamate_Receptor->Neurotransmission Initiates

Caption: Mechanism of this compound action as a GCPII inhibitor.

Experimental Protocols

Materials
  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., Chloral Hydrate, Ketamine/Midazolam cocktail)[6][7]

  • Micropipette and tips

  • Animal model (e.g., male Wistar rats, 200-250g)[6]

Experimental Workflow

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Trachea_Isolation Trachea Isolation and Transection (to prevent drainage) Animal_Prep->Trachea_Isolation IN_Admin Intranasal Administration of this compound Trachea_Isolation->IN_Admin Time_Course Time Course (e.g., 0.25, 0.5, 1, 2, 4, 8h) IN_Admin->Time_Course Sample_Collection Sample Collection (Blood, Brain Regions) Time_Course->Sample_Collection Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Sample_Processing LCMS_Analysis LC/MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Pharmacokinetic Parameters) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for preclinical intranasal this compound studies.

Intranasal Administration Protocol (Rodent Model)

This protocol is adapted from methods described in preclinical studies of intranasal this compound.[6][7]

  • Preparation of Dosing Solution: Dissolve this compound in saline to the desired concentration. The pH should be adjusted to approximately 7.4.[3]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. For example, an intraperitoneal injection of 10% chloral hydrate (1-1.5 mL) can be used.[6] The level of anesthesia should be maintained throughout the procedure.

  • Animal Positioning: Place the anesthetized animal in a supine position.

  • Trachea Isolation: To prevent the administered solution from draining into the lungs, it is recommended to isolate and transect the trachea. An incision is made in the neck to expose the trachea, which is then carefully cut. The lower part of the trachea can be cannulated to facilitate breathing.[8]

  • Administration: Using a micropipette, administer a small volume of the this compound solution into one nostril. A typical volume for rats is 10 µL.[6] Alternate between nostrils if a larger total volume is required.

  • Post-Administration: Keep the animal in the supine position for a short period to allow for absorption.

  • Sample Collection: At predetermined time points post-administration, collect blood and brain tissue (olfactory bulb, cortex, cerebellum) for pharmacokinetic analysis.[1]

Sample Preparation and Analysis
  • Brain Tissue Homogenization: Brain tissues should be homogenized in an appropriate buffer.

  • Extraction: For plasma and brain homogenates, perform a protein precipitation or liquid-liquid extraction. For instance, add methanol with an internal standard to the sample, vortex, and centrifuge.[7]

  • Derivatization: To improve sensitivity for LC/MS/MS analysis, derivatization of this compound may be necessary. One method involves reconstitution of the dried extract with n-butanol with 3N HCl, followed by heating.[1] Another approach uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl.[8]

  • LC/MS/MS Analysis: Analyze the prepared samples using a validated LC/MS/MS method to quantify the concentration of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from preclinical studies involving the intranasal delivery of this compound.

Table 1: Comparative Pharmacokinetics of this compound in Rats (30 mg/kg Dose)
ParameterIntranasal (IN)Intraperitoneal (IP)
Plasma
Cmax (µg/mL)24.749.5
Tmax (h)10.167
AUC₀-t (hµg/mL)52.350.3
Olfactory Bulb
AUC₀-t (hµg/g)78.11.15
Cortex
AUC₀-t (hµg/g)37.70.84
Cerebellum
AUC₀-t (hµg/g)5.270.80

Data sourced from[1][3]

Table 2: Brain Tissue to Plasma Ratios of this compound Based on AUC₀-t
Brain RegionIntranasal (IN)Intraperitoneal (IP)
Olfactory Bulb1.49< 0.02
Cortex0.71< 0.02
Cerebellum0.10< 0.02

Data sourced from[1][3]

Table 3: Brain Concentrations of GCP-II Inhibitors 1-hour Post-Intranasal Administration (30 mg/kg) in Rats
CompoundOlfactory Bulb (µg/g)Cortex (µg/g)Cerebellum (µg/g)
This compound 31.210.32.13
2-MPPA 4.460.260.21
DCMC 2.122.030.20

Data sourced from[1][3]

Conclusion

Intranasal delivery of this compound is a highly effective method for achieving significant brain exposure in preclinical models, far exceeding the levels attained with systemic administration.[1][3] The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of this compound for neurological disorders. The enhanced CNS delivery through the intranasal route supports further clinical development of this promising GCPII inhibitor.[1]

References

Application Notes and Protocols for the Development and Testing of 2-PMPA Prodrugs for Improved Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and testing of prodrugs of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCPII). The focus is on strategies to enhance the oral bioavailability of this compound, a compound with significant therapeutic potential but limited by poor absorption.

Introduction

2-(Phosphonomethyl)-pentanedioic acid (this compound) is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and cancer.[1][2][3] Despite its therapeutic promise, the clinical development of this compound has been hampered by its poor oral bioavailability (<1%), a consequence of its highly polar nature due to the presence of four acidic functionalities.[2] To overcome this limitation, a prodrug approach is employed, masking these acidic groups with promoieties that are cleaved in vivo to release the active this compound. This document outlines the development, testing, and underlying mechanisms of various this compound prodrugs.

This compound Prodrug Strategies

Several prodrug strategies have been explored to enhance the lipophilicity and membrane permeability of this compound, thereby improving its oral absorption. These strategies primarily involve the esterification of the phosphonate and carboxylate groups with various promoieties.

Common Promoieties for this compound:

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL): An FDA-approved promoiety used in drugs like olmesartan medoxomil.[1] Systematic masking of the acidic groups of this compound with ODOL has shown significant improvements in oral bioavailability.[1][2]

  • isopropyloxycarbonyloxymethyl (POC): Another promoiety that has been successfully used to create orally available prodrugs of this compound.[1][4]

  • ProTide Technology: This approach masks the phosphonate group with a combination of an aryl group and an amino acid ester.[5][6]

  • cycloSal Technology: A phosphate/phosphonate prodrug approach that utilizes a cyclic salicylic acid-based promoiety.[5][7][8]

The selection of the promoiety is critical as it influences the prodrug's stability, absorption, and conversion to the active parent drug.

Data Presentation: In Vitro and In Vivo Performance of this compound Prodrugs

The following tables summarize the quantitative data from various studies on this compound prodrugs, allowing for a comparative analysis of their performance.

Table 1: In Vitro Stability of this compound Prodrugs

ProdrugMatrixSpeciesIncubation Time (h)% RemainingReference
bis-ODOL-2-PMPA (2)Phosphate Buffer (pH 7.4)N/A157%[1][2]
tris-ODOL-2-PMPA (3)Phosphate Buffer (pH 7.4)N/A163%[1][2]
tetra-ODOL-2-PMPA (4)Phosphate Buffer (pH 7.4)N/A154%[1][2]
bis-ODOL-2-PMPA (2)PlasmaMouse, Dog, Human-Rapid Hydrolysis[1][2]
tris-ODOL-2-PMPA (3)PlasmaMouse, Dog, Human-Rapid Hydrolysis[1][2]
tetra-ODOL-2-PMPA (4)PlasmaMouse, Dog, Human-Rapid Hydrolysis[1][2]
bis-ODOL-2-PMPA (2)Liver MicrosomesMouse, Dog, Human-Rapid Hydrolysis[1]
tris-ODOL-2-PMPA (3)Liver MicrosomesMouse, Dog, Human-Rapid Hydrolysis[1]
tetra-ODOL-2-PMPA (4)Liver MicrosomesMouse, Dog, Human-Rapid Hydrolysis[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Following Oral Administration of Prodrugs in Mice

ProdrugDose (mg/kg this compound equiv.)Cmax (nmol/mL)Tmax (h)AUC0-t (h*nmol/mL)Bioavailability (%)Reference
This compound100.25 ± 0.02 (at 30 min)-0.65 ± 0.13<1[1][2]
bis-ODOL-2-PMPA (2)103.65 ± 0.37 (at 30 min)---[1][2]
tris-ODOL-2-PMPA (3)103.56 ± 0.46 (at 30 min)---[1][2]
tetra-ODOL-2-PMPA (4)1017.3 ± 5.03 (at 30 min)0.2552.1 ± 5.950[1][2]
tris-POC-2-PMPA----~20-fold enhancement vs. oral this compound[1]
cycloSal-prodrug 18a1023.7 ± 5.07 µM (at 30 min)---[5]

Table 3: In Vivo Pharmacokinetic Parameters of this compound Following Oral Administration of tetra-ODOL-2-PMPA (4) in Dogs

CompoundDoseCmax (nmol/mL)Tmax (h)AUC0-t (h*nmol/mL)Fold Enhancement in ExposureReference
This compound---1.44-[2]
tetra-ODOL-2-PMPA (4)---62.644[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and testing of this compound prodrugs.

Synthesis of tetra-ODOL-2-PMPA (4)

This protocol describes a representative synthesis of a tetra-ester prodrug of this compound using the ODOL promoiety. The synthesis involves multiple steps of protection and deprotection of the acidic functional groups.

Materials:

  • This compound

  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (ODOL-OH)

  • Protecting group reagents (e.g., for carboxylates and phosphonate)

  • Coupling agents (e.g., EDC·HCl, HOBt)

  • Deprotection reagents (e.g., TMSBr, H2/Pd/C)

  • Solvents (e.g., DMF, MeCN, THF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Protection of this compound: The carboxylic acid and phosphonic acid groups of this compound are orthogonally protected to allow for selective modification. For example, the carboxylates can be protected as benzyl esters and the phosphonate as a diethyl ester.[5]

  • Deprotection of Carboxylates: The benzyl protecting groups are removed by catalytic hydrogenation (H2, Pd/C) to yield the free dicarboxylic acid intermediate.[5]

  • Esterification with ODOL-OH: The free carboxylates are then coupled with ODOL-OH using a suitable coupling agent like EDC·HCl in the presence of HOBt in a solvent such as DMF.[1]

  • Deprotection of Phosphonate: The ethyl esters on the phosphonate are removed using a reagent like TMSBr in a solvent such as acetonitrile.[1]

  • Esterification of Phosphonic Acid: The resulting free phosphonic acid is then esterified with ODOL-OH, for example, using Mitsunobu reaction conditions.[1]

  • Final Deprotection (if necessary): Any remaining protecting groups are removed to yield the final tetra-ODOL-2-PMPA prodrug.

  • Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of this compound prodrugs in plasma, which is crucial for determining their rate of conversion to the active drug.

Materials:

  • This compound prodrug stock solution (e.g., in DMSO)

  • Pooled plasma from the desired species (e.g., mouse, rat, dog, human)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm the plasma to 37°C. Prepare working solutions of the this compound prodrug.

  • Incubation: Add the prodrug stock solution to the pre-warmed plasma in a 96-well plate to initiate the reaction (final concentration typically 1-10 µM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[9][10]

  • Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard).[9]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate plasma proteins.[9]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.

  • Data Analysis: Plot the percentage of the remaining prodrug against time. Calculate the half-life (t1/2) of the prodrug in plasma.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study to evaluate the oral delivery of this compound from its prodrugs.

Materials:

  • This compound prodrug formulation (e.g., in a suitable vehicle like 5% NMP, 5% Polysorbate 80, and 90% saline)[8]

  • CD-1 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (if required for blood collection)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the this compound prodrug formulation to the mice via oral gavage at a dose equivalent to a specific amount of this compound (e.g., 10 mg/kg).[1][5]

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dosing, collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes.[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[11]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[1]

LC-MS/MS Bioanalysis of this compound in Plasma

This protocol provides a general framework for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma samples from pharmacokinetic studies

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system (including a suitable HPLC column, e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

    • Add a protein precipitation solvent (e.g., 150 µL of cold acetonitrile), vortex, and centrifuge to pellet the proteins.[9]

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a suitable reversed-phase column (e.g., C18) and a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to achieve separation of this compound from endogenous plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.

  • Quantification:

    • Construct a calibration curve using known concentrations of the this compound analytical standard in blank plasma.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the development and testing of this compound prodrugs.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron NAAG_Vesicle NAAG in Vesicles NAAG NAAG NAAG_Vesicle->NAAG Release GCPII GCPII (Glutamate Carboxypeptidase II) NAAG->GCPII Substrate mGluR3 mGluR3 (Metabotropic Glutamate Receptor 3) NAAG->mGluR3 Activates Glutamate_Released Glutamate Glutamate_Receptor Glutamate Receptors Glutamate_Released->Glutamate_Receptor Activates NAA NAA GCPII->Glutamate_Released Hydrolysis Product GCPII->NAA Hydrolysis Product mGluR3->NAAG_Vesicle Inhibits Glutamate and NAAG Release 2PMPA This compound 2PMPA->GCPII Inhibits

Caption: Mechanism of action of this compound as a GCPII inhibitor.

Prodrug_Delivery_Workflow cluster_invitro In Vitro Evaluation Prodrug_Design Prodrug Design & Synthesis In_Vitro_Screening In Vitro Screening Prodrug_Design->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Screening->In_Vivo_PK Chemical_Stability Chemical Stability (pH, Buffers) In_Vitro_Screening->Chemical_Stability Plasma_Stability Plasma Stability (Rate of Conversion) In_Vitro_Screening->Plasma_Stability Microsomal_Stability Liver Microsomal Stability In_Vitro_Screening->Microsomal_Stability Data_Analysis Data Analysis & Candidate Selection In_Vivo_PK->Data_Analysis Active_Drug Release of Active this compound In_Vivo_PK->Active_Drug Active_Drug->Data_Analysis

Caption: Experimental workflow for developing and testing this compound prodrugs.

Logical_Relationship Poor_Bioavailability Poor Oral Bioavailability of this compound Prodrug_Strategy Prodrug Strategy (Masking Acidic Groups) Poor_Bioavailability->Prodrug_Strategy Necessitates High_Polarity High Polarity (4 Acidic Groups) High_Polarity->Poor_Bioavailability Leads to Increased_Lipophilicity Increased Lipophilicity Prodrug_Strategy->Increased_Lipophilicity Results in Improved_Absorption Improved Oral Absorption Increased_Lipophilicity->Improved_Absorption Facilitates In_Vivo_Cleavage In Vivo Cleavage (Esterases) Improved_Absorption->In_Vivo_Cleavage Followed by Systemic_Exposure Increased Systemic Exposure to this compound In_Vivo_Cleavage->Systemic_Exposure Leads to

Caption: Logical relationship of the this compound prodrug approach.

References

Application Notes and Protocols for Quantifying 2-PMPA Concentrations in Plasma and Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphonomethyl pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase-II (GCPII).[1][2][3] This enzyme is responsible for the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Due to its role in regulating glutamate levels, GCPII inhibition by this compound has shown therapeutic potential in various preclinical models of neurological disorders.[1][4] However, this compound is a highly polar and multiply charged molecule, which presents significant challenges for its quantification in biological matrices.[1][2][3]

These application notes provide detailed protocols for the sensitive and robust quantification of this compound in both plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are essential for pharmacokinetic and pharmacodynamic studies in drug development.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the bioanalytical methods used to measure this compound concentrations in plasma and CSF, as well as key pharmacokinetic parameters observed in preclinical studies.

Table 1: Bioanalytical Method Validation Parameters for this compound in Plasma

ParameterValueSpeciesReference
Lower Limit of Quantification (LLOQ)0.1 µg/mLRat[1]
Upper Limit of Quantification (ULOQ)10 µg/mLRat[1]
Linearity Range0.1 - 10 µg/mLRat[1]
Correlation Coefficient (r²)0.9984 ± 0.0009Rat[1]
Accuracy (at LLOQ)Within 8.4%Rat[1]
Precision (at LLOQ)≤6.8%Rat[1]
Accuracy (across calibration curve)96.4 - 103%Rat[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, i.p.)

ParameterValueUnitReference
Cmax (Maximum Plasma Concentration)275µg/mL[1][2]
Tmax (Time to Cmax)0.25h[1][2]
Half-life (t½)0.64h[1][2]
Area Under the Curve (AUC)210µg*h/mL[1][2]
Apparent Clearance7.93mL/min/kg[1][2]
Apparent Volume of Distribution0.44L/kg[1][2]
Brain/Plasma Ratio0.018-[1][2]

Table 3: this compound Concentrations in Non-Human Primate Plasma and CSF (Intranasal Administration)

MatrixConcentration at 30 min post-doseUnitReference
PlasmaUndetectable (<50 nM)nmol/mL[5]
CSF0.32 (≈1.5 µM)µg/mL[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma

This protocol is based on a validated LC-MS/MS method involving protein precipitation and derivatization.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., 2-phosphonomethyl succinic acid (2-PMSA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Heparinized rat plasma

  • Deionized water

  • Formic acid

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Generate working solutions by serially diluting the stock solution in ACN/water (1:1, v/v).

  • Prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL) and QC samples (low, mid, high concentrations) by spiking the appropriate working solutions into blank heparinized rat plasma.[1]

3. Sample Preparation:

  • To 100 µL of plasma sample, standard, or QC, add an appropriate amount of internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • For derivatization, reconstitute the dried residue with a solution of MTBSTFA in a suitable solvent and incubate to allow for the silylation of the acidic groups of this compound.[1][2]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a suitable C18 column (e.g., Agilent Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[7]

    • Employ a mobile phase gradient consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

    • Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • The total chromatographic run time is typically around 5 minutes.[1]

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[1][2]

    • Monitor the specific mass transitions for the silylated this compound and the internal standard. For example, the transition for silylated this compound could be 683 → 551.4.[1][2]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model to determine the concentrations of this compound in the plasma samples.

Protocol 2: Quantification of this compound in Cerebrospinal Fluid (CSF)

This protocol is adapted from plasma analysis methods and general CSF sample preparation guidelines.

1. Materials and Reagents:

  • Same as for plasma analysis, with blank non-human primate or other relevant species CSF used for matrix-matched standards.

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare calibration standards and QC samples by spiking working solutions of this compound into blank CSF to achieve the desired concentration range (e.g., 50-10,000 nM).[7]

3. Sample Preparation:

  • Due to the lower protein content of CSF compared to plasma, a direct injection approach after minimal sample cleanup may be feasible. However, for enhanced sensitivity and to remove any potential interferences, a protein precipitation step is recommended.

  • To a known volume of CSF (e.g., 20 µL), add an appropriate amount of internal standard.[7]

  • Add three to four volumes of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortex mix and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.[7]

  • Transfer the supernatant to a new vial for LC-MS/MS analysis. Derivatization, as described for plasma, may be necessary to improve chromatographic retention and sensitivity.

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions can be similar to those used for plasma analysis, with potential adjustments to the gradient to optimize separation for the cleaner CSF matrix.

  • An isocratic elution with a low percentage of organic mobile phase (e.g., 2.5% acetonitrile with 0.1% formic acid) has been shown to be effective for CSF analysis.[7]

5. Data Analysis:

  • Follow the same data analysis procedure as described for plasma.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Collection (e.g., from rats) Spiking Spike with Internal Standard Plasma->Spiking Plasma Sample CSF CSF Collection (e.g., from non-human primates) CSF->Spiking CSF Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Spiking->Protein_Precipitation Optional but Recommended Centrifugation Centrifugation Protein_Precipitation->Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization (MTBSTFA for Plasma) Supernatant_Transfer->Derivatization LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Supernatant_Transfer->LC_MSMS Direct or after derivatization Derivatization->LC_MSMS Peak_Integration Peak Integration & Area Ratio Calculation LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Signaling_Pathway cluster_pathway GCPII-Mediated NAAG Hydrolysis cluster_inhibition Inhibition by this compound NAAG N-acetyl-aspartyl-glutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Product NAA N-acetylaspartate (NAA) GCPII->NAA Product PMPA This compound PMPA->GCPII Inhibits

References

Application Notes and Protocols for the Use of 2-PMPA in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability worldwide, characterized by a complex cascade of secondary injury mechanisms that exacerbate the initial mechanical damage. A key contributor to this secondary injury is excitotoxicity, primarily driven by excessive synaptic concentrations of the excitatory neurotransmitter glutamate.[1] 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and highly selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in regulating synaptic glutamate levels.[1][2] By inhibiting GCPII, this compound offers a promising therapeutic strategy to mitigate excitotoxic neuronal damage in the context of TBI.[1][3]

Mechanism of Action:

Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), hydrolyzes the abundant neuropeptide N-acetyl-aspartyl glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5] In the injured brain, the inhibition of GCPII by this compound leads to a significant increase in the synaptic concentration of NAAG.[4][6] Elevated NAAG levels exert a neuroprotective effect through the activation of presynaptic metabotropic glutamate receptor subtype 3 (mGluR3).[4][6][7] Activation of mGluR3 inhibits further release of glutamate from presynaptic terminals, thereby dampening the excitotoxic cascade.[4][6] This dual action of reducing a source of glutamate and actively suppressing its release makes GCPII inhibition a compelling target for neuroprotection in TBI.[4]

Signaling Pathway

2-PMPA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR3 mGluR3 mGluR3->Glutamate_Vesicle Inhibits Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates NAAG NAAG NAAG->mGluR3 Activates GCPII GCPII GCPII->Glutamate Produces GCPII->NAAG Hydrolyzes Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity This compound This compound This compound->GCPII Inhibits

Figure 1: Mechanism of this compound in reducing glutamate excitotoxicity.

Experimental Protocols

The following are generalized protocols for two commonly used rodent models of TBI, Controlled Cortical Impact (CCI) and Fluid Percussion Injury (FPI), which can be adapted for the evaluation of this compound.

Controlled Cortical Impact (CCI) Protocol

The CCI model produces a focal contusion with reproducible and graded severity.

Materials:

  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane)

  • CCI device (pneumatic or electromagnetic)

  • Surgical drill

  • Suture materials

  • This compound solution (sterile, for injection)

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., adult male Sprague-Dawley rat, 250-300g) with isoflurane (4% for induction, 2% for maintenance). Shave the head and secure the animal in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Craniotomy: Make a midline scalp incision and retract the soft tissues. Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura intact.

  • Injury Induction: Position the CCI device impactor tip perpendicular to the dural surface. Induce the cortical impact with defined parameters (e.g., velocity: 4 m/s, depth: 2 mm, dwell time: 150 ms).

  • Post-Injury Care: Immediately following the impact, remove the device, and close the scalp incision with sutures. Allow the animal to recover from anesthesia in a heated cage.

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time point post-TBI (e.g., 30 minutes). A typical dose range for GCPII inhibitors in rodent models is 10-150 mg/kg.[6][8]

  • Outcome Measures: At selected time points post-injury (e.g., 24 hours, 7 days), assess neurological function (e.g., motor function tests), and sacrifice the animals for histological analysis (e.g., lesion volume measurement, neuronal cell counts).

Fluid Percussion Injury (FPI) Protocol

The FPI model can produce either a focal or diffuse brain injury.

Materials:

  • Stereotaxic frame

  • Anesthesia system

  • Fluid percussion device

  • Surgical drill

  • Injury cannula

  • Dental acrylic

  • Suture materials

  • This compound solution

  • Vehicle control

Procedure:

  • Animal Preparation: Anesthetize and prepare the animal as described for the CCI model.

  • Craniotomy and Cannula Implantation: Perform a craniotomy (e.g., 3 mm diameter) over the desired brain region. Securely fix an injury cannula over the craniotomy using dental acrylic.

  • Injury Induction: Connect the fluid percussion device to the cannula. Induce the injury by releasing a pendulum to strike a piston, generating a fluid pulse of a specific pressure (e.g., 2.0-2.5 atm) onto the dura.

  • Post-Injury Care: Disconnect the device, close the scalp, and allow the animal to recover.

  • This compound Administration: Administer this compound or vehicle as described in the CCI protocol.

  • Outcome Measures: Assess neurological deficits and perform histological analyses as described for the CCI model.

Experimental Workflow

TBI_Experimental_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury Induction cluster_post_injury Post-Injury Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Anesthesia Anesthesia Animal_Acclimation->Anesthesia Surgery Craniotomy Anesthesia->Surgery TBI_Model TBI Induction (CCI or FPI) Surgery->TBI_Model Treatment This compound or Vehicle Administration TBI_Model->Treatment Behavioral_Testing Neurological & Cognitive Function Assessment Treatment->Behavioral_Testing Histology Histological Analysis (Lesion Volume, Neuronal Death) Behavioral_Testing->Histology Biochemical_Analysis Biochemical Assays (e.g., Glutamate Levels) Histology->Biochemical_Analysis

Figure 2: General experimental workflow for evaluating this compound in TBI models.

Quantitative Data

While specific data for this compound in TBI models is limited in the public domain, studies using other potent GCPII inhibitors provide a strong indication of the expected neuroprotective effects. The following table summarizes quantitative outcomes from preclinical studies using the GCPII inhibitors ZJ-43 and PGI-02776 in rodent TBI models.

TBI ModelAnimalGCPII Inhibitor (Dose)Time of AdministrationOutcome MeasureResultReference
Lateral Fluid PercussionRatZJ-43 (50 mg/kg, i.p., 3 doses)0, 8, and 16 hours post-TBIIpsilateral Hippocampal Neuronal Degeneration (cells/mm³) 45% reduction vs. vehicle[9]
Lateral Fluid PercussionRatZJ-43 (50 mg/kg, i.p., 3 doses)0, 8, and 16 hours post-TBIIpsilateral Hippocampal Astrocyte Loss (cells/mm³) 38% reduction vs. vehicle[9]
TBI with HypoxiaRatPGI-02776 (10 mg/kg, i.p.)30 minutes post-TBIRota-rod Performance (seconds) Significant improvement over 14 days vs. vehicle[6]
TBI with HypoxiaRatPGI-02776 (10 mg/kg, i.p.)30 minutes post-TBIMorris Water Maze Latency (seconds) Significant decrease in latency to find platform vs. vehicle[6]

Note: The data presented for ZJ-43 and PGI-02776 are expected to be indicative of the potential efficacy of this compound, given their shared mechanism of action as GCPII inhibitors.

Conclusion

The inhibition of GCPII by this compound represents a targeted and mechanistically sound approach for mitigating the secondary injury cascade following TBI. By preventing the breakdown of NAAG and subsequently reducing glutamate-mediated excitotoxicity, this compound has the potential to limit neuronal death, reduce lesion volume, and improve functional outcomes. The provided protocols and expected quantitative outcomes, based on studies with related compounds, offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound in preclinical models of traumatic brain injury. Further studies are warranted to establish the optimal dosing and treatment window for this compound in various TBI models to facilitate its translation to clinical applications.

References

Application of 2-PMPA in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] A critical need exists for novel therapeutics, as a significant percentage of patients do not respond adequately to existing treatments.[1][2] Glutamate carboxypeptidase II (GCPII), a zinc metallopeptidase, has emerged as a promising therapeutic target. GCPII is minimally expressed in a healthy colon but is significantly upregulated in biopsies from patients with IBD and in preclinical models of colitis.[1][3][4] 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of GCPII, first described in 1996, with a picomolar potency for its target.[5] Research into this compound and its derivatives has provided crucial preclinical evidence for the role of GCPII in IBD pathogenesis and its potential as a therapeutic target.

Application Notes

Mechanism of Action

The primary mechanism of action for this compound in the context of IBD is the inhibition of the enzymatic activity of Glutamate Carboxypeptidase II. Upregulated GCPII in the inflamed gut is believed to contribute to the inflammatory cascade. By inhibiting GCPII, this compound and its derivatives have been shown to exert several anti-inflammatory effects:

  • Reduction of Monocytic Inflammation : Treatment with GCPII inhibitors has been shown to markedly attenuate monocytic inflammation in the colon, a key feature of both human IBD and murine colitis models.[1][3][4]

  • Decreased Pro-inflammatory Cytokines : GCPII inhibition leads to a significant reduction in a range of pro-inflammatory cytokines and chemokines in the colon.[1] These include Tumor Necrosis Factor-α (TNF-α), Interleukin-17 (IL-17), IL-12p40, Macrophage Inflammatory Protein-2 (MIP-2), and Interferon-gamma-inducible protein 10 (IP-10).[1]

  • Epithelial Barrier Protection : GCPII inhibitors have demonstrated protective effects on the intestinal epithelial barrier. In a human colon organoid injury model, a this compound derivative maintained monolayer height, normalized the expression of tight junction proteins, and reduced intestinal permeability.[5][6]

  • Reduction of Apoptosis : The treatment reduces the activation of procaspase-3, an effector caspase involved in epithelial apoptosis, which is typically heightened in IBD and contributes to barrier deficits.[1][5]

Development of a Gut-Restricted Inhibitor: (S)-IBD3540

While systemically administered this compound showed efficacy, an oral, gut-restricted drug is preferred for treating IBD to maximize local effects and minimize systemic side effects.[3][4][6] To achieve this, researchers conjugated this compound with deoxycholic acid (DCA), a secondary bile acid, to create (S)-IBD3540 .[1][3][4]

Key advantages of (S)-IBD3540 include:

  • High Potency : It is a highly potent inhibitor of GCPII.[1][3]

  • Gut-Restriction : When administered orally, (S)-IBD3540 remains predominantly in the gastrointestinal tract with minimal systemic exposure, even in the presence of a compromised epithelial barrier in colitic mice.[1][7]

  • Oral Efficacy : It has demonstrated robust, dose-dependent efficacy in multiple preclinical colitis models when administered orally.[1][3][4]

Data Presentation

Table 1: Pharmacological Properties of GCPII Inhibitors
CompoundTargetIC₅₀ (nM)Key CharacteristicsReference
This compoundGCPII0.275First potent and selective GCPII inhibitor.[5]
(S)-IBD3540GCPII4 ± 0.1Gut-restricted conjugate of this compound and deoxycholic acid, designed for oral administration.[1][3][4]
(R)-IBD3540GCPII600 ± 30Diastereoisomer of (S)-IBD3540 with significantly lower potency.[1]
Table 2: Summary of Preclinical Efficacy in IBD Models
ModelCompoundAdministration RouteDosageKey OutcomesReference
Acute DSS-induced Colitis This compoundIntraperitoneal (IP)100 mg/kgInhibited >90% of colon GCPII activity; significantly reduced Disease Activity Index (DAI).[2]
Acute DSS-induced Colitis (S)-IBD3540Oral Gavage1, 10, 100 mg/kg (daily)Dose-dependently improved DAI and colon histology; attenuated monocytic inflammation; reduced pro-inflammatory cytokines (TNF-α, IL-17 etc.).[1][3]
Chronic IL-10 Knockout Colitis This compoundIntraperitoneal (IP)Not SpecifiedReduced macroscopic and microscopic disease severity.[2][5]
Chronic IL-10 Knockout Colitis (S)-IBD3540Oral GavageNot SpecifiedImproved multiple disease endpoints, normalized colon histology, and reduced fecal lipocalin 2 and colon cytokines when initiated after disease onset.[1][3][4]
TNBS-induced Colitis This compoundHypotonic EnemaNot SpecifiedRestored body weight; improved colon weight and histology; decreased inflammation and ulceration.[5]

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

This model is widely used to induce acute colitis that mimics aspects of ulcerative colitis.

1. Animal Model:

  • Species: C57BL/6 mice (or other susceptible strains).

  • Age/Weight: 8-10 weeks old, weight-matched.

2. Induction of Colitis:

  • Administer 3-4% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[1]

  • Control group receives regular drinking water.

3. Drug Administration:

  • Begin treatment with the test compound (e.g., (S)-IBD3540 at 1, 10, or 100 mg/kg) or vehicle control once daily via oral gavage, starting concurrently with DSS administration.[1]

4. Monitoring and Endpoints:

  • Daily Monitoring : Record body weight, stool consistency, and presence of rectal bleeding to calculate the Disease Activity Index (DAI).

  • Termination : Euthanize mice at the end of the study (e.g., Day 7).

  • Sample Collection : Collect colon tissue for length and weight measurement, histopathology, GCPII activity assay, and cytokine analysis.

5. Histopathology Assessment:

  • Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Score slides in a blinded fashion for severity of inflammation, extent of injury, and crypt damage.

Protocol 2: IL-10 Knockout (IL-10⁻/⁻) Spontaneous Colitis Model

This model develops spontaneous, chronic colitis that shares features with Crohn's disease.

1. Animal Model:

  • Species: IL-10 knockout mice on a C57BL/6 background.

  • Housing: House in specific pathogen-free conditions. Colitis development can be variable.

2. Disease Development and Treatment:

  • Colitis develops spontaneously, typically between 8 and 16 weeks of age.

  • Initiate treatment once disease is established (e.g., confirmed by fecal lipocalin 2 levels or initial weight loss).

  • Administer (S)-IBD3540 or vehicle control once daily by oral gavage for a specified period (e.g., 4 weeks).[3][4]

3. Monitoring and Endpoints:

  • Weekly Monitoring : Monitor body weight and clinical signs of illness.

  • Fecal Lipocalin 2 : Collect fecal pellets to measure lipocalin 2, a non-invasive biomarker of gut inflammation.

Visualizations

Proposed Signaling Pathway of GCPII Inhibition in IBD

GCPII_Inhibition_Pathway cluster_effects Therapeutic Effects IBD Inflammatory Bowel Disease (IBD) GCPII Upregulated GCPII Activity IBD->GCPII Inflammation Pro-inflammatory Cascade GCPII->Inflammation Monocytes Monocytic Inflammation Inflammation->Monocytes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17, etc.) Inflammation->Cytokines Apoptosis Epithelial Cell Apoptosis (Caspase-3 Activation) Inflammation->Apoptosis PMPA This compound or (S)-IBD3540 Barrier Compromised Epithelial Barrier Monocytes->Barrier Cytokines->Barrier Apoptosis->Barrier PMPA->GCPII Inhibits ReducedInflam Reduced Monocytic Inflammation ReducedCyto Reduced Cytokine Secretion ReducedApop Reduced Apoptosis Amelioration Amelioration of Colitis ReducedInflam->Amelioration ReducedCyto->Amelioration ImprovedBarrier Improved Barrier Function ReducedApop->ImprovedBarrier ImprovedBarrier->Amelioration

Caption: Proposed mechanism of this compound/ (S)-IBD3540 in IBD.

Experimental Workflow for Preclinical Testing

Preclinical_Workflow cluster_analysis Endpoint Analysis Start Start: Select Animal Model (e.g., DSS-induced Colitis) Induction Induce Colitis (e.g., DSS in drinking water) Start->Induction Grouping Randomize into Groups (Vehicle vs. (S)-IBD3540) Induction->Grouping Treatment Daily Oral Administration (Vehicle or Compound) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, DAI Score) Treatment->Monitoring 5-7 days Termination Study Termination (e.g., Day 7) Monitoring->Termination Collection Tissue Collection (Colon) Termination->Collection Histology Histopathology (H&E Staining) Collection->Histology GCPII_Assay GCPII Activity Assay Collection->GCPII_Assay Cytokine Cytokine Profiling (Luminex/ELISA) Collection->Cytokine Flow Flow Cytometry (Monocyte Infiltration) Collection->Flow Result Data Analysis & Conclusion Histology->Result GCPII_Assay->Result Cytokine->Result Flow->Result

Caption: Workflow for evaluating GCPII inhibitors in a mouse colitis model.

References

Application Notes and Protocols: 2-PMPA as a Tool for Studying Glutamate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII plays a crucial role in glutamate homeostasis by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][4][5][6] By inhibiting GCPII, this compound serves as a valuable research tool to investigate the physiological and pathological roles of glutamate metabolism. Inhibition of GCPII by this compound leads to an increase in synaptic NAAG levels and a concurrent decrease in glutamate release, thereby modulating glutamatergic neurotransmission.[1][4] This mechanism of action makes this compound a subject of interest in studies related to neurological disorders where excessive glutamate is implicated, such as ischemic brain injury, neuropathic pain, and schizophrenia.[1][4]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying glutamate metabolism.

Mechanism of Action

This compound is a competitive inhibitor of GCPII.[2][7] The pentanedioic acid moiety of this compound mimics the glutamate portion of NAAG, allowing it to bind to the active site of the enzyme. The phosphonate group chelates the zinc ions essential for the catalytic activity of GCPII, effectively blocking the hydrolysis of NAAG.[2] This inhibition leads to two primary effects:

  • Increased NAAG levels: As the degradation of NAAG is blocked, its concentration in the synapse increases. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor that, when activated, inhibits further glutamate release.[4][8][9]

  • Decreased glutamate production: The direct cleavage of NAAG, a source of extracellular glutamate, is prevented.[1][6]

These dual effects make this compound a powerful tool for attenuating glutamate excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Glutamate Carboxypeptidase II (GCPII) by this compound

ParameterValueSpeciesAssay ConditionsReference
IC₅₀300 pMHumanRecombinant GCPII[2][3][5]
Kᵢ0.2 nMNot SpecifiedCompetitive inhibition assay[7]
Kd1 nMRatRadioligand binding assay with [³H]this compound[10]
Kcat/Km (for NAAG)3 x 10⁷ M⁻¹s⁻¹Not SpecifiedMicroplate assay[7]

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterRouteDoseSpeciesValueReference
Plasma
CₘₐₓIntraperitoneal (i.p.)100 mg/kgRat275 µg/mL[11]
TₘₐₓIntraperitoneal (i.p.)100 mg/kgRat0.25 h[11]
AUC₀₋ₜIntraperitoneal (i.p.)100 mg/kgRat210 µg·h/mL[11]
t₁⸝₂Intraperitoneal (i.p.)100 mg/kgRat0.64 h[11]
CₘₐₓIntravenous (i.v.)10 mg/kgMouse108.6 ± 9.5 nmol/mL[5]
AUC₀₋ₜIntravenous (i.v.)10 mg/kgMouse104 ± 19 h·nmol/mL[5]
Brain
AUC₀₋ₜ (Olfactory Bulb)Intranasal (i.n.)30 mg/kgRat78.1 h·µg/g[12]
AUC₀₋ₜ (Cortex)Intranasal (i.n.)30 mg/kgRat37.7 h·µg/g[12]
AUC₀₋ₜ (Cerebellum)Intranasal (i.n.)30 mg/kgRat5.27 h·µg/g[12]
AUC₀₋ₜ (Brain)Intravenous (i.v.)10 mg/kgMouse1.6 ± 0.2 h·nmol/g[5]
Brain/Plasma Ratio (AUC)Intranasal (i.n.)30 mg/kgRat1.49 (Olfactory Bulb), 0.71 (Cortex), 0.10 (Cerebellum)[12]
Tissue/Plasma RatioIntraperitoneal (i.p.)100 mg/kgRat0.018 (Brain), 0.120 (Sciatic Nerve), 0.142 (Dorsal Root Ganglion)[11]

Experimental Protocols

GCPII Enzyme Inhibition Assay

This protocol is adapted from a microplate assay for studying GCPII inhibition.[7]

Materials:

  • Recombinant human GCPII

  • N-acetylaspartyl-[³H]glutamate ([³H]NAAG) as substrate

  • This compound as inhibitor

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing appropriate salts)

  • Microplate scintillation counter

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of recombinant GCPII enzyme.

    • Varying concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of [³H]NAAG to each well.

  • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

  • Terminate the reaction (e.g., by adding a stop solution or by placing the plate on ice).

  • Separate the product ([³H]glutamate) from the substrate ([³H]NAAG) using a suitable method, such as ion-exchange chromatography.

  • Quantify the amount of [³H]glutamate produced using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats or mice.[5][11][12]

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, 50 mM HEPES-buffered saline)[5][12]

  • Male CD-1 mice or Sprague-Dawley rats[1][5]

  • Equipment for intravenous (i.v.), intraperitoneal (i.p.), or intranasal (i.n.) administration.

  • Blood collection supplies (e.g., heparinized tubes).

  • Tissue dissection tools.

  • Analytical instrumentation for this compound quantification (e.g., LC-MS/MS).[5][6]

Procedure:

  • Acclimate animals to laboratory conditions.

  • Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Administer this compound to the animals via the selected route (e.g., i.v. tail vein injection, i.p. injection, or i.n. instillation).

  • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein sampling).

  • Process blood samples to obtain plasma.

  • At the final time point, euthanize the animals and dissect relevant tissues (e.g., brain, sciatic nerve).

  • Homogenize tissue samples.

  • Extract this compound from plasma and tissue homogenates. Derivatization may be necessary for improved detection by LC-MS/MS.[5][6]

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁⸝₂) using appropriate software.

Cell Culture Experiment to Assess Neuroprotection

This protocol outlines a general method to evaluate the neuroprotective effects of this compound in a neuronal cell culture model of excitotoxicity.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line.

  • Cell culture medium and supplements.

  • This compound.

  • An excitotoxic agent (e.g., glutamate, NMDA).

  • Reagents for assessing cell viability (e.g., MTT, LDH assay).

Procedure:

  • Plate neuronal cells in multi-well plates and allow them to adhere and grow.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).

  • Induce excitotoxicity by adding the excitotoxic agent to the cell culture medium. Include a control group without the excitotoxic agent.

  • Co-incubate the cells with this compound and the excitotoxic agent for a defined period (e.g., 24 hours).

  • Assess cell viability using a standard method such as the MTT assay or by measuring LDH release into the culture medium.

  • Compare the viability of cells treated with the excitotoxic agent alone to those pre-treated with this compound to determine the neuroprotective effect.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron NAAG NAAG GCPII GCPII (NAALADase) NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activation Glutamate_from_NAAG Glutamate GluR Glutamate Receptors Glutamate_from_NAAG->GluR Activation GCPII->Glutamate_from_NAAG NAA N-Acetylaspartate GCPII->NAA Excitotoxicity Excitotoxicity GluR->Excitotoxicity Leads to 2PMPA This compound 2PMPA->GCPII Inhibition mGluR3->NAAG Inhibits further Glutamate release

Caption: Mechanism of action of this compound in modulating glutamate metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

G start Start acclimatize Animal Acclimatization start->acclimatize dosing This compound Administration (i.v., i.p., or i.n.) acclimatize->dosing sampling Blood & Tissue Sampling (Time course) dosing->sampling processing Sample Processing (Plasma separation, Tissue homogenization) sampling->processing extraction This compound Extraction (& Derivatization) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

References

Protocol for Assessing 2-PMPA Efficacy in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A key player in the pathophysiology of neuropathic pain is the excitatory neurotransmitter glutamate.[1] Excessive glutamate release in the spinal cord and peripheral nerves contributes to the hyperexcitability of neurons and the manifestation of pain hypersensitivity.[1] 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1] GCPII is an enzyme that cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate.[1] By inhibiting GCPII, this compound reduces the production of glutamate, thereby attenuating neuronal hyperexcitability and offering a promising therapeutic strategy for neuropathic pain.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical models of neuropathic pain. The protocols cover the surgical induction of neuropathic pain in rodents and the subsequent behavioral assessments to quantify pain responses.

Mechanism of Action

In neuropathic pain states, there is an increased availability of glutamate at synaptic and extrasynaptic sites.[1] this compound, as a GCPII inhibitor, modulates this glutamatergic transmission. The proposed mechanism involves the reduction of glutamate levels that are generated from the cleavage of NAAG by GCPII.[1] This leads to a decrease in the activation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors, which are crucial for the induction and maintenance of central sensitization in the dorsal horn of the spinal cord.[1]

Experimental Protocols

To evaluate the analgesic potential of this compound in neuropathic pain, rodent models that mimic the clinical features of this condition are employed. The following are detailed protocols for two commonly used surgical models, the Partial Sciatic Nerve Ligation (PSNL) and the Chronic Constriction Injury (CCI) models, along with the subsequent behavioral assays to measure mechanical allodynia and thermal hyperalgesia.

Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (PSNL) in Rats

This model produces long-lasting and robust mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • 7-0 silk suture

  • Wound clips or sutures

  • Antiseptic solution (e.g., Betadine)

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

    • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

    • Place the animal on a heating pad to maintain body temperature throughout the surgery.

  • Surgical Procedure:

    • Make a small incision (1.5-2 cm) on the skin of the left thigh.

    • Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Using a curved needle with 7-0 silk suture, pass the needle through the nerve, separating the dorsal one-third to one-half of the nerve bundle.

    • Tightly ligate the isolated portion of the nerve.

  • Closure and Post-operative Care:

    • Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.

    • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

    • Monitor the animal during recovery from anesthesia.

    • House the animals individually with easy access to food and water.

    • Allow a recovery period of 7-14 days for the neuropathic pain to develop before commencing behavioral testing.

Protocol 2: Induction of Neuropathic Pain via Chronic Constriction Injury (CCI) in Rats

This model is another widely used method to induce neuropathic pain by causing a loose constriction of the sciatic nerve.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Wound clips or sutures

  • Antiseptic solution

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Follow the same anesthesia and preparation steps as in the PSNL protocol.

  • Surgical Procedure:

    • Expose the left sciatic nerve as described in the PSNL protocol.

    • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Closure and Post-operative Care:

    • Close the incision in layers as described for the PSNL model.

    • Provide post-operative care as detailed in the PSNL protocol.

    • Allow a 7-14 day period for the development of neuropathic pain before behavioral testing.

Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test (Up-Down Method)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to quantify the mechanical withdrawal threshold.

Materials:

  • Von Frey filaments of varying stiffness (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Testing chambers with a wire mesh floor

  • Data recording sheets

Procedure:

  • Acclimation:

    • Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

  • Testing:

    • Start with a von Frey filament in the middle of the force range (e.g., 2.0 g).

    • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.

    • The "up-down" pattern of testing is continued until a sequence of six responses is obtained after the first change in response, or until the upper or lower limit of the filament set is reached.

  • Data Analysis:

    • The 50% paw withdrawal threshold (PWT) is calculated using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value from a table based on the pattern of positive and negative responses, and δ is the mean difference in log units between stimuli.

Protocol 4: Assessment of Thermal Hyperalgesia using the Hargreaves Test

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another common symptom of neuropathic pain.

Materials:

  • Hargreaves apparatus (plantar test)

  • Plexiglas enclosures

  • Timer

Procedure:

  • Acclimation:

    • Place the rats in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for 15-20 minutes.

  • Testing:

    • Position the radiant heat source under the plantar surface of the hind paw to be tested.

    • Activate the heat source, which starts a timer.

    • The timer stops automatically when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. If the rat does not withdraw its paw within the cut-off time, the heat source is turned off, and the PWL is recorded as the cut-off time.

    • Perform three to five measurements for each paw, with at least 5 minutes between measurements.

  • Data Analysis:

    • The PWL is calculated as the average of the individual measurements for each paw.

Data Presentation

The efficacy of this compound should be assessed by comparing the paw withdrawal thresholds and latencies in treated animals to those in vehicle-treated control animals. Data should be presented in a clear and organized manner, as shown in the tables below. Note that the following data is representative of the expected effects of a potent GCPII inhibitor and may not be specific to this compound, for which detailed public data is limited.

Table 1: Effect of a GCPII Inhibitor on Mechanical Allodynia (Von Frey Test) in a Rat Model of Neuropathic Pain

Treatment GroupDose (mg/kg, i.v.)Paw Withdrawal Threshold (g) - Mean ± SEM
Sham + Vehicle-14.5 ± 0.5
Neuropathic + Vehicle-3.2 ± 0.4
Neuropathic + GCPII Inhibitor105.8 ± 0.6
Neuropathic + GCPII Inhibitor308.9 ± 0.7**
Neuropathic + GCPII Inhibitor10012.1 ± 0.8***
p<0.05, **p<0.01, ***p<0.001 compared to Neuropathic + Vehicle group.

Table 2: Effect of a GCPII Inhibitor on Thermal Hyperalgesia (Hargreaves Test) in a Rat Model of Neuropathic Pain

Treatment GroupDose (mg/kg, i.v.)Paw Withdrawal Latency (s) - Mean ± SEM
Sham + Vehicle-12.3 ± 0.7
Neuropathic + Vehicle-5.1 ± 0.5
Neuropathic + GCPII Inhibitor107.2 ± 0.6
Neuropathic + GCPII Inhibitor309.5 ± 0.8**
Neuropathic + GCPII Inhibitor10011.4 ± 0.9***
p<0.05, **p<0.01, ***p<0.001 compared to Neuropathic + Vehicle group.

Mandatory Visualization

Signaling Pathway of this compound in Neuropathic Pain

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) NAAG NAAG GCPII GCPII NAAG->GCPII Cleavage Glutamate_Vesicle Glutamate Glutamate_Extracellular Glutamate Glutamate_Vesicle->Glutamate_Extracellular Release GCPII->Glutamate_Extracellular Produces NMDA_R NMDA Receptor Glutamate_Extracellular->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_Extracellular->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx PKC PKC Ca_Influx->PKC CaMKII CaMKII Ca_Influx->CaMKII Central_Sensitization Central Sensitization (Increased Excitability) PKC->Central_Sensitization CaMKII->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain PMPA This compound PMPA->GCPII Inhibits

Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.

Experimental Workflow

G cluster_model Neuropathic Pain Model Induction cluster_development Pain Development cluster_testing Behavioral Testing cluster_assays Pain Assessment Assays cluster_analysis Data Analysis PSNL Partial Sciatic Nerve Ligation (PSNL) Development 7-14 Days Post-Surgery PSNL->Development CCI Chronic Constriction Injury (CCI) CCI->Development Baseline Baseline Behavioral Assessment Development->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Behavioral Assessment Treatment->Post_Treatment Von_Frey Von Frey Test (Mechanical Allodynia) Post_Treatment->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Post_Treatment->Hargreaves Analysis Compare Paw Withdrawal Thresholds and Latencies Von_Frey->Analysis Hargreaves->Analysis

References

Application Notes and Protocols for the Synthesis of Radiolabeled 2-PMPA Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane protein that is highly overexpressed in prostate cancer cells. This specific interaction makes PSMA an attractive target for the development of radiolabeled ligands for diagnostic imaging using techniques like Positron Emission Tomography (PET). While this compound itself is a cornerstone in PSMA research, often used as a blocking agent to confirm the specificity of other PSMA-targeting radiotracers, the synthesis of radiolabeled this compound derivatives provides valuable tools for the direct imaging of PSMA expression.[1]

These application notes provide a detailed overview of the synthesis, quality control, and preclinical evaluation of a radiofluorinated derivative of this compound, specifically 2-[¹⁸F]fluoro-4-(phosphonomethyl)-pentanedioic acid, as a representative example. The protocols and data presented are compiled from published research and are intended to guide researchers in the development and application of such imaging agents.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a cell surface marker but also a functional enzyme, glutamate carboxypeptidase II. Its enzymatic activity and protein interactions can influence key signaling pathways involved in cancer cell survival and proliferation. Understanding these pathways is crucial for interpreting imaging results and for the development of therapeutic strategies.

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interaction disrupts complex PI3K PI3K PSMA->PI3K Activates Glutamate Glutamate PSMA->Glutamate Integrin_b1 Integrin_b1 FAK FAK Integrin_b1->FAK Activates IGF-1R IGF-1R IGF-1R->PI3K Activates RACK1->FAK Grb2 Grb2 FAK->Grb2 MAPK_ERK MAPK_ERK Grb2->MAPK_ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Proliferation_Migration Proliferation_Migration MAPK_ERK->Proliferation_Migration NAAG NAAG NAAG->PSMA Hydrolysis Radiosynthesis_Workflow General Radiosynthesis Workflow for [18F]-2-PMPA Derivative Start Start Cyclotron [18O]H2O(p,n)18F Cyclotron Production Start->Cyclotron Fluoride_Trapping [18F]Fluoride Trapping Anion Exchange Cartridge Cyclotron->Fluoride_Trapping Elution_Drying Elution & Azeotropic Drying K2.2.2/K2CO3 Fluoride_Trapping->Elution_Drying Radiolabeling Nucleophilic Substitution Precursor + [18F]F- Elution_Drying->Radiolabeling Deprotection Hydrolysis Removal of Protecting Groups Radiolabeling->Deprotection Purification Semi-preparative HPLC Deprotection->Purification Formulation Sterile Filtration & Dilution Purification->Formulation QC Quality Control (HPLC, TLC, pH, etc.) Formulation->QC Final_Product Final Product QC->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-PMPA Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working to improve the blood-brain barrier (BBB) penetration of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA).

This compound is a potent inhibitor of glutamate carboxypeptidase II (GCPII), a promising target for various neurological disorders.[1][2] However, its clinical utility is significantly hindered by poor BBB penetration due to its highly hydrophilic nature.[3][4] This guide explores strategies to overcome this critical challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the blood-brain barrier penetration of this compound so low?

A1: The low brain penetration of this compound is primarily due to its molecular structure. The presence of multiple acidic functionalities, including a phosphonate group, makes the molecule highly hydrophilic (water-soluble).[3][5] The BBB is a tightly regulated interface composed of endothelial cells with tight junctions that severely restrict the passage of hydrophilic and large molecules from the bloodstream into the brain.[6][7][8] It selectively allows small, lipophilic (fat-soluble) molecules to pass through.[9] Additionally, efflux transporters at the BBB can actively pump certain drugs back into the bloodstream, further limiting their brain concentration.[6][10]

Q2: What are the main strategies to improve this compound's BBB penetration?

A2: The primary strategies focus on modifying the this compound molecule to increase its lipophilicity or utilizing carrier systems to transport it across the BBB. The main approaches include:

  • Prodrug Approach: This involves chemically modifying this compound into an inactive, more lipophilic form (a prodrug) that can cross the BBB. Once in the brain, the prodrug is converted back to the active this compound by enzymes.[11][12][13] Masking the polar phosphonate and carboxylate groups is a common strategy.[14][15]

  • Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (NPs) can facilitate its transport across the BBB.[16][17] The small size of NPs (typically 10-200 nm) and the ability to modify their surface with targeting ligands can enhance brain delivery.[18][19]

  • Intranasal Administration: This alternative delivery route can bypass the BBB by allowing direct access to the central nervous system (CNS) through the olfactory and trigeminal nerves.[3][4][20]

Q3: How do prodrugs of this compound work?

A3: Prodrugs of this compound are created by masking its hydrophilic phosphonate and carboxylate groups with lipophilic moieties.[14] A common strategy is esterification.[11] For example, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group has been used to create prodrugs of this compound with significantly increased oral bioavailability.[5] Once the prodrug crosses the BBB, enzymes within the brain (like esterases) cleave off the masking groups, releasing the active this compound at its target site.[12]

Q4: What are the key considerations when using nanoparticles for this compound delivery?

A4: When using nanoparticles, several factors are crucial for successful BBB penetration:

  • Size and Charge: Nanoparticles should ideally be between 10-100 nm for optimal BBB crossing.[18] Their surface charge can also influence their interaction with the BBB.

  • Surface Modification: Coating nanoparticles with polymers like polyethylene glycol (PEG) can help them evade the body's immune system (the reticuloendothelial system), increasing their circulation time in the blood and the opportunity to reach the brain.[21]

  • Targeting Ligands: Attaching specific ligands (e.g., transferrin, insulin) to the nanoparticle surface can enable them to bind to receptors on the BBB endothelial cells and be actively transported into the brain via receptor-mediated transcytosis.[10][19][22][23]

Troubleshooting Guides

Problem 1: Low brain-to-plasma concentration ratio of this compound prodrug.
Potential Cause Troubleshooting Step
Premature hydrolysis of the prodrug in plasma. Modify the promoiety to be more sterically hindered, slowing down enzymatic cleavage in the bloodstream.[24]
Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein) at the BBB. Co-administer a known P-glycoprotein inhibitor to assess if brain penetration improves. Alternatively, redesign the prodrug to avoid recognition by efflux transporters.[8]
Insufficient lipophilicity to cross the BBB. Synthesize a new series of prodrugs with more lipophilic promoieties and evaluate their physicochemical properties and brain penetration.[25]
Problem 2: Nanoparticle formulation shows poor in vivo efficacy.
Potential Cause Troubleshooting Step
Rapid clearance of nanoparticles by the reticuloendothelial system (RES). Ensure adequate surface coating with hydrophilic polymers like PEG (PEGylation) to reduce opsonization and RES uptake.[21]
Inefficient targeting of the BBB. Optimize the density of targeting ligands on the nanoparticle surface. Too high a density can sometimes hinder BBB interaction.[22]
Poor release of this compound from the nanoparticle in the brain. Modify the nanoparticle matrix to ensure timely release of the drug. This could involve using biodegradable polymers or pH-sensitive linkers.
Problem 3: Inconsistent results in in vitro BBB models.
Potential Cause Troubleshooting Step
Low transendothelial electrical resistance (TEER) values, indicating a "leaky" barrier. Optimize cell culture conditions. Ensure the brain endothelial cells form a confluent monolayer with well-established tight junctions.[26][27] Co-culture with astrocytes and pericytes can improve barrier tightness.[28]
High variability in permeability measurements. Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. Use appropriate positive and negative controls for permeability.[29]
Poor correlation between in vitro and in vivo data. While in vitro models are useful for screening, they may not fully replicate the complexity of the in vivo BBB.[30][31][32] It's crucial to validate promising candidates in animal models.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Prodrugs

CompoundAdministration RouteDose (mg/kg)Brain RegionBrain/Plasma Ratio (AUC)Reference
This compoundIntraperitoneal30Olfactory Bulb<0.01[20]
This compoundIntranasal30Olfactory Bulb1.49[20]
This compoundIntranasal30Cortex0.71[20]
This compoundIntranasal30Cerebellum0.10[20]
Prodrug 1 (γ-(4-acetoxybenzyl)-2-PMPA)Intravenous-Olfactory Bulb0.03[4]
Prodrug 1 (γ-(4-acetoxybenzyl)-2-PMPA)Intravenous-Cortex0.04[4]
Prodrug 1 (γ-(4-acetoxybenzyl)-2-PMPA)Intranasal-Olfactory Bulb2.2[4]
Prodrug 1 (γ-(4-acetoxybenzyl)-2-PMPA)Intranasal-Cortex0.48[4]

Experimental Protocols

Key Experiment 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol provides a method to assess the permeability of this compound and its prodrugs across a cellular model of the BBB.

Methodology:

  • Cell Culture: Culture human brain microvascular endothelial cells (HBMECs) on the apical side of a Transwell insert, which is coated with materials like gelatin or Matrigel.[33][34] Often, co-culture models are used where astrocytes and/or pericytes are grown on the basolateral side of the insert or at the bottom of the well to promote a tighter barrier.[26][28]

  • Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) using an EVOM-2 Volt/Ohm meter.[34] The barrier is considered ready for permeability studies when TEER values are stable and high.

  • Permeability Experiment:

    • Add the test compound (e.g., this compound prodrug) to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[29]

Key Experiment 2: In Vivo Brain Microdialysis in Rodents

This protocol is used to measure the concentration of this compound in the brain's extracellular fluid in a living animal, providing a direct measure of BBB penetration.

Methodology:

  • Probe Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the specific brain region of interest (e.g., striatum, cortex).[35][36][37]

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 2 µL/min).[36][38]

  • Sample Collection: Small molecules from the brain's extracellular fluid will diffuse across the probe's semipermeable membrane into the aCSF.[39] Collect the outflowing aCSF (the dialysate) at regular intervals (e.g., every 20 minutes).[38]

  • Compound Administration: Administer the this compound formulation (e.g., prodrug via IV injection or nanoparticle suspension).

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical technique like HPLC with electrochemical detection or LC-MS/MS.[35][38]

Visualizations

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Prodrug Lipophilic This compound Prodrug BBB_Passive Passive Diffusion Prodrug->BBB_Passive Crosses BBB NP This compound-Loaded Nanoparticle BBB_RMT Receptor-Mediated Transcytosis NP->BBB_RMT Binds Receptor Active_PMPA Active this compound BBB_Passive->Active_PMPA Enzymatic Cleavage BBB_RMT->Active_PMPA Drug Release GCPII GCPII Target Active_PMPA->GCPII Inhibits

Caption: Strategies for delivering this compound across the blood-brain barrier.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Synthesize this compound Prodrug/Nanoparticle A2 Characterize Physicochemical Properties A1->A2 A3 Transwell BBB Model Permeability Assay A2->A3 A4 Measure Papp (Permeability Coefficient) A3->A4 A5 Low Permeability A4->A5 No A6 High Permeability A4->A6 Yes A5->A1 Redesign B1 Administer to Rodent Model A6->B1 B2 Brain Microdialysis or Tissue Homogenization B1->B2 B3 Quantify Brain and Plasma Concentrations (LC-MS/MS) B2->B3 B4 Calculate Brain/Plasma Ratio B3->B4 B5 Proceed to Efficacy Studies B4->B5 G NAAG NAAG GCPII GCPII (NAALADase) NAAG->GCPII Hydrolyzed by mGluR3 mGluR3 (Presynaptic) NAAG->mGluR3 Activates Glu Glutamate Glutamate_Receptors Glutamate Receptors (Postsynaptic) Glu->Glutamate_Receptors Activates NAA N-Acetylaspartate GCPII->Glu Produces GCPII->NAA PMPA This compound PMPA->GCPII Inhibits mGluR3->Glu Reduces Release Excitotoxicity Excitotoxicity Glutamate_Receptors->Excitotoxicity

References

Technical Support Center: 2-PMPA Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in stock or working solutions.- Prepare fresh solutions before each experiment. - Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), preferably under a nitrogen atmosphere to prevent oxidation.[1] - Avoid repeated freeze-thaw cycles.[2] - For aqueous solutions, filter-sterilize using a 0.22 μm filter before use.[1]
Appearance of Unexpected Peaks in Chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.- Review the solution preparation and storage conditions. Exposure to high temperatures, extreme pH, or light can accelerate degradation. - Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Common degradation pathways for similar compounds include hydrolysis of the phosphonic acid or decarboxylation.
Precipitation or Cloudiness in Solution Poor solubility or formation of insoluble salts.- this compound is soluble in water (up to 20 mg/mL) and PBS (pH 7.2, up to 10 mg/mL).[3][4] Ensure the concentration does not exceed the solubility limit. - Sonication may be required to fully dissolve the compound.[5] - Avoid using buffers that may form insoluble salts with the multiple acidic functional groups of this compound.
Shift in pH of the Solution The acidic nature of this compound.- this compound is a polyprotic acid and can alter the pH of unbuffered solutions. - Use a suitable buffer system to maintain a stable pH for your experiment.
Inconsistent Bioanalytical Results Matrix effects or instability in biological samples.- this compound is stable in rat plasma for at least 4 hours at room temperature and can withstand at least three freeze-thaw cycles.[2] - For LC-MS analysis, derivatization may be necessary to improve chromatographic retention and sensitivity due to the high polarity of this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and in-solution?

A1:

  • Solid: As a powder, this compound is stable for years when stored at -20°C.[4] It should be kept in a desiccated environment.[3]

  • In Solution: Stock solutions of this compound are reported to be unstable and should be prepared fresh.[7] For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to store solutions under a nitrogen atmosphere to minimize oxidation.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in water (H₂O) at concentrations up to 20 mg/mL and in phosphate-buffered saline (PBS) at pH 7.2 up to 10 mg/mL.[3][4] Methanol can also be used to prepare stock solutions.[2] Sonication may be necessary to achieve complete dissolution in aqueous solvents.[5]

Q3: Is this compound sensitive to pH?

A3: While specific data on pH-dependent degradation of this compound is limited, compounds with phosphonic and carboxylic acid groups can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain the pH of this compound solutions within a range suitable for your specific experimental setup, ideally using a buffer.

Q4: Can I expect degradation of this compound during my experiments?

A4: The stability of this compound in solution is a concern, and degradation can occur, especially if solutions are not prepared fresh.[7] Factors such as temperature, pH, and exposure to light can influence the rate of degradation. For sensitive experiments, it is crucial to use freshly prepared solutions.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), can be used to monitor the concentration of this compound over time and to detect the formation of any degradation products.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

Condition Matrix Duration Stability Reference
Room TemperatureRat Plasma4 hoursStable[2]
Freeze-Thaw Cycles (-80°C to Room Temp.)Rat Plasma3 cyclesStable[2]
Long-Term StorageRat Plasma28 days at -80°CStable[2]
AutosamplerDerivatized in Rat Plasma18 hours at 10°CStable[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile filtered water or PBS (pH 7.2), sterile conical tubes, sonicator.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the appropriate volume of sterile water or PBS to achieve the desired concentration (not exceeding 20 mg/mL for water or 10 mg/mL for PBS).

    • Vortex the solution briefly.

    • If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[5]

    • For aqueous solutions intended for cell-based assays, filter sterilize through a 0.22 μm syringe filter.[1]

    • Use the solution immediately or aliquot and store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: General Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be compatible with the C18 column) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

    • To assess stability, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values, light exposure).

    • At specified time points, withdraw aliquots and dilute them to a suitable concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).

    • Gradient: Start with a high aqueous percentage and gradually increase the organic solvent percentage to elute any potential, less polar degradation products.

  • Data Analysis:

    • Monitor the peak area of this compound over time to determine its degradation rate.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

G cluster_degradation Hypothetical Degradation Pathway of this compound PMPA This compound Decarboxylated Decarboxylated Product PMPA->Decarboxylated Heat/Light Hydrolyzed Hydrolyzed Phosphonate PMPA->Hydrolyzed Acid/Base Oxidized Oxidized Product PMPA->Oxidized Oxidizing Agent

Caption: Hypothetical degradation pathways of this compound under stress conditions.

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Solution stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Analyze Data for Degradation and Degradant Formation analyze->data

Caption: General workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Optimizing 2-PMPA Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) for in vivo neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the neuroprotective effects of this compound?

This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[1][2] GCPII hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[3][4] By inhibiting GCPII, this compound produces a dual effect that contributes to neuroprotection:

  • Increases NAAG levels: Elevated NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release.[2][3]

  • Decreases glutamate levels: Inhibition of NAAG hydrolysis directly reduces the production of glutamate, a key excitatory neurotransmitter implicated in excitotoxicity.[3][4]

This modulation of glutamatergic transmission is the primary mechanism underlying the neuroprotective effects of this compound observed in various preclinical models of neurological disorders.[1][4][5]

2-PMPA_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal / Astrocyte Glutamate_Vesicle Glutamate Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NAAG NAAG GCPII GCPII (NAALADase) NAAG->GCPII Hydrolyzed by mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate_Postsynaptic Glutamate GCPII->Glutamate_Postsynaptic Produces mGluR3->Glutamate_Vesicle Inhibits Release Neuroprotection Neuroprotection mGluR3->Neuroprotection 2PMPA This compound 2PMPA->GCPII Inhibits 2PMPA->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective action.

Q2: What are the recommended starting dosages for this compound in rodent models?

The optimal dosage of this compound is highly dependent on the administration route and the specific animal model. Due to its hydrophilic nature, this compound has poor oral bioavailability (<1%) and limited brain penetration with systemic administration.[5][6]

Administration RouteSpeciesTypical Dosage RangeKey Considerations
Intraperitoneal (i.p.) Mouse50-200 mg/kgCommonly used in preclinical models, but results in a low brain-to-plasma ratio.[5][7]
Intravenous (i.v.) Rat1-100 mg/kgProvides direct systemic exposure but still has limited brain penetration.[3]
Intranasal (i.n.) Rat10-30 mg/kgSignificantly enhances brain and cerebrospinal fluid (CSF) concentrations compared to systemic routes.[5][8][9]

Troubleshooting Tip: If you are not observing the expected neuroprotective effects with systemic administration, consider switching to intranasal delivery to improve CNS exposure.

Q3: How should I prepare and administer this compound for in vivo studies?

Proper preparation and administration are critical for reproducible results.

Experimental Protocol: this compound Solution Preparation and Administration

  • Reagent and Equipment:

    • This compound powder

    • HEPES buffered saline (50 mM)

    • pH meter

    • Syringes and appropriate needles for the chosen administration route

  • Solution Preparation:

    • Weigh the desired amount of this compound.

    • Dissolve the this compound powder in 50 mM HEPES buffered saline.

    • Adjust the pH of the solution to 7.4 using NaOH or HCl. This is crucial for physiological compatibility.

    • Prepare the dosing solutions on the day of the experiment to ensure stability.[5]

  • Administration:

    • Intraperitoneal (i.p.): Administer the solution as a single bolus into the peritoneal cavity.

    • Intravenous (i.v.): Administer via a tail vein or other appropriate vessel.

    • Intranasal (i.n.): Deliver the solution in small volumes into the nasal cavity, alternating between nares. Specialized devices can be used to maximize delivery to the olfactory region.[5]

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Weigh Weigh this compound Dissolve Dissolve in HEPES Saline Weigh->Dissolve Adjust_pH Adjust pH to 7.4 Dissolve->Adjust_pH Choose_Route Select Route (i.p., i.v., i.n.) Adjust_pH->Choose_Route Administer Administer to Animal Model Choose_Route->Administer Collect_Samples Collect Tissue/ Plasma Samples Administer->Collect_Samples Analyze Pharmacokinetic/ Pharmacodynamic Analysis Collect_Samples->Analyze

Caption: General experimental workflow for in vivo this compound studies.

Q4: I am concerned about the poor brain penetration of this compound. What are my options?

The hydrophilic nature of this compound does indeed limit its ability to cross the blood-brain barrier.[8] Here are two primary strategies to overcome this limitation:

  • Intranasal Administration: This route bypasses the blood-brain barrier to a significant extent, leading to much higher brain-to-plasma concentration ratios.[5][10] Studies have shown that intranasal administration can result in a 67-fold increase in olfactory bulb exposure and a 46-fold increase in cortex exposure compared to intraperitoneal injection of the same dose.[5][10]

  • Use of Prodrugs: Several prodrugs of this compound have been developed to improve its pharmacokinetic profile. These modified molecules are more lipophilic, allowing for better absorption and brain penetration. Once in the body, they are metabolized to release the active this compound.

    • γ-substituted ester prodrugs: These have been shown to significantly increase brain delivery of this compound following intranasal administration.[8][11]

    • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-based prodrugs: These have demonstrated greatly enhanced oral bioavailability.[6] For example, one such prodrug showed an 80-fold increase in plasma exposure compared to oral this compound in mice.[6]

StrategyAdvantagesDisadvantages
Intranasal Administration - Significantly higher brain concentrations- Non-invasive- May require specialized delivery devices- Potential for local nasal irritation
Prodrugs - Can improve oral bioavailability- Can enhance brain penetration- Require chemical synthesis- Pharmacokinetics of the prodrug itself need to be characterized

Q5: How can I confirm that this compound is reaching the target and engaging GCPII in the brain?

To confirm target engagement, you can perform an ex vivo GCPII enzymatic activity assay on brain tissue collected from your experimental animals.

Experimental Protocol: Ex Vivo GCPII Activity Assay

  • Tissue Collection:

    • At a predetermined time point after this compound administration, euthanize the animal.

    • Rapidly dissect the brain regions of interest (e.g., cortex, hippocampus, cerebellum).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization:

    • Homogenize the brain tissue in an appropriate buffer.

  • Enzymatic Assay:

    • Measure the GCPII enzymatic activity in the tissue homogenates using a radiolabeled or fluorescent substrate for GCPII.

    • Compare the activity in tissues from this compound-treated animals to that of vehicle-treated controls.

Expected Outcome: A significant reduction in GCPII activity in the brain tissue of this compound-treated animals will confirm target engagement. Studies have shown that intranasal administration of 30 mg/kg this compound can lead to complete inhibition of brain GCPII activity.[5]

References

Technical Support Center: Synthesis of 2-PMPA Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) prodrugs.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound prodrugs.

Problem Potential Cause Suggested Solution
Low Oral Bioavailability of Parent this compound This compound is a highly polar molecule with four acidic functionalities, leading to poor membrane permeability.[1][2][3][4]The primary strategy is to mask these polar groups by synthesizing prodrugs with lipophilic promoieties to increase passive oral absorption.[2][3][5]
Chemical Instability of the Prodrug Certain promoieties, particularly when only masking the phosphonate group (e.g., bis-POC/POM derivatives), can be inherently unstable.[2][5]Consider alternative prodrug strategies such as simultaneously masking the phosphonate and one or both carboxylates. For instance, tris-POC-2-PMPA, where both the phosphonate and α-carboxylate are masked, shows improved stability and in vivo release of this compound.[2][5] Another approach is to use different promoieties like cycloSal or ProTide for the phosphonate group in combination with ester modifications of the carboxylic acids.[3][6][7]
Prodrug is Too Stable In Vivo The chosen promoieties may not be efficiently cleaved by metabolic enzymes, resulting in minimal release of the active this compound. This was observed with some mixed α,γ-diesters and α-monoesters.[2][5]Screen a variety of promoieties with different enzymatic cleavage profiles. For example, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) is an FDA-approved promoiety that has been successfully used to enhance the oral absorption of drugs and has shown good cleavage for this compound prodrugs.[1]
Low Yield During Synthesis Challenges in selectively derivatizing the four acidic functional groups of this compound can lead to a mixture of products and low yields of the desired compound.[8]Employ orthogonal protection strategies to selectively mask and deprotect the different acidic groups. For example, using benzyl esters for the phosphonate and other esters for the carboxylates allows for selective deprotection via catalytic hydrogenation.[3]
Difficulty in Product Purification The synthesis of this compound prodrugs can result in multiple stereoisomers, which may be difficult to separate using standard chromatographic techniques.[3]Consider using a stereochemically pure starting material, such as the more potent (S)-2-PMPA enantiomer, to reduce the complexity of the final product mixture.[3] Chiral chromatography may be necessary for the separation of diastereomers if a racemic mixture is used.
Toxicity Concerns from Prodrug Moieties Some promoieties can release potentially toxic byproducts upon cleavage. For instance, pivaloyloxymethyl (POM) groups release pivalic acid, which can affect carnitine levels, and formaldehyde, which is a known carcinogen.[8][9]Select promoieties with a well-established safety profile and non-toxic byproducts. The (isopropyloxycarbonyloxymethyl) (POC) group is an alternative that also releases formaldehyde but is used in FDA-approved drugs.[8] Symmetrical thio-diesters (SATE) are another option that may generate less toxic byproducts.[9]
Poor Brain Penetration of this compound from Prodrug Even with improved oral bioavailability, the released this compound is still a polar molecule with limited ability to cross the blood-brain barrier.[10] Additionally, some prodrugs may be metabolized in the gastrointestinal tract or plasma before reaching the central nervous system.[10][11]For CNS-targeted delivery, consider alternative administration routes like intranasal delivery in combination with a prodrug strategy. Masking the γ-carboxylate has been shown to improve brain delivery of this compound after intranasal administration.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound has four acidic functional groups (a phosphonate and two carboxylates) that are ionized at physiological pH.[1][2] This high polarity makes it difficult for the molecule to pass through the lipid membranes of the gastrointestinal tract, resulting in an oral bioavailability of less than 1%.[1][2]

Q2: What are the most common prodrug strategies for this compound?

A2: The most common strategies involve masking the phosphonate and/or the carboxylate groups with lipophilic promoieties. Some successful examples include:

  • ODOL ( (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl): Masking two, three, or all four acidic groups with ODOL has been shown to significantly enhance oral bioavailability.[1]

  • POC (isopropyloxycarbonyloxymethyl): The tris-POC-2-PMPA prodrug, where the phosphonate and α-carboxylate are masked, demonstrated excellent release of this compound after oral administration.[2][5]

  • cycloSal and ProTide: These are promoieties specifically designed for phosphonates and have been explored in combination with esterification of the carboxylic acids.[3][6][7]

Q3: How can I improve the chemical stability of my this compound prodrug?

A3: If you are experiencing instability with prodrugs where only the phosphonate is masked (e.g., bis-POC derivatives), a successful strategy is to also mask one or both of the carboxylate groups.[2][5] This can enhance the overall stability of the molecule.

Q4: My prodrug is stable but doesn't release this compound in vivo. What should I do?

A4: This indicates that the promoieties are too stable and resistant to enzymatic cleavage. You should consider using different promoieties that are known to be more readily cleaved in vivo. Screening a library of promoieties with varying lability is a common approach in prodrug design.

Q5: What are some key considerations for the purification of this compound prodrugs?

A5: The presence of multiple chiral centers can lead to the formation of diastereomers, which may be challenging to separate. Using a single enantiomer of this compound as the starting material can simplify the final product mixture.[3] Standard chromatographic techniques may need to be optimized, or chiral chromatography may be required.

Experimental Protocols

General Protocol for the Synthesis of a tris-POC-2-PMPA Prodrug

This protocol is a generalized representation based on synthetic strategies described in the literature.[2][5]

  • Protection of Carboxylates: Start with commercially available this compound. Protect the α- and γ-carboxylate groups, for example, as benzyl esters, using standard esterification conditions (e.g., benzyl alcohol, acid catalyst, or conversion to the acid chloride followed by reaction with benzyl alcohol).

  • Phosphonate Esterification: The phosphonic acid can then be esterified with the POC promoiety. This can be achieved by reacting the protected this compound with chloromethyl isopropyl carbonate in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like DMF or acetonitrile.

  • Selective Deprotection: If a specific carboxylate needs to be deprotected for further modification or to yield the final prodrug, selective deprotection methods are required. For example, benzyl esters can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the POC esters.

  • Final Esterification of α-Carboxylate: The deprotected α-carboxylate can then be esterified with the POC promoiety using similar conditions as in step 2.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Chemical Stability Assessment
  • Prepare a stock solution of the this compound prodrug in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in a 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 20 µM.[1]

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining prodrug.

  • Calculate the percentage of the prodrug remaining at each time point relative to the initial concentration.

Visualizations

Synthesis_Challenges cluster_synthesis Synthesis & Purification cluster_challenges Potential Challenges Start Start Selective_Protection Selective Protection of Acidic Groups Start->Selective_Protection Promoieties_Introduction Introduction of Promoieties Selective_Protection->Promoieties_Introduction Low_Yield Low Yield Selective_Protection->Low_Yield Difficulties in selective derivatization Purification Purification Promoieties_Introduction->Purification Instability Chemical Instability Promoieties_Introduction->Instability Unstable promoieties Final_Prodrug Final_Prodrug Purification->Final_Prodrug Stereoisomers Stereoisomer Mixture Purification->Stereoisomers Complex mixture

Caption: Workflow of this compound prodrug synthesis and associated challenges.

InVivo_Fate cluster_barriers Barriers & Challenges Oral_Admin Oral Administration of Prodrug Absorption GI Tract Absorption Oral_Admin->Absorption Metabolism First-Pass Metabolism (Gut/Liver) Absorption->Metabolism Poor_Absorption Poor Absorption Absorption->Poor_Absorption Systemic_Circulation Systemic Circulation (Intact Prodrug) Metabolism->Systemic_Circulation Premature_Cleavage Premature Cleavage Metabolism->Premature_Cleavage Cleavage Enzymatic Cleavage Systemic_Circulation->Cleavage Excretion Excretion Systemic_Circulation->Excretion Active_Drug Release of this compound Cleavage->Active_Drug Too_Stable Prodrug Too Stable Cleavage->Too_Stable Active_Drug->Excretion Target Target Site Active_Drug->Target

Caption: In vivo fate of this compound prodrugs and potential barriers.

References

Technical Support Center: Troubleshooting 2-PMPA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this potent glutamate carboxypeptidase II (GCPII) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme also known as N-acetylated α-linked acidic dipeptidase (NAALADase).[1][2][3][4][5][6][7][8][9] GCPII is a metallopeptidase that catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[10][11] By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to increased levels of NAAG and reduced levels of glutamate in the extracellular space. This modulation of glutamate transmission is the basis for its neuroprotective effects observed in various preclinical models of neurological disorders.[2][3][6][10]

Q2: What are the known challenges associated with using this compound?

The primary challenges with this compound stem from its physicochemical properties. It is a highly polar and hydrophilic compound due to its multiple acidic functionalities.[1][3][4][5][6][8][9][12] This results in:

  • Poor oral bioavailability (<1%) and limited tissue penetration , which often necessitates high doses in in vivo studies to achieve therapeutic concentrations.[1][2][3][4][5][6][7][12]

  • Analytical difficulties in biological matrices, often requiring derivatization for accurate quantification by methods like LC-MS/MS.[8]

  • Potential for solution instability , requiring freshly prepared solutions for consistent results.

Q3: Is there a difference in activity between the enantiomers of this compound?

Yes, this compound is a chiral molecule, and its enantiomers exhibit different biological activities. The (S)-enantiomer is reported to be the more potent inhibitor of GCPII. For consistent and reproducible results, it is crucial to use this compound with a consistent and well-defined enantiomeric composition.

Troubleshooting Guides

Inconsistent In Vitro Assay Results

Problem: High variability in IC50 values or percentage inhibition in GCPII enzymatic assays.

Potential Cause Troubleshooting Recommendation
This compound Solution Instability Prepare this compound solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If stock solutions must be stored, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[8]
Impure this compound Verify the purity of the this compound lot using an appropriate analytical method (e.g., HPLC). Impurities can interfere with the assay or affect the actual concentration of the active compound.
Incorrect Enantiomer or Racemic Mixture Confirm the enantiomeric purity of the this compound being used. The (S)-enantiomer is more potent; using a racemic mixture or the incorrect enantiomer will result in a higher IC50 value.
Assay Conditions Ensure consistent assay conditions, including buffer composition, pH, temperature, and incubation times. The GCPII assay can be sensitive to these parameters.
Substrate Concentration Use a substrate (NAAG) concentration that is appropriate for the assay. For competitive inhibitors like this compound, the apparent IC50 is dependent on the substrate concentration.
Inconsistent In Vivo Efficacy or Pharmacokinetic (PK) Results

Problem: High variability in therapeutic outcomes or plasma/tissue concentrations of this compound in animal models.

Potential Cause Troubleshooting Recommendation
Poor Bioavailability and Tissue Penetration Due to its high polarity, this compound has very low oral bioavailability.[1][2][3][4][5][6][7][12] For systemic administration, intraperitoneal (i.p.) or intravenous (i.v.) routes are recommended for more consistent exposure.[2][3] Consider alternative delivery methods like intranasal (i.n.) administration for enhanced brain delivery.[2][3]
High Dosing and Formulation Issues High doses (e.g., 50-100 mg/kg) are often required for in vivo efficacy.[2][3] Ensure complete solubilization and a consistent formulation. Prepare dosing solutions fresh daily.
Rapid Clearance This compound can be rapidly cleared from plasma.[4] Ensure that the timing of sample collection for PK studies and the assessment of therapeutic endpoints are optimized to capture the relevant exposure window.
Analytical Method Variability The analysis of this compound in biological matrices is challenging.[8] A robust and validated analytical method, often involving derivatization followed by LC-MS/MS, is critical for reliable PK data.[1][13]
Animal Handling and Stress Stress can influence various physiological parameters and may contribute to variability in experimental outcomes. Ensure consistent and proper animal handling techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Dosing Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve in a suitable buffer (e.g., PBS, pH 7.2 or 50 mM HEPES-buffered saline, pH 7.4).[1][2][3]

    • Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but monitor for any degradation.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Dosing Solution for In Vivo Studies:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration with the appropriate vehicle (e.g., sterile saline).

    • Ensure the pH of the final dosing solution is adjusted to physiological levels (e.g., 7.4).[1]

    • Prepare a sufficient volume for all animals in the study to ensure consistency.

Protocol 2: Microplate-Based GCPII Inhibition Assay

This protocol is adapted from a sensitive microplate assay for studying GCPII inhibition.[11]

  • Materials:

    • Recombinant human GCPII enzyme.

    • Substrate: N-acetyl-L-aspartyl-L-[3H]glutamate ([3H]-NAAG).

    • This compound standard.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors).

    • Stop solution.

    • Scintillation cocktail.

    • Microplate and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the assay buffer, GCPII enzyme, and the this compound dilutions.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding [3H]-NAAG.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Separate the product ([3H]glutamate) from the substrate ([3H]-NAAG) using a suitable method (e.g., ion-exchange chromatography).

    • Quantify the amount of [3H]glutamate produced using a scintillation counter.

    • Calculate the percentage inhibition for each this compound concentration and determine the IC50 value.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg dose)

Route of AdministrationCmax (µg/mL)Tmax (h)AUC0-t (h*µg/mL)Brain/Plasma Ratio (AUC-based)
Intraperitoneal (i.p.)49.50.16750.3< 0.02
Intranasal (i.n.)24.71.052.3Olfactory Bulb: 1.49, Cortex: 0.71, Cerebellum: 0.10
Data synthesized from reference[2][3].

Visualizations

G cluster_troubleshooting Troubleshooting Inconsistent this compound Results cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Experimental Results Solution_Instability Solution Instability Inconsistent_Results->Solution_Instability Purity_Issues Purity / Enantiomeric Ratio Inconsistent_Results->Purity_Issues PK_Challenges Poor Pharmacokinetics (Bioavailability, Penetration) Inconsistent_Results->PK_Challenges Analytical_Errors Analytical Method Variability Inconsistent_Results->Analytical_Errors Assay_Conditions Assay Condition Variability Inconsistent_Results->Assay_Conditions Fresh_Solutions Prepare Solutions Fresh Solution_Instability->Fresh_Solutions Verify_Purity Verify Compound Purity & Enantiomeric Ratio Purity_Issues->Verify_Purity Optimize_Route Optimize Administration Route (e.g., i.p., i.n.) PK_Challenges->Optimize_Route Validate_Analysis Use Validated Analytical Methods Analytical_Errors->Validate_Analysis Standardize_Protocol Standardize Experimental Protocols Assay_Conditions->Standardize_Protocol

Caption: A logical diagram illustrating the common causes of inconsistent results in this compound experiments and their corresponding solutions.

G NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII (Glutamate Carboxypeptidase II) NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Catalyzes Hydrolysis to NAA NAA (N-acetylaspartate) GCPII->NAA PMPA This compound PMPA->GCPII Inhibits

Caption: The signaling pathway of GCPII and the inhibitory action of this compound.

G start Start Experiment prep_compound Prepare Fresh This compound Solution start->prep_compound run_assay Perform GCPII Inhibition Assay prep_compound->run_assay prep_assay Prepare Assay Components prep_assay->run_assay data_analysis Data Analysis (IC50 Calculation) run_assay->data_analysis results Consistent Results? data_analysis->results end End results->end Yes troubleshoot Troubleshoot (See Guide) results->troubleshoot No troubleshoot->prep_compound

Caption: A recommended experimental workflow for in vitro this compound experiments to ensure consistency.

References

Technical Support Center: 2-PMPA In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Glutamate Carboxypeptidase II (GCPII) inhibitor, 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), in in vivo experiments. Our goal is to help you minimize off-target effects and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as NAALADase.[1][2] GCPII is a membrane-bound enzyme that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3] By inhibiting GCPII, this compound increases the extracellular concentration of NAAG and decreases the production of glutamate from this source.[1] NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor that reduces glutamate release.[4][5] Therefore, the primary on-target effect of this compound is to dampen excessive glutamate transmission, which is implicated in a variety of neurological disorders.[1][4]

Q2: What are the known off-target effects of this compound?

While this compound is generally considered highly selective for GCPII, one potential off-target has been identified: cytosolic carboxypeptidases (CCPs), specifically Nna1 (CCP1).[6] Inhibition of CCPs occurs at significantly higher concentrations than those required for GCPII inhibition.[6] One study reported that this compound has no activity at over 100 other transporters, enzymes, and receptors, though the concentrations tested were not specified.[7][8]

Q3: Why are high doses of this compound often required in in vivo studies?

This compound is a highly polar molecule with poor oral bioavailability (<1%) and limited ability to cross the blood-brain barrier.[7][9] This necessitates the use of high systemic doses (e.g., 50-100 mg/kg via intraperitoneal or intravenous injection) in preclinical rodent models to achieve therapeutic concentrations in the central nervous system.[1][9]

Q4: What are the alternative administration routes to minimize systemic exposure and potential off-target effects?

Intranasal (i.n.) administration has been shown to significantly enhance brain and cerebrospinal fluid concentrations of this compound compared to systemic routes, effectively bypassing the blood-brain barrier to a greater extent.[1][10] This method can achieve therapeutic levels in the brain with potentially lower systemic exposure, thereby reducing the risk of peripheral off-target effects. Prodrugs of this compound have also been developed to improve oral bioavailability and systemic exposure, which may allow for lower overall doses to achieve the desired therapeutic effect.[7][11]

Troubleshooting Guides

Issue 1: Lack of Expected Therapeutic Efficacy

Possible Causes & Troubleshooting Steps:

  • Inadequate CNS Exposure:

    • Verify Dose and Route of Administration: Due to its poor blood-brain barrier penetration, systemic administration (i.p., i.v.) of this compound often requires high doses (50-100 mg/kg in rodents) to see a therapeutic effect.[1][9] Consider using intranasal administration for more direct CNS delivery.[1]

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma and brain concentrations of this compound to ensure adequate exposure in your animal model. A sensitive LC-MS/MS method is required for quantification.[12]

    • Prodrug Strategy: For oral administration studies, consider using a validated prodrug of this compound to increase bioavailability.[7][11]

  • Compound Formulation and Stability:

    • Solubility: this compound is soluble in water.[2] Ensure complete dissolution before administration. For animal studies, solutions are often prepared in a buffered saline solution (e.g., 50 mM HEPES) and the pH is adjusted to 7.4.[1]

    • Fresh Preparation: Prepare dosing solutions fresh on the day of the experiment to avoid potential degradation.[1]

  • Experimental Model Considerations:

    • Disease Model Specifics: The efficacy of this compound can be dependent on the specific pathophysiology of the animal model. Ensure that excessive glutamate signaling is a key component of the disease process in your model.[1]

Issue 2: Unexpected Behavioral or Physiological Side Effects

Possible Causes & Troubleshooting Steps:

  • High Peak Plasma Concentrations:

    • Dose Adjustment: High systemic doses can lead to high peak plasma concentrations that may contribute to off-target effects. If side effects are observed, consider a dose-response study to find the minimum effective dose.

    • Alternative Administration Route: Switching from i.p. or i.v. to intranasal administration may reduce systemic side effects by targeting the CNS more directly.[1]

  • Off-Target CCP Inhibition:

    • Assess CCP Function: Inhibition of cytosolic carboxypeptidases can interfere with post-translational modifications of proteins like tubulin.[6] While a direct link to specific behavioral changes in vivo has not been extensively documented for this compound, it is a potential area for investigation if unexpected neurological phenotypes are observed.

    • Protocol for Assessing CCP Activity: To investigate this off-target effect, you can measure the deglutamylating activity of CCPs in tissue homogenates from treated and control animals. This can be done by immunoblotting for ∆2-tubulin (a product of deglutamylation) or by using a specific enzymatic assay with a synthetic peptide substrate.[6]

  • General Animal Welfare:

    • Monitor for Distress: Always monitor animals closely after administration for any signs of distress, in accordance with your institution's animal care and use committee (IACUC) guidelines.

    • Vehicle Control: Ensure that the observed side effects are not due to the vehicle by including a vehicle-only control group.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssaySpeciesIC50 / KiReference
GCPIIEnzymatic Assay---300 pM (IC50)[7]
Nna1 (CCP1)Synthetic Peptide HydrolysisRecombinant0.11 µM (Ki), 0.24 µM (Ki')[6]
Nna1 (CCP1)Tubulin DeglutamylationRecombinant0.21 mM (IC50)[6]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose & RouteCmax (Plasma)Tmax (Plasma)Brain/Plasma Ratio (AUC)Reference
Rat100 mg/kg i.p.275 µg/mL0.25 h0.018[3][12]
Rat30 mg/kg i.p.49.5 µg/mL0.167 h<0.02[1]
Rat30 mg/kg i.n.24.7 µg/mL1 h0.71 (Cortex), 1.49 (Olfactory Bulb)[1]
Mouse10 mg/kg i.v.108.6 nmol/mL---0.015[7]

Table 3: Pharmacokinetic Parameters of an Oral this compound Prodrug (Compound 4) in Mice

SpeciesDose & RouteCmax (this compound in Plasma)Tmax (this compound in Plasma)Oral Bioavailability of this compoundReference
Mouse10 mg/kg (this compound equivalent) p.o.27.1 nmol/mL0.25 h50%[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
  • Preparation of Dosing Solution:

    • Dissolve this compound in 50 mM HEPES buffered saline.

    • Adjust the pH of the solution to 7.4.

    • Prepare the solution fresh on the day of the experiment.

  • Dosing:

    • Administer the solution via intraperitoneal injection at a volume appropriate for the animal's weight. A common dose range for efficacy studies is 50-100 mg/kg.[1]

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions or behavioral changes at regular intervals post-injection.

    • Collect blood and tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.[3]

Protocol 2: Intranasal (i.n.) Administration of this compound in Rats
  • Anesthesia:

    • Anesthetize the rat using an appropriate anesthetic agent as per your approved animal protocol.

  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described in Protocol 1.

  • Administration:

    • Carefully administer a small volume of the dosing solution into each nostril using a micropipette. Ensure the animal's head is positioned to facilitate absorption and prevent aspiration. A typical dose used in studies is 30 mg/kg.[1]

  • Post-Administration:

    • Maintain the animal in a supine position for a short period to allow for absorption.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Proceed with sample collection as required for your experiment.

Protocol 3: Assessment of Off-Target CCP1 Activity In Vivo
  • Animal Treatment:

    • Administer this compound to one group of animals and vehicle to a control group at the desired dose and route.

  • Tissue Collection:

    • At a relevant time point post-administration, euthanize the animals and harvest tissues of interest (e.g., brain, spinal cord).

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Immunoblotting for ∆2-Tubulin:

    • Prepare protein lysates from the collected tissues.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ∆2-tubulin.

    • Use an appropriate secondary antibody and detection reagent to visualize the bands.

    • Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin or GAPDH). An increase in the ∆2-tubulin signal in the this compound treated group would suggest inhibition of CCP1.

Visualizations

GCPII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal This compound This compound GCPII GCPII This compound->GCPII Inhibits Glutamate Glutamate GCPII->Glutamate Produces NAA NAA GCPII->NAA Produces NAAG NAAG NAAG->GCPII Hydrolyzes mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate_Release Glutamate Release mGluR3->Glutamate_Release Inhibits Experimental_Workflow start Hypothesis: This compound will have a therapeutic effect dose_selection Dose & Route Selection (e.g., 50-100 mg/kg i.p. or 30 mg/kg i.n.) start->dose_selection formulation Prepare fresh this compound solution in buffered saline (pH 7.4) dose_selection->formulation administration Administer to treatment group and vehicle to control group formulation->administration monitoring Monitor animal behavior and welfare administration->monitoring efficacy Assess therapeutic efficacy (behavioral or physiological endpoint) monitoring->efficacy pk_pd Optional: Collect samples for PK/PD analysis monitoring->pk_pd data_analysis Analyze and interpret data efficacy->data_analysis pk_pd->data_analysis end Conclusion data_analysis->end Troubleshooting_Logic start Unexpected Experimental Outcome no_effect Lack of Efficacy start->no_effect side_effects Adverse Side Effects start->side_effects check_dose Verify Dose & Route no_effect->check_dose check_formulation Check Formulation & Stability no_effect->check_formulation check_pk Consider PK Analysis no_effect->check_pk consider_off_target Investigate Off-Target Effects (e.g., CCP inhibition) side_effects->consider_off_target refine_dose Refine Dose (Dose-Response) side_effects->refine_dose change_route Consider Alternative Route (e.g., i.n.) side_effects->change_route

References

Technical Support Center: Navigating the Chemical Instability of 2-PMPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the chemical instability of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivative solutions showing variable potency in my assays?

A1: The chemical instability of this compound derivatives, particularly prodrug formulations, can lead to degradation and consequently, variable potency. Many ester-based lipophilic prodrugs are susceptible to hydrolysis at physiological pH (7.4)[1]. It is crucial to prepare solutions fresh before each experiment to ensure consistent concentrations of the active compound[2]. Additionally, ensure proper storage of stock solutions, typically at -80°C for long-term stability (up to 6 months) and -20°C for shorter durations (up to 1 month), under a nitrogen atmosphere and protected from moisture to prevent degradation[3][4].

Q2: I am observing rapid disappearance of my this compound prodrug in plasma stability assays. Is this expected?

A2: Yes, for many this compound prodrugs, rapid hydrolysis in plasma is an intended feature of their design. Prodrugs are often engineered to be rapidly converted to the active this compound upon systemic absorption by plasma and liver microsomal enzymes[1][5]. For instance, certain prodrugs show significant hydrolysis within an hour in phosphate-buffered saline at pH 7.4 and even more rapid degradation in plasma[1][5]. However, if the degradation is faster than anticipated or occurs prematurely, it could indicate issues with the experimental setup or the specific prodrug's inherent instability.

Q3: What are the primary degradation pathways for this compound prodrugs?

A3: The primary degradation pathway for most this compound prodrugs is hydrolysis of the ester or other labile promoieties. This can be a chemical process, particularly at physiological pH, or an enzyme-mediated process in biological matrices like plasma and liver microsomes[1][5]. Initial prodrug strategies that masked only the phosphonate group with moieties like pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) were found to be particularly unstable[6][7][8]. More stable derivatives have been developed by also creating esters at the α- and γ-carboxylate positions[6][7].

Troubleshooting Guides

Issue 1: Inconsistent Analytical Quantification of this compound
Symptom Possible Cause Troubleshooting Step
Poor peak shape or low signal intensity during LC-MS/MS analysis.This compound is a highly polar compound with multiple negative charges, making it challenging to analyze directly with standard reverse-phase chromatography[3][9].Implement a derivatization step using an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase the hydrophobicity of this compound, thereby improving its chromatographic retention and ionization efficiency[1][8][9][10].
Variable quantification results between samples.Incomplete or inconsistent derivatization reaction.Optimize the derivatization protocol by ensuring anhydrous conditions, correct reagent concentrations, and appropriate reaction time and temperature (e.g., 60°C for 30 minutes)[1][8].
Degradation of the analyte in the autosampler.The derivatized this compound may have limited stability in the autosampler.Perform an autosampler stability study by reanalyzing QC samples after a set period (e.g., 18 hours) to assess for any degradation[9]. If instability is observed, minimize the time samples spend in the autosampler before injection.
Issue 2: Unexpectedly Low Oral Bioavailability in Animal Studies
Symptom Possible Cause Troubleshooting Step
Low plasma concentrations of the parent this compound after oral administration of a prodrug.The prodrug may be too stable in vivo, leading to minimal release of the active this compound. This was observed with some α,γ-diester and α-monoester derivatives[6][7].Consider a different prodrug strategy. For instance, Tris-POC-2-PMPA and tetra-ODOL-2-PMPA have demonstrated improved release of this compound following oral administration[1][6].
The prodrug is degrading in the gastrointestinal tract before it can be absorbed.The chemical environment of the gut (e.g., pH, enzymes) may be causing premature degradation.Evaluate the in vitro stability of the prodrug in simulated gastric and intestinal fluids to understand its degradation profile in the GI tract.
The prodrug has poor permeability across the intestinal epithelium.Despite masking the polar groups, the overall physicochemical properties of the prodrug may not be optimal for absorption.Assess the permeability of the prodrug using in vitro models such as Caco-2 cell monolayers.

Data Presentation

Table 1: In Vitro Stability of Selected this compound Prodrugs at pH 7.4

Prodrug Derivative% Remaining at 1 hour (Phosphate-Buffered Saline, pH 7.4)Reference
ODOL-based Prodrug 257%[1][5]
ODOL-based Prodrug 363%[1][5]
ODOL-based Prodrug 454%[1][5]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Plasma Stability Assay
  • Prepare Stock Solution: Dissolve the this compound prodrug in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Incubation: Add a small volume of the stock solution to pre-warmed plasma (e.g., rat or human) to achieve the final desired concentration (e.g., 10 µM), ensuring the final organic solvent concentration is low (e.g., <1%).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by adding a protein precipitation agent, such as cold methanol or acetonitrile, containing an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and proceed with the analytical method (e.g., derivatization followed by LC-MS/MS) to determine the concentration of the remaining prodrug.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices
  • Sample Extraction: Perform protein precipitation of plasma or homogenized tissue samples with a suitable organic solvent (e.g., methanol) containing an internal standard (e.g., 2-phosphonomethyl succinic acid)[1].

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Reconstitute the dried residue in acetonitrile.

    • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).

    • Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization of the acidic groups[1][8][10].

  • LC-MS/MS Analysis:

    • Centrifuge the derivatized sample.

    • Transfer the supernatant to an autosampler vial.

    • Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Monitor the specific mass transitions for the silylated this compound and the internal standard in positive ionization mode[9].

  • Quantification: Construct a calibration curve using standards prepared in the same biological matrix to quantify the concentration of this compound in the unknown samples[9].

Visualizations

G cluster_0 Prodrug Administration cluster_1 Degradation Pathways cluster_2 Result 2PMPA_Prodrug This compound Prodrug (e.g., Ester derivative) Chemical_Hydrolysis Chemical Hydrolysis (e.g., at physiological pH) 2PMPA_Prodrug->Chemical_Hydrolysis Spontaneous Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., in plasma, liver) 2PMPA_Prodrug->Enzymatic_Hydrolysis Enzyme-mediated Active_2PMPA Active this compound Chemical_Hydrolysis->Active_2PMPA Enzymatic_Hydrolysis->Active_2PMPA

Caption: Degradation pathways of this compound prodrugs.

G start Start: Inconsistent Bioanalytical Results check_polarity Is the analyte highly polar like this compound? start->check_polarity derivatize Action: Implement derivatization step (e.g., with MTBSTFA) check_polarity->derivatize Yes end End: Consistent and Reliable Quantification check_polarity->end No optimize_derivatization Is the derivatization reaction optimized? derivatize->optimize_derivatization optimize_protocol Action: Optimize reaction conditions (time, temp, reagents) optimize_derivatization->optimize_protocol No check_stability Is the derivatized analyte stable? optimize_derivatization->check_stability Yes optimize_protocol->optimize_derivatization minimize_time Action: Minimize autosampler residence time check_stability->minimize_time No check_stability->end Yes minimize_time->end

Caption: Troubleshooting workflow for inconsistent bioanalytical results.

References

Technical Support Center: Formulation Strategies for 2-PMPA Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), but its clinical development is hampered by poor oral bioavailability (<1%). This is primarily due to its high polarity and the presence of four acidic functional groups, which limit its passive diffusion across biological membranes.[1][2][3][4]

Q2: What are the initial solubility characteristics of this compound?

The aqueous solubility of this compound has been reported in several sources, with some variation. It's crucial to determine the solubility under your specific experimental conditions.

Solvent/MediaReported SolubilityCitation
Water≥ 28 mg/mL[5]
Water20 mg/mL (clear solution)[3]
Water100 mg/mL (with ultrasonication)[6]
PBS (pH 7.2)10 mg/mL[7]
Q3: What are the primary formulation strategies to enhance this compound's apparent solubility and bioavailability?

Given this compound's physicochemical properties, the following strategies can be considered:

  • Chemical Modification: The prodrug approach has been successfully demonstrated for this compound to improve its oral bioavailability.[8]

  • Physical Modifications:

    • Nanosuspension: Reducing particle size to the nanometer range can increase the surface area for dissolution.

    • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9]

  • Use of Excipients:

    • pH Adjustment: Modifying the pH of the formulation can increase the ionization and, consequently, the solubility of the acidic this compound.[2]

    • Co-solvency: The use of water-miscible organic solvents can improve the solubilization of this compound.[10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the formulation development of this compound and other highly polar, poorly soluble compounds.

Issue 1: Low drug loading in solid dispersions.
  • Potential Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting Steps:

    • Screen a wider range of polymers: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[2][11]

    • Incorporate a surfactant: The addition of a surfactant can improve the miscibility and drug loading capacity of the solid dispersion.[11]

    • Optimize the solvent system (for solvent-based methods): Select a solvent system that effectively dissolves both this compound and the polymer.

Issue 2: Physical instability of the formulation (e.g., crystal growth in nanosuspensions or amorphous solid dispersions).
  • Potential Cause: The formulation is in a thermodynamically unstable state.

  • Troubleshooting Steps:

    • Optimize stabilizer concentration: For nanosuspensions, ensure an adequate concentration of stabilizers (surfactants and/or polymers) to provide a sufficient steric or electrostatic barrier.[12]

    • Select an appropriate polymer for solid dispersions: The chosen polymer should have a high glass transition temperature (Tg) and strong interactions with the drug to inhibit crystallization.[11]

    • Control storage conditions: Store the formulation at appropriate temperatures and humidity levels to minimize molecular mobility.

Issue 3: Inconsistent results in dissolution testing.
  • Potential Cause: Variability in the formulation preparation process or issues with the dissolution test method itself.

  • Troubleshooting Steps:

    • Standardize the formulation process: Ensure all process parameters (e.g., stirring speed, temperature, drying rate) are tightly controlled.

    • Evaluate the dissolution method: Ensure the dissolution medium is appropriate for this compound and that the hydrodynamic conditions are consistent.

    • Assess for drug degradation: Analyze the formulation for any signs of chemical degradation that could affect its solubility.

Experimental Protocols and Visualization

Prodrug Synthesis and Formulation

The prodrug approach aims to mask the polar functional groups of this compound, thereby increasing its lipophilicity and membrane permeability.[8]

Experimental Workflow for Prodrug Approach

G cluster_synthesis Prodrug Synthesis cluster_formulation Formulation cluster_evaluation Evaluation start This compound synthesis Chemical Synthesis (e.g., esterification of acidic groups) start->synthesis purification Purification and Characterization synthesis->purification prodrug This compound Prodrug purification->prodrug formulate Formulate Prodrug in Vehicle (e.g., 5% NMP, 5% Polysorbate 80, 90% Saline) prodrug->formulate administer In Vivo Administration (e.g., oral gavage) formulate->administer pk_analysis Pharmacokinetic Analysis (measure this compound in plasma) administer->pk_analysis G cluster_preparation Suspension Preparation cluster_milling Wet Milling cluster_characterization Characterization start This compound Powder premix Coarse Suspension start->premix stabilizer Aqueous Stabilizer Solution (e.g., HPMC, Poloxamer) stabilizer->premix milling High Energy Wet Milling (e.g., Bead Mill) premix->milling nanosuspension This compound Nanosuspension milling->nanosuspension analysis Particle Size Analysis Zeta Potential Measurement Dissolution Testing nanosuspension->analysis G cluster_solution Solution Preparation cluster_drying Spray Drying cluster_product Product Characterization drug This compound solution Drug-Polymer Solution drug->solution polymer Hydrophilic Polymer (e.g., PVP, HPMC-AS) polymer->solution solvent Common Solvent (e.g., Methanol, Acetone) solvent->solution spray_drying Spray Drying Process (Atomization and Solvent Evaporation) solution->spray_drying solid_dispersion Amorphous Solid Dispersion Powder spray_drying->solid_dispersion characterization Characterization (DSC, XRD, Dissolution) solid_dispersion->characterization

References

Technical Support Center: Enhancing the In Vivo Half-Life of 2-PMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo half-life of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA).

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo half-life of this compound so short?

A1: this compound is a highly polar molecule containing four acidic functionalities.[1][2][3][4] This high polarity leads to poor oral bioavailability (<1%) and rapid clearance from the body, resulting in a short in vivo half-life.[1][2][3][4]

Q2: What is the primary strategy to improve the in vivo half-life and oral bioavailability of this compound?

A2: The primary and most successful strategy to date is the use of prodrugs.[1][5][6] This approach involves masking the polar acidic groups of this compound with lipophilic promoieties, which enhances its absorption and systemic exposure.[1][5][6]

Q3: What are some of the most effective promoieties used for this compound?

A3: Several promoieties have been investigated, with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), isopropyloxycarbonyloxymethyl (POC), and cycloSal groups showing significant promise in preclinical studies.[1][5] The tetra-ODOL-2-PMPA prodrug, in particular, has demonstrated a dramatic increase in oral bioavailability.[1]

Q4: How do prodrugs of this compound release the active drug in vivo?

A4: Prodrugs are designed to be stable enough for absorption but are then rapidly hydrolyzed by esterases in the plasma and liver to release the active this compound molecule.[1][2]

Q5: Are there other potential strategies beyond prodrugs to extend the half-life of this compound?

A5: While less explored specifically for this compound, general strategies for extending the half-life of small molecules could be applicable. These include PEGylation (attaching polyethylene glycol chains), lipidation (attaching lipid chains to promote binding to albumin), and encapsulation in nanoparticle-based delivery systems for sustained release. These approaches aim to increase the molecule's size to reduce renal clearance and shield it from metabolic enzymes.

Troubleshooting Guides

Issue 1: Low plasma concentrations of this compound after oral administration of a prodrug.

Potential Cause Troubleshooting Step
Poor prodrug absorption - Verify the lipophilicity of the prodrug; consider alternative promoieties to further increase lipophilicity.[4] - Evaluate the formulation; ensure proper dissolution. Consider formulation with excipients that enhance absorption.
Rapid pre-systemic metabolism - Assess the stability of the prodrug in intestinal and liver microsomes.[1] If degradation is too rapid, consider promoieties with different steric hindrance or electronic properties.
Chemical instability of the prodrug - Check the stability of the prodrug in the formulation and at physiological pH. Some ester-based prodrugs can be unstable.[7]

Issue 2: High variability in pharmacokinetic data between subjects.

Potential Cause Troubleshooting Step
Differences in metabolic enzyme activity - Ensure the use of a homogenous animal population (age, sex, strain). - Consider potential genetic polymorphisms in relevant esterases if translating to human studies.
Inconsistent oral dosing - For rodent studies, ensure accurate gavage technique to deliver the full dose to the stomach.
Food effects - Standardize the fasting state of the animals before and after dosing, as food can significantly impact the absorption of some drugs.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound following the administration of various prodrugs in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Mice After Oral Administration of this compound and its Prodrugs

Compound Dose (mg/kg this compound equivalent) Cmax (nmol/mL) Tmax (h) AUC0-t (h*nmol/mL) Fold Increase in AUC vs. This compound Reference
This compound 100.25 ± 0.02-0.65 ± 0.13-[1]
Prodrug 4 (tetra-ODOL) 1027.1 ± 11.70.2552.1 ± 5.980[1]
Prodrug 2 (bis-ODOL) 103.65 ± 0.37--~15 (at 30 min)[1]
Prodrug 3 (tris-ODOL) 103.56 ± 0.46--~15 (at 30 min)[1]
cycloSal-prodrug 18a 10~23,7000.5--[5]
tris-POC-2-PMPA 30~15,1000.5--[5]

Table 2: Pharmacokinetic Parameters of this compound in Dogs After Oral Administration of this compound and Prodrug 4 (tetra-ODOL)

Compound Dose (mg/kg this compound equivalent) Cmax (nmol/mL) Tmax (h) AUC0-t (h*nmol/mL) Fold Increase in AUC vs. This compound Reference
This compound 10.421.44-[1]
Prodrug 4 (tetra-ODOL) 132.7 ± 4.990.2562.6 ± 5.6244[1]

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Mice

  • Animals: Male C57BL/6 mice.

  • Formulation: Prodrugs are formulated in a vehicle such as 20% Vitamin E TPGS in water.

  • Dosing: Animals are fasted overnight prior to oral administration of the test compound via gavage at a dose equivalent to 10 mg/kg of this compound.

  • Sample Collection: Blood samples are collected via cardiac puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration into tubes containing an anticoagulant.[2] Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.[1]

2. Bioanalytical Method for this compound Quantification

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like methanol containing an internal standard (e.g., 2-phosphonomethyl succinic acid).[1] The supernatant is then dried.

  • Derivatization: The dried residue is derivatized using an agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCl) to improve chromatographic properties.[1]

  • LC-MS/MS Analysis: The derivatized samples are analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

  • Quantification: A standard curve is prepared in the corresponding biological matrix to quantify the concentration of this compound in the samples.[1]

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation formulation Prodrug Formulation dosing Oral Dosing in Mice/Dogs formulation->dosing Administer sampling Blood Sampling dosing->sampling Collect bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis Quantify this compound pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Calculate Parameters

Caption: Experimental workflow for the pharmacokinetic evaluation of this compound prodrugs.

logical_relationship problem Poor In Vivo Half-Life of this compound cause High Polarity & Rapid Clearance problem->cause strategy Prodrug Approach cause->strategy mechanism Masking Acidic Groups with Lipophilic Moieties strategy->mechanism outcome1 Increased Oral Bioavailability mechanism->outcome1 outcome2 Extended Systemic Exposure mechanism->outcome2

Caption: Logical relationship between the problem and the prodrug solution for this compound.

References

Validation & Comparative

A Comparative Guide to 2-PMPA and 2-MPPA: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent glutamate carboxypeptidase II (GCPII) inhibitors: 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA). By summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathway, this document aims to inform research and development decisions in the fields of neuroscience and pharmacology.

Comparison of Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and 2-MPPA in models of neuropathic pain and morphine tolerance.

Table 1: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury)

CompoundDoseRoute of AdministrationEndpointResult
This compound 100 mg/kgi.p.Paw Withdrawal ThresholdData not available in a directly comparable format
2-MPPA 60 mg/kgp.o.AntinociceptionPrevented the development of morphine tolerance[1]

Note: While both compounds have been evaluated in the Chronic Constriction Injury (CCI) model of neuropathic pain, directly comparable quantitative data on paw withdrawal threshold was not available in the reviewed literature. 2-MPPA has been shown to be effective with daily oral dosing, with the analgesic effect becoming significant after at least 8 days of administration.

Table 2: Efficacy in a Morphine Tolerance Model

CompoundDoseRoute of AdministrationEndpointResult
This compound High dosesb.i.d. for 6 daysInhibition of Morphine Tolerance (Tail-flick test)Inhibited the development of morphine tolerance[2]
2-MPPA 60 mg/kgDaily for 7 daysPrevention of Morphine Tolerance (Antinociception)Prevented the development of morphine tolerance[1]

Signaling Pathway of GCPII Inhibition

The diagram below illustrates the mechanism of action of this compound and 2-MPPA as inhibitors of glutamate carboxypeptidase II (GCPII). By blocking GCPII, these compounds prevent the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG), leading to increased NAAG levels. Elevated NAAG, in turn, acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which inhibits the release of glutamate, a key excitatory neurotransmitter.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Terminal NAAG NAAG NAAG_Cleft NAAG Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate_Release Glutamate_Vesicle->Glutamate_Release Release mGluR3 mGluR3 mGluR3->Glutamate_Vesicle Inhibition of Release GCPII GCPII Glutamate_Cleft Glutamate GCPII->Glutamate_Cleft NAA NAA GCPII->NAA NAAG_Cleft->mGluR3 Activation NAAG_Cleft->GCPII Hydrolysis Inhibitors This compound / 2-MPPA Inhibitors->GCPII Inhibition

Figure 1: GCPII Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies for the key preclinical models cited in this guide are provided below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce neuropathic pain in rodents, characterized by allodynia (painful response to a non-painful stimulus).

Procedure:

  • Anesthesia: The animal (rat or mouse) is anesthetized.

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level.

  • Ligation: Four loose ligatures are tied around the exposed sciatic nerve at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction without arresting epineural blood flow.

  • Wound Closure: The muscle layer is sutured, and the skin is closed with wound clips or sutures.

  • Post-operative Care: Animals are allowed to recover and are monitored for signs of distress.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold, the force at which the animal withdraws its paw, is measured. A decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the development of neuropathic pain.

Morphine Tolerance Model

This model is used to evaluate the development of tolerance to the analgesic effects of morphine.

Procedure:

  • Baseline Assessment: The baseline nociceptive threshold is determined using a tail-flick test. The latency for the animal to flick its tail from a heat source is recorded.

  • Induction of Tolerance: Animals receive repeated administrations of morphine over several days (e.g., twice daily injections for 6-7 days).

  • Assessment of Tolerance: The antinociceptive effect of a challenge dose of morphine is assessed using the tail-flick test after the chronic morphine treatment period.

  • Data Analysis: A decrease in the analgesic effect (i.e., a shorter tail-flick latency) in response to the morphine challenge in chronically treated animals compared to the initial response indicates the development of tolerance. The ability of a test compound (e.g., this compound or 2-MPPA) to prevent this decrease in analgesic effect is a measure of its efficacy in attenuating morphine tolerance.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound and 2-MPPA in the preclinical models described.

Experimental_Workflow cluster_model_induction Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment CCI Chronic Constriction Injury (CCI) (Neuropathic Pain) Vehicle Vehicle Control CCI->Vehicle PMPA This compound CCI->PMPA MPPA 2-MPPA CCI->MPPA Morphine Chronic Morphine Administration (Morphine Tolerance) Morphine->Vehicle Morphine->PMPA Morphine->MPPA Allodynia Mechanical Allodynia (von Frey Test) Vehicle->Allodynia Antinociception Antinociception (Tail-flick Test) Vehicle->Antinociception PMPA->Allodynia PMPA->Antinociception MPPA->Allodynia MPPA->Antinociception Data_Analysis Data Analysis and Comparison Allodynia->Data_Analysis Antinociception->Data_Analysis

Figure 2: Preclinical Efficacy Evaluation Workflow

Summary

Both this compound and 2-MPPA have demonstrated efficacy in preclinical models of morphine tolerance by preventing the decline in morphine's analgesic effects. In the context of neuropathic pain, while both compounds are reported to be effective, a direct quantitative comparison of their effects on mechanical allodynia in the CCI model is challenging due to variations in reported experimental endpoints. The underlying mechanism for both compounds involves the inhibition of GCPII, leading to an increase in synaptic NAAG and a subsequent reduction in glutamate release. This guide provides a foundational overview for researchers to compare these two important GCPII inhibitors and to inform the design of future preclinical studies.

References

A Comparative Guide: Intranasal vs. Intraperitoneal Administration of 2-PMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of intranasal (i.n.) and intraperitoneal (i.p.) administration of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCP-II). The choice of administration route can significantly impact the pharmacokinetic profile, biodistribution, and ultimately the therapeutic efficacy of a compound. This document synthesizes experimental data to facilitate informed decisions in preclinical research and drug development.

At a Glance: Key Differences in this compound Administration

FeatureIntranasal (i.n.) AdministrationIntraperitoneal (i.p.) Administration
Brain Exposure Dramatically enhancedLimited
Plasma Exposure Similar to i.p.Baseline for comparison
Brain-to-Plasma Ratio Significantly higherVery low (<0.02 in all brain areas)
Route of Delivery Non-invasive, direct nose-to-brain potentialInvasive, systemic circulation
Target Engagement Complete inhibition of brain GCP-II activityLess efficient for CNS targets

Quantitative Data Summary

The following tables summarize the pharmacokinetic and biodistribution data from a key study comparing i.n. and i.p. administration of this compound in rats at a dose of 30 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound
ParameterIntranasal (i.n.)Intraperitoneal (i.p.)
Plasma AUC₀-t (h*µg/mL) 50.350.3
Plasma Cₘₐₓ (µg/mL) Not reported in direct comparison49.5
Plasma t₁/₂ (h) Not reported in direct comparison0.99

AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Elimination half-life.

Table 2: Brain Tissue Exposure (AUC₀-t) of this compound
Brain RegionIntranasal (AUC₀-t, hµg/g)Intraperitoneal (AUC₀-t, hµg/g)AUC Ratio (i.n./i.p.)
Olfactory Bulb 77.11.1567
Cortex 38.60.8446
Cerebellum 5.040.806.3
Table 3: Brain Tissue to Plasma Ratio (based on AUC₀-t)
Brain RegionIntranasalIntraperitoneal
Olfactory Bulb 1.49< 0.02
Cortex 0.71< 0.02
Cerebellum 0.10< 0.02

The data clearly demonstrates that while plasma exposure to this compound is comparable between the two routes, intranasal administration results in a striking 46- to 67-fold increase in exposure in the cortex and olfactory bulb, respectively, compared to intraperitoneal injection[1][2]. This suggests a direct nose-to-brain transport mechanism, bypassing the blood-brain barrier to a significant extent.

Signaling Pathway of this compound

This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCP-II). GCP-II is a metallopeptidase that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate[2][3]. By inhibiting GCP-II, this compound increases the levels of NAAG. NAAG, in turn, acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which leads to a decrease in glutamate release[2][3]. This mechanism is particularly relevant in neurological conditions where excessive glutamate is implicated in pathogenesis[2][3].

This compound Signaling Pathway This compound This compound GCP-II GCP-II This compound->GCP-II Inhibits NAAG NAAG GCP-II->NAAG Hydrolyzes mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Release Glutamate Release mGluR3->Glutamate Release Decreases

Mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for intranasal and intraperitoneal administration of this compound in a research setting.

Experimental_Workflow_IN cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulate this compound solution Formulate this compound solution Anesthetize animal (e.g., isoflurane) Anesthetize animal (e.g., isoflurane) Formulate this compound solution->Anesthetize animal (e.g., isoflurane) Position animal on its back Position animal on its back Anesthetize animal (e.g., isoflurane)->Position animal on its back Administer droplets into nostrils Administer droplets into nostrils Position animal on its back->Administer droplets into nostrils Monitor for recovery Monitor for recovery Administer droplets into nostrils->Monitor for recovery Collect samples (blood, brain tissue) Collect samples (blood, brain tissue) Monitor for recovery->Collect samples (blood, brain tissue)

Intranasal administration workflow.

Experimental_Workflow_IP cluster_prep_ip Preparation cluster_admin_ip Administration cluster_post_ip Post-Administration Formulate this compound solution Formulate this compound solution Restrain animal Restrain animal Formulate this compound solution->Restrain animal Locate injection site (lower right abdominal quadrant) Locate injection site (lower right abdominal quadrant) Restrain animal->Locate injection site (lower right abdominal quadrant) Insert needle and inject Insert needle and inject Locate injection site (lower right abdominal quadrant)->Insert needle and inject Return to cage and monitor Return to cage and monitor Insert needle and inject->Return to cage and monitor Collect samples (blood, brain tissue) Collect samples (blood, brain tissue) Return to cage and monitor->Collect samples (blood, brain tissue)

Intraperitoneal administration workflow.

Detailed Experimental Protocols

Intranasal Administration Protocol (Rat Model)

This protocol is adapted from studies demonstrating selective CNS uptake of this compound[1].

Materials:

  • This compound solution (concentration adjusted for desired dosage)

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

  • Animal restraining device (optional)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane. The level of anesthesia should be sufficient to prevent movement and discomfort but allow for normal breathing.

  • Positioning: Place the anesthetized animal in a supine position.

  • Administration: Using a micropipette, administer a small volume of the this compound solution (e.g., 10 µL for rats) into one of the nostrils. Allow the animal to inhale the solution naturally. Some protocols may involve transecting the trachea to prevent the solution from entering the lungs, ensuring delivery to the nasal cavity and subsequent uptake to the brain.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

  • Sample Collection: At predetermined time points post-administration, collect blood and brain tissue (olfactory bulb, cortex, cerebellum) for pharmacokinetic and biodistribution analysis.

Intraperitoneal Injection Protocol (Rat Model)

This protocol is a standard method for systemic administration in rodents[4][5][6].

Materials:

  • This compound solution (sterile)

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 26-gauge)

  • 70% alcohol swabs

  • Animal restraining device

Procedure:

  • Preparation: Draw the desired volume of the sterile this compound solution into the syringe.

  • Restraint: Securely restrain the rat. For a one-person technique, the animal can be held with the non-dominant hand, exposing the abdomen.

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, which is typically located on the left side[5].

  • Injection: Swab the injection site with 70% alcohol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper placement. Inject the solution smoothly.

  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.

  • Sample Collection: At specified time points, collect blood and brain tissue for analysis.

Conclusion

The choice between intranasal and intraperitoneal administration of this compound is highly dependent on the research objective. For studies targeting the central nervous system, intranasal delivery offers a significant advantage by providing enhanced brain exposure and direct nose-to-brain transport, which is not achievable with intraperitoneal administration. While i.p. injection is a standard and effective method for achieving systemic circulation, it is inefficient for delivering polar molecules like this compound to the brain. These findings underscore the potential of intranasal administration as a non-invasive and effective route for CNS drug delivery.

References

The Neuroprotective Efficacy of 2-PMPA in Stroke Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) in preclinical stroke models. It offers a direct comparison with other neuroprotective agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of stroke therapeutics.

Introduction to this compound and the Ischemic Cascade

Stroke remains a leading cause of death and long-term disability worldwide. The pathophysiology of ischemic stroke is characterized by a complex series of events known as the ischemic cascade, which ultimately leads to neuronal cell death in the affected brain region. A key player in this cascade is the excitatory neurotransmitter glutamate. Excessive glutamate release over-activates its receptors, leading to excitotoxicity and neuronal damage.

This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that converts N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, this compound is hypothesized to exert its neuroprotective effects through a dual mechanism: reducing the production of excess glutamate and increasing the levels of NAAG, which itself has neuroprotective properties.

Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and other notable neuroprotective agents in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats.

Compound Mechanism of Action Animal Model Dosage and Administration Infarct Volume Reduction (%) Neurological Deficit Improvement Source
This compound GCPII InhibitorRat (MCAO)Immediate post-MCAO54%Not specified[1]
MK-801 NMDA Receptor AntagonistRat (MCAO)15 min pre-MCAO~60% (in models without hyperthermia)Ataxia observed as a side effect[2][3][4]
HYDAMTIQ PARP InhibitorRat (tMCAO)4h post-MCAO (3.5 mg/kg IV + infusion)Up to 70%Attenuated neurological impairment by up to 40%[5]
HYDAMTIQ PARP InhibitorRat (pMCAO)30 min post-MCAO~40%Reduced sensorimotor deficits[5]
NXY-059 Free Radical TrapperRat (transient MCAO)2.25h post-occlusion (10 mg/kg/h IV)59%Dose-dependent decrease in neurological impairment[6][7]
NXY-059 Free Radical TrapperRat (permanent MCAO)5 min - 4h post-MCAO (50 mg/kg/h)44% (cortex at 4h)Not specified[6][7]
Minocycline Anti-inflammatory, Anti-apoptoticRat (MCAO)3 mg/kg within 4-5h42% (at 4h), 34% (at 5h)Improved neurological functioning[8]
Citicoline Membrane Stabilizer, Precursor to PhosphatidylcholineRat (focal ischemia)300-500 mg/kg27.8% (meta-analysis)20.2% improvement (meta-analysis)[1][9][10]
Cerebrolysin Neurotrophic PeptidesRat (embolic MCAO)5 ml/kg, 4h post-MCAO for 10 daysSignificant reduction (p=0.016)Significant dose-dependent improvement[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for inducing stroke and assessing neuroprotection.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.

  • Animal Preparation: Healthy adult male rats (e.g., Wistar or Sprague-Dawley) are typically used. They are fasted overnight with free access to water before the surgery. Anesthesia is induced and maintained throughout the surgical procedure. Body temperature is monitored and maintained at a physiological level.

  • Surgical Procedure (Intraluminal Suture Method):

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon suture with a rounded tip is introduced into the ICA through the ECA stump.

    • The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

    • For transient MCAO (tMCAO), the suture is withdrawn after a specific period (e.g., 90 or 120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the suture is left in place.

  • Drug Administration: The neuroprotective agent or vehicle is administered at specified time points before, during, or after the MCAO procedure. The route of administration can be intravenous (IV), intraperitoneal (IP), or via other routes as dictated by the study design.

  • Assessment of Infarct Volume:

    • At a predetermined time point after MCAO (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct volume is quantified using image analysis software and is often expressed as a percentage of the total hemispheric volume.

  • Neurological Deficit Scoring:

    • Neurological function is assessed using a battery of behavioral tests. A common example is a multi-point scale that evaluates motor deficits, such as forelimb flexion, circling behavior, and resistance to lateral push. Scores are assigned based on the severity of the observed deficits. Other tests may include the adhesive removal test or the rotarod test for more specific sensorimotor assessments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating neuroprotective agents.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Neuroprotective Outcome Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity NAAG_Hydrolysis NAAG Hydrolysis GCPII GCPII Glutamate Glutamate GCPII->Glutamate produces NAAG NAAG NAAG->GCPII Glutamate->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death PMPA This compound Inhibition Inhibition PMPA->Inhibition Inhibition->GCPII inhibits Reduced_Glutamate ↓ Glutamate Inhibition->Reduced_Glutamate Increased_NAAG ↑ NAAG Inhibition->Increased_NAAG Reduced_Excitotoxicity ↓ Excitotoxicity Reduced_Glutamate->Reduced_Excitotoxicity Increased_NAAG->Reduced_Excitotoxicity antagonizes glutamate receptors Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effect.

G cluster_0 Pre-clinical Study Design Animal_Model Animal Model Selection (e.g., Rat MCAO) Grouping Randomized Group Assignment (Treatment vs. Vehicle) Animal_Model->Grouping Stroke_Induction Ischemic Stroke Induction (MCAO Surgery) Grouping->Stroke_Induction Drug_Admin Drug Administration (Specified dose, route, timing) Stroke_Induction->Drug_Admin Behavioral_Tests Neurological Assessment (e.g., Deficit Scoring) Drug_Admin->Behavioral_Tests Histology Histological Analysis (Infarct Volume Measurement) Behavioral_Tests->Histology Data_Analysis Statistical Analysis Histology->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for preclinical neuroprotection studies.

Discussion and Future Directions

The data presented in this guide highlight the potential of this compound as a neuroprotective agent in ischemic stroke. Its efficacy in reducing infarct volume in a preclinical model is comparable to, and in some cases may exceed, that of other agents targeting different mechanisms within the ischemic cascade. The dual mechanism of reducing glutamate and increasing NAAG offers a targeted approach to mitigating excitotoxicity.

However, it is crucial to acknowledge the challenges in translating preclinical findings to clinical success. Many promising neuroprotective agents have failed in human trials. Factors such as the therapeutic time window, drug delivery to the brain, and the heterogeneity of human stroke are significant hurdles. The observation that MK-801's neuroprotective effect is masked by hyperthermia underscores the importance of stringent physiological monitoring in preclinical studies.

Future research should focus on optimizing the therapeutic window and delivery of this compound. Prodrug strategies to enhance its oral bioavailability and brain penetration are already under investigation and show promise. Furthermore, combination therapies that target multiple pathways in the ischemic cascade may offer a more robust neuroprotective strategy. The continued rigorous preclinical evaluation of this compound and other novel compounds is essential for the development of effective treatments for ischemic stroke.

References

A Cross-Species Examination of 2-PMPA Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCPII), across various preclinical species. The data presented herein is compiled from multiple studies to aid in the evaluation and translation of this compound and its prodrugs in drug development.

Executive Summary

This compound is a highly potent and selective inhibitor of GCPII, an enzyme implicated in a range of neurological and inflammatory disorders.[1][2] Despite its promising therapeutic potential, the clinical development of this compound has been hampered by its poor oral bioavailability (<1%), a consequence of its highly polar nature.[1][3] To overcome this limitation, various prodrug strategies have been explored to enhance its systemic exposure. This guide summarizes the pharmacokinetic parameters of this compound and one of its successful prodrugs, 'Prodrug 4' ((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl-based prodrug), in mice, rats, and dogs, providing a comparative overview of its behavior across species.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its prodrug 'Prodrug 4' following various routes of administration in mice, rats, and dogs.

Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration) in Mice

ParameterValueSpeciesDoseReference
Cmax 108.6 ± 9.5 nmol/mLMouse (CD-1)10 mg/kg[1]
AUC0-t 104 ± 19 h*nmol/mLMouse (CD-1)10 mg/kg[1]

Table 2: Pharmacokinetic Parameters of this compound from 'Prodrug 4' (Oral Administration) in Mice

ParameterValueSpeciesDose (this compound Equivalent)Reference
Cmax 27.1 ± 11.7 nmol/mLMouse (CD-1)10 mg/kg[1]
Tmax 15 minMouse (CD-1)10 mg/kg[1]
AUC0-t 52.1 ± 5.9 h*nmol/mLMouse (CD-1)10 mg/kg[1]
Oral Bioavailability 50%Mouse (CD-1)10 mg/kg[1]

Table 3: Pharmacokinetic Parameters of this compound (Intraperitoneal Administration) in Rats

ParameterValueSpeciesDoseReference
Cmax 275 µg/mLRat (Wistar)100 mg/kg[4][5]
Tmax 0.25 hRat (Wistar)100 mg/kg[4][5]
Half-life (t1/2) 0.64 hRat (Wistar)100 mg/kg[4][5]
AUC 210 µg*h/mLRat (Wistar)100 mg/kg[4][5]

Table 4: Pharmacokinetic Parameters of this compound from 'Prodrug 4' (Oral Administration) in Dogs

ParameterValueSpeciesDose (this compound Equivalent)Reference
AUC0-t 62.6 h*nmol/mLDog (Beagle)1 mg/kg[1][3]

Note: Direct comparison of AUC values between species should be made with caution due to differences in administered doses.

Experimental Protocols

The data presented in this guide were derived from studies employing standardized and rigorous experimental methodologies.

Pharmacokinetic Studies in Mice
  • Animal Model: Male CD-1 mice (25-30 g).[1]

  • Housing: Maintained on a 12-hour light-dark cycle with ad libitum access to food and water.[1]

  • Drug Administration:

    • Intravenous (IV): this compound was administered at a dose of 10 mg/kg in a 50 mM Hepes-buffered saline solution (pH 7.4).[1]

    • Oral (PO): Prodrug 4 was formulated in 5% N-methyl-2-pyrrolidone, 5% polysorbate 80, and 90% saline and administered as a single dose equivalent to 10 mg/kg of this compound.[1]

  • Sample Collection: Blood and brain samples were collected at various time points post-administration.[1]

  • Analytical Method: Pharmacokinetic parameters were determined using noncompartmental analysis.[1]

Pharmacokinetic Studies in Rats
  • Animal Model: Male Wistar rats (200-250 g).[5]

  • Housing: Maintained in a controlled environment with ad libitum access to food and water.[5]

  • Drug Administration:

    • Intraperitoneal (IP): this compound was administered as a single dose of 100 mg/kg in 50 mM HEPES buffered saline.[5]

  • Sample Collection: Plasma and tissue samples were collected at various time points.[5]

  • Analytical Method: Quantification of this compound was performed using a derivatization method followed by LC-MS/MS analysis.[4][5]

Pharmacokinetic Studies in Dogs
  • Animal Model: Male beagle dogs.[1]

  • Drug Administration:

    • Oral (PO): this compound and Prodrug 4 were administered as a single dose equivalent to 1 mg/kg of this compound.[1]

  • Sample Collection: Blood samples were collected from the jugular vein at various time points.[1]

  • Analytical Method: Pharmacokinetic parameters were analyzed using noncompartmental analysis.[1]

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of Glutamate Carboxypeptidase II (GCPII). GCPII is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][6] By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to increased levels of NAAG and reduced levels of glutamate in the synapse.

2-PMPA_Mechanism_of_Action cluster_synapse Synaptic Cleft NAAG NAAG GCPII GCPII (Enzyme) NAAG->GCPII binds to Glutamate Glutamate GCPII->Glutamate produces NAA NAA GCPII->NAA produces This compound This compound This compound->GCPII inhibits

Caption: Mechanism of this compound as a GCPII inhibitor.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a generalized workflow for the preclinical pharmacokinetic studies of this compound and its prodrugs.

Pharmacokinetics_Workflow Animal_Model Animal Model Selection (Mouse, Rat, Dog) Dosing Drug Administration (IV, PO, IP) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma/Tissue Homogenate) Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->Data_Analysis Results PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->Results

Caption: Generalized experimental workflow for this compound PK studies.

References

Validating the On-Target Effects of 2-PMPA on NAAG Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) with other alternatives for modulating N-acetyl-aspartyl-glutamate (NAAG) levels, supported by experimental data and detailed protocols.

This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII is a zinc metallopeptidase that catalyzes the hydrolysis of the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate.[1][4] By inhibiting GCPII, this compound effectively increases the extracellular concentration of NAAG, which is an agonist at metabotropic glutamate receptor subtype 3 (mGluR3).[5][6][7] This mechanism is of significant interest in neuroscience research and drug development for various neurological and psychiatric disorders where glutamate excitotoxicity or dysregulated glutamate transmission is implicated.[4][8]

Comparison of Alternatives for Modulating NAAG Levels

The primary alternatives to using GCPII inhibitors like this compound for increasing NAAGergic neurotransmission are the direct administration of NAAG itself or the use of other less potent GCPII inhibitors.

FeatureThis compoundDirect NAAG AdministrationOther GCPII Inhibitors
Mechanism of Action Indirect; inhibits NAAG degradationDirect; agonism of mGluR3Indirect; inhibit NAAG degradation
Potency High; picomolar to nanomolar IC50/KiVariable; depends on delivery and stabilityGenerally lower potency than this compound
Specificity Highly selective for GCPII[1][3]Acts on all NAAG-sensitive receptorsSpecificity varies by compound
Bioavailability Poor oral bioavailability, requires systemic administration or prodrug strategies[4][9][10]Poor; rapid degradation and poor BBB penetrationVaries; many are also polar molecules with limited bioavailability
In Vivo Efficacy Demonstrated to increase brain NAAG levels and produce neuroprotective effects[1][3][5]Efficacy can be limited by pharmacokinetics[11]Efficacy depends on potency and pharmacokinetic properties

Quantitative Data on this compound's Effects

The following table summarizes key quantitative data from preclinical studies validating the on-target effects of this compound.

ParameterValueSpeciesAdministration RouteKey FindingReference
IC50 for GCPII Inhibition 300 pM-In vitroDemonstrates high potency of this compound.[1][4][1][4]
Ki for GCPII Inhibition 98 pM - 280 pMRatIn vitroConfirms high-affinity binding to GCPII.[2][3][2][3]
Peak Brain ECF Concentration of this compound 29.66 ± 8.1 µMRat50 mg/kg, i.p.Shows significant brain penetration.[5][6][5][6]
Peak Brain ECF Concentration of NAAG 2.89 ± 0.42 µMRat50 mg/kg, i.p.Directly demonstrates increased NAAG levels following this compound administration.[5][6][5][6]
Neuroprotection (EC50) 8.4 µMRat embryonic cerebellar neuronsIn vitro (hypoxia model)Shows functional neuroprotective effect at micromolar concentrations.[3][3]

Experimental Protocols

In Vitro GCPII Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GCPII activity.

Materials:

  • Recombinant human GCPII enzyme

  • NAAG substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl with NaCl and CoCl2)

  • Glutamate detection reagent (e.g., glutamate oxidase/peroxidase system)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the GCPII enzyme to each well, followed by the different concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the NAAG substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the glutamate detection reagent.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Measuring Brain NAAG Levels

Objective: To measure the extracellular concentrations of this compound and NAAG in the brain of a living animal following systemic administration of this compound.

Materials:

  • Laboratory animals (e.g., rats)

  • This compound for injection

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect baseline dialysate samples for a set period.

  • Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the collected dialysate samples for concentrations of this compound and NAAG using a validated LC-MS/MS method.

  • Plot the concentrations of this compound and NAAG over time to determine the pharmacokinetic and pharmacodynamic profiles.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Agonist Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA Signaling Downstream Signaling mGluR3->Signaling PMPA This compound PMPA->GCPII Inhibition

Caption: Signaling pathway of this compound action.

G cluster_0 Animal Preparation cluster_1 Microdialysis Experiment cluster_2 Sample Analysis cluster_3 Data Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples Probe->Baseline Injection Administer this compound Baseline->Injection Collection Collect Post-injection Samples Injection->Collection LCMS LC-MS/MS Analysis (NAAG & this compound) Collection->LCMS PKPD Pharmacokinetic/ Pharmacodynamic Modeling LCMS->PKPD

Caption: Experimental workflow for in vivo validation.

References

Comparative Analysis of Brain Penetration: 2-PMPA vs. DCMC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative brain penetration of two glutamate carboxypeptidase II (GCPII) inhibitors, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-(3,5-dichlorobenzyl)ureido)pentanedioic acid (DCMC).

This guide provides a detailed comparison of the brain penetration capabilities of this compound and DCMC, two potent inhibitors of glutamate carboxypeptidase II (GCPII). Both compounds are of significant interest in the field of neuroscience for their potential therapeutic applications in neurological disorders. Understanding their relative ability to cross the blood-brain barrier (BBB) is crucial for the development of effective central nervous system (CNS) targeted therapies. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Studies have demonstrated that this compound exhibits significantly greater brain penetration than DCMC, particularly when administered intranasally. While quantitative data for this compound's brain distribution is available, similar specific data for DCMC is limited in the reviewed literature, which consistently characterizes its brain penetration as low. Both compounds act by inhibiting GCPII, an enzyme that plays a critical role in regulating synaptic glutamate levels.

Data Presentation: Brain Penetration of this compound and DCMC

The following tables summarize the available quantitative data on the brain penetration of this compound. Due to the lack of specific quantitative data for DCMC in the reviewed literature, a direct numerical comparison is not possible. However, it is consistently reported that DCMC's brain penetration is lower than that of this compound.

Table 1: Brain Tissue to Plasma Concentration Ratios (AUCbrain/AUCplasma) of this compound in Rats Following a Single 30 mg/kg Dose

Administration RouteOlfactory BulbCortexCerebellum
Intranasal (i.n.) 1.490.710.10
Intraperitoneal (i.p.) < 0.02< 0.02< 0.02

Table 2: Brain and Plasma Concentrations of this compound in Rats at 1 Hour Post-Intranasal Administration (30 mg/kg)

Tissue/FluidConcentration (µg/g or µg/mL)
Olfactory Bulb 31.2
Cortex 10.3
Cerebellum 2.13
Plasma 24.7 (Cmax)

Mechanism of Action: GCPII Inhibition

Both this compound and DCMC are inhibitors of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase). GCPII is responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound and DCMC prevent the breakdown of NAAG. Increased levels of NAAG lead to the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3), which in turn reduces the release of glutamate into the synapse. This mechanism is of therapeutic interest in conditions associated with excessive glutamate neurotransmission.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NAAG_Vesicle NAAG Vesicle NAAG NAAG NAAG_Vesicle->NAAG Release mGluR3 mGluR3 mGluR3->Glutamate_Vesicle Inhibits Release Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates NAAG->mGluR3 Activates GCPII GCPII GCPII->NAAG Hydrolyzes 2-PMPA_DCMC This compound / DCMC 2-PMPA_DCMC->GCPII Inhibits

Figure 1. Signaling pathway of GCPII inhibition.

Experimental Protocols

The following sections detail the methodologies used in the comparative studies of this compound and DCMC brain penetration.

Animals

Male Sprague-Dawley rats were used for the in vivo pharmacokinetic studies. The animals were housed under standard laboratory conditions with free access to food and water. All animal procedures were conducted in accordance with approved institutional animal care and use committee protocols.

Intranasal Administration

For intranasal dosing, rats were anesthetized, and the drug solution (e.g., 30 mg/kg in a volume of 10 µL) was administered into one nostril using a micropipette. The animals were kept in a supine position for a short period after administration to ensure the solution remained in the nasal cavity.

Intraperitoneal Administration

For intraperitoneal dosing, the drug was dissolved in a suitable vehicle and injected into the peritoneal cavity of the rats at the same dose as the intranasal administration (e.g., 30 mg/kg).

Sample Collection and Analysis

At predetermined time points after drug administration, blood samples were collected via cardiac puncture into heparinized tubes. Brains were rapidly excised, and specific regions (olfactory bulb, cortex, cerebellum) were dissected on an ice-cold plate. Plasma was separated by centrifugation. Both plasma and brain tissue samples were stored at -80°C until analysis.

Drug concentrations in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental_Workflow Start Start: Animal Acclimatization Dosing Drug Administration (Intranasal or Intraperitoneal) Start->Dosing Sample_Collection Timed Sample Collection Dosing->Sample_Collection Blood_Processing Blood Collection & Plasma Separation Sample_Collection->Blood_Processing Brain_Dissection Brain Excision & Regional Dissection (Olfactory Bulb, Cortex, Cerebellum) Sample_Collection->Brain_Dissection Sample_Storage Storage at -80°C Blood_Processing->Sample_Storage Brain_Dissection->Sample_Storage Sample_Analysis LC-MS/MS Analysis of Plasma and Brain Homogenates Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (Brain/Plasma Ratios, AUC) Sample_Analysis->Data_Analysis End End: Comparative Assessment Data_Analysis->End

Figure 2. Experimental workflow for assessing brain penetration.

Discussion

The data clearly indicates that the route of administration plays a critical role in the brain penetration of this compound, with intranasal delivery offering a significant advantage over systemic administration via the intraperitoneal route. The high concentration of this compound in the olfactory bulb following intranasal administration suggests a direct nose-to-brain transport pathway, bypassing the BBB.

While specific quantitative data for DCMC is lacking, the consistent reports of its low brain penetration, even when administered intranasally, suggest that its physicochemical properties are less favorable for crossing the BBB compared to this compound. Both molecules are potent inhibitors of GCPII, but their differential ability to reach their target in the CNS has significant implications for their therapeutic potential in neurological disorders.

Conclusion

For researchers and drug development professionals targeting GCPII in the CNS, this compound demonstrates superior brain penetration, especially via the intranasal route, when compared to DCMC. The choice between these two inhibitors for in vivo studies should, therefore, heavily consider the required CNS exposure levels. Further studies are warranted to obtain quantitative brain penetration data for DCMC to enable a more direct and comprehensive comparison.

Assessing the Long-Term Safety and Toxicity of 2-PMPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term safety and toxicity profile of a compound is paramount. This guide provides a comprehensive comparison of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), with its alternatives, supported by available experimental data.

Executive Summary

This compound has demonstrated significant therapeutic potential in a multitude of preclinical models of neurological disorders. Its high selectivity for GCPII suggests a favorable safety profile. However, a lack of dedicated long-term toxicology studies necessitates a careful evaluation of available data. In contrast, the thiol-based GCPII inhibitor, 2-MPPA, which advanced to clinical trials, was halted due to significant immunotoxicity in primates. This guide will delve into the known safety, toxicity, and pharmacokinetic profiles of these compounds to aid in informed decision-making for future research and development.

Comparative Analysis of this compound and Alternatives

While a direct head-to-head long-term toxicology study of this compound against alternatives is not publicly available, a comparative assessment can be made based on existing preclinical and clinical data.

FeatureThis compound2-MPPA
Target Glutamate Carboxypeptidase II (GCPII/NAALADase)Glutamate Carboxypeptidase II (GCPII/NAALADase)
Potency (IC50) ~300 pM[1]~90 nM
Selectivity High; no activity at over 100 other transporters, enzymes, and receptors[1]Selective for GCPII
Oral Bioavailability Poor (<1%)[2]Orally bioavailable
Reported Toxicity No specific long-term toxicity studies are publicly available. Numerous preclinical efficacy studies have not reported significant adverse effects.Development halted due to membranoproliferative glomerular nephritis (immune complex-mediated) in non-human primates.[3][4] Thiol-containing drugs are associated with a risk of immunotoxicity and hypersensitivity reactions.[3][5]
Clinical Development Not advanced to clinical trials, primarily due to poor oral bioavailability.Advanced to Phase I clinical trials but was discontinued.

Long-Term Safety and Toxicity Profile of this compound

Direct, long-term toxicology studies on this compound are not extensively reported in the public domain. However, inferences about its safety can be drawn from its high target selectivity and observations from numerous in vivo efficacy studies. The exquisite selectivity of this compound for GCPII minimizes the potential for off-target effects, which are a common source of toxicity for many therapeutic agents.[1] Preclinical studies, some involving chronic administration, have utilized this compound at various doses without reporting overt signs of toxicity or adverse events, suggesting a good tolerability profile in these models.

Alternative Compound: 2-MPPA and its Toxicological Profile

2-MPPA, a thiol-based GCPII inhibitor, was developed as an orally bioavailable alternative to this compound. While it demonstrated efficacy in preclinical models and entered clinical trials, its development was terminated due to severe toxicity observed in non-human primates.[3][4] The primary toxicological finding was membranoproliferative glomerular nephritis, an inflammatory kidney disease, which was suspected to be immune-mediated.[3][4] This adverse finding is consistent with the known risks associated with some thiol-containing compounds, which can induce hypersensitivity and immunological reactions.[3][5]

Pharmacokinetic Profiles

A key differentiator between this compound and its alternatives is their pharmacokinetic properties. The highly polar nature of this compound results in poor oral absorption and limited ability to cross the blood-brain barrier.[6] This has led to the development of various prodrug strategies to improve its systemic exposure.

Table 1: Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, intraperitoneal administration)

ParameterValueUnit
Cmax275µg/mL
Tmax0.25h
t1/20.64h
AUC210µg·h/mL
Apparent Clearance7.93mL/min/kg
Volume of Distribution0.44L/kg

Data sourced from a study by Rais et al.

Table 2: Comparative Brain Penetration of GCPII Inhibitors in Rats (30 mg/kg, intranasal administration, 1h post-dose)

CompoundOlfactory Bulb (µg/g)Cortex (µg/g)Cerebellum (µg/g)
This compound 31.210.32.13
2-MPPA 4.460.260.21
DCMC 2.122.030.20

Data highlights this compound's higher brain penetration via intranasal route compared to other inhibitors.[3][4]

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Rats
  • Animals: Male Sprague-Dawley rats.

  • Dosing: this compound was administered via intraperitoneal (IP) injection at a dose of 100 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method following a derivatization procedure.

  • Parameters Calculated: Cmax, Tmax, elimination half-life (t1/2), and area under the curve (AUC) were calculated from the plasma concentration-time profile.

Comparative Brain Penetration Study
  • Animals: Male Sprague-Dawley rats.

  • Dosing: this compound, 2-MPPA, or DCMC were administered intranasally at a dose of 30 mg/kg.

  • Sample Collection: Brain tissues (olfactory bulb, cortex, cerebellum) were collected 1 hour post-administration.

  • Analysis: The concentration of each compound in the brain tissue was quantified using LC-MS/MS.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the inhibition of GCPII, which leads to an increase in the levels of N-acetyl-aspartyl-glutamate (NAAG). NAAG then acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release.

GCPII_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Reduced Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis mGluR3 mGluR3 mGluR3->Glutamate_Release Inhibits NAAG NAAG NAAG->mGluR3 Activates NAAG_cleft NAAG GCPII GCPII NAAG_cleft->GCPII Hydrolysis Glutamate_cleft Glutamate GCPII->Glutamate_cleft Produces 2_PMPA This compound 2_PMPA->GCPII Inhibits

Caption: Signaling pathway of GCPII inhibition by this compound.

experimental_workflow cluster_animal_studies In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis cluster_data_processing Data Interpretation Dosing Compound Administration (e.g., this compound IP) Sampling Blood/Tissue Collection (Time course) Dosing->Sampling Extraction Sample Preparation (Protein Precipitation/Derivatization) Sampling->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis Comparison Comparative Analysis (vs. Alternatives) PK_Analysis->Comparison

Caption: General experimental workflow for pharmacokinetic assessment.

References

The Translational Journey of 2-PMPA: A Comparative Guide to its Clinical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the translational studies and clinical potential of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). We delve into the experimental data, compare its performance with a key alternative, and outline the strategies being employed to overcome its developmental challenges.

This compound has demonstrated significant therapeutic promise in a multitude of preclinical models for neurological disorders.[1][2] Its high potency and selectivity for GCPII make it a compelling candidate for conditions where glutamate excitotoxicity is a key pathological factor.[1][3] However, the clinical translation of this compound has been significantly hampered by its physicochemical properties, namely its high polarity, which leads to poor oral bioavailability and limited penetration of the blood-brain barrier.[1][2][3] This guide will explore the innovative approaches being taken to address these limitations and evaluate the clinical future of this promising molecule.

Mechanism of Action: Targeting Glutamate Excitotoxicity

This compound is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a metallopeptidase that hydrolyzes N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[1] By inhibiting GCPII, this compound increases the levels of NAAG in the brain.[1] NAAG, in turn, acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release.[1] This mechanism is particularly relevant in neurological disorders characterized by excessive glutamate, which can lead to neuronal damage.

2-PMPA_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate GCPII->Glutamate Produces Presynaptic_Terminal Presynaptic Terminal mGluR3->Presynaptic_Terminal Inhibits Glutamate Release Postsynaptic_Terminal Postsynaptic Terminal This compound This compound This compound->GCPII Inhibits

Figure 1: Mechanism of action of this compound in reducing glutamate excitotoxicity.

Overcoming Delivery Challenges: A Head-to-Head Comparison of Administration Routes

The primary obstacle to the clinical success of this compound is its poor pharmacokinetic profile. The following tables summarize key quantitative data from preclinical studies, comparing different administration routes and the use of prodrugs to enhance systemic exposure and brain penetration.

Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Intraperitoneal (i.p.) vs. Intranasal (i.n.) Administration
ParameterIntraperitoneal (30 mg/kg)Intranasal (30 mg/kg)Fold Change (i.n. vs. i.p.)Reference
Plasma Cmax (µg/mL) 49.524.70.5[1][2]
Plasma AUC0-t (hµg/mL) 50.352.31.0[1][2]
Olfactory Bulb AUC0-t (hµg/g) -78.1-[1][2]
Cortex AUC0-t (hµg/g) -37.7-[1][2]
Cerebellum AUC0-t (hµg/g) -5.27-[1][2]
Brain Tissue to Plasma Ratio (AUC based) < 0.020.10 - 1.49>5 - 74.5[1][2]

These data highlight the dramatic improvement in brain exposure achieved with intranasal administration compared to the intraperitoneal route, with a 67-fold increase in the olfactory bulb and a 46-fold increase in the cortex.[1]

Table 2: Comparison of this compound Plasma and Olfactory Bulb Concentrations Following Intranasal Administration of this compound and its Prodrug (Compound 1) in Rats
Compound (10 mg/kg molar equivalent)Plasma Concentration (nmol/mL) at 1hOlfactory Bulb Concentration (nmol/g) at 1hReference
This compound 11.5 ± 2.26.1 ± 1.5[4]
Compound 1 (γ-PAB-2-PMPA) 47 ± 7.568 ± 23[4]
Fold Increase (Compound 1 vs. This compound) 4.111.1[4]

The use of a γ-substituted ester prodrug (Compound 1) resulted in a significant increase in both plasma and, more importantly, olfactory bulb concentrations of this compound after intranasal administration, demonstrating the potential of a combined prodrug and delivery strategy.[4]

Table 3: Enhancement of Oral Bioavailability of this compound through an ODOL-based Prodrug (Compound 4)
Compound (Oral Administration)Plasma Concentration of this compound (nmol/mL) at 30 min (Mice)Fold Increase vs. Oral this compound (Mice)Fold Improvement in this compound Exposure (Dogs)Reference
This compound 0.25 ± 0.02--[5]
Compound 4 (ODOL-based prodrug) 17.34 ± 5.036944[5]

An oral prodrug strategy using (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) promoieties has shown remarkable success in enhancing the systemic exposure of this compound in both mice and dogs, suggesting potential for successful clinical translation in humans.[5]

The Competitive Landscape: this compound vs. 2-MPPA

The primary alternative to this compound that has reached clinical evaluation is 2-MPPA (2-(3-mercaptopropyl)pentanedioic acid), a thiol-based GCPII inhibitor.

Table 4: Comparative Profile of this compound and 2-MPPA
FeatureThis compound (Phosphonate-based)2-MPPA (Thiol-based)Reference
Potency (IC50) 300 pM90 nM[1][2][3][6]
Oral Bioavailability Poor (<1%)Yes[2][3]
Clinical Development Status Preclinical; strategies to improve delivery under investigationHalted[1][2][3]
Reason for Discontinuation -Immunological toxicities observed in primate studies[1][2]

While 2-MPPA offered the advantage of oral bioavailability, its development was terminated due to safety concerns.[1][2] This positions this compound, with its superior potency and potentially cleaner safety profile (pending further studies), as a strong candidate if the delivery challenges can be effectively addressed.

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

Pharmacokinetic Studies in Rodents
  • Animal Models: Male Sprague-Dawley rats were commonly used.

  • Dosing:

    • Intraperitoneal (i.p.): this compound was dissolved in a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) and administered as a single injection.[2]

    • Intranasal (i.n.): Animals were lightly anesthetized, and a specific volume of the drug solution was administered into the nasal cavity.

  • Sample Collection: Blood samples were collected via cardiac puncture at various time points post-administration.[2] Brain tissues (olfactory bulb, cortex, cerebellum) were also harvested.

  • Analysis: Drug concentrations in plasma and brain homogenates were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For this compound analysis, derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) was employed.[5]

Pharmacokinetic_Study_Workflow Animal_Dosing Rodent Dosing (i.p. or i.n.) Sample_Collection Blood and Brain Tissue Collection Animal_Dosing->Sample_Collection Sample_Processing Homogenization and Extraction Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-PMPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, drawing upon general best practices for hazardous waste management.

Immediate Safety and Handling for Disposal

Before initiating the disposal process for this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is categorized as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. All handling should take place in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Requirement
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the recommended procedure for its collection and disposal.

  • Waste Characterization and Segregation : this compound should be treated as a non-halogenated organic waste. It is crucial to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[1] Do not mix it with incompatible materials such as acids, bases, or strong oxidizing agents.[1][2]

  • Container Selection and Labeling :

    • Choose a container that is chemically compatible with this compound and is in good condition, free from leaks or damage, with a secure, leak-proof closure.[3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Phosphonomethyl)-pentanedioic Acid," and a clear description of its contents and potential hazards.[3]

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA).[2]

    • Keep the container closed at all times, except when adding waste.

    • The storage duration in the SAA may be regulated, with some regions allowing up to 90 days.[1]

  • Final Disposal :

    • This compound waste should not be disposed of down the drain or in regular trash.[1]

    • The recommended method of disposal is through an approved waste disposal plant, typically via incineration.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps:

  • Alert Personnel : Notify colleagues in the immediate area.

  • Evacuate : If the spill is large, evacuate the area.

  • Absorb : For small spills, absorb the liquid with an inert material such as vermiculite, sand, or commercial sorbent pads.[1] For larger spills, contain the liquid with dikes of absorbent material.

  • Collect : Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[1]

  • Report : Report the incident to your laboratory supervisor and EHS department.

Quantitative Data for Chemical Waste Management

The following table summarizes general quantitative guidelines for the management of chemical waste in a laboratory setting. Note that specific institutional and local regulations may vary.

ParameterGuideline
pH for Aqueous Waste (Drain Disposal) For certain neutralized, non-toxic aqueous solutions, a pH between 5.0 and 12.5 may be permissible for drain disposal. This is not recommended for this compound. [2]
Satellite Accumulation Area (SAA) Volume Limits Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.
SAA Time Limits Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[2]

Experimental Protocols & Visualizations

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of non-halogenated organic chemical waste is the established protocol.

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate as Non-Halogenated Organic Waste ppe->segregate sds->ppe container Select & Label Compatible Waste Container segregate->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area (SAA) collect->store seal Keep Container Sealed store->seal contact_ehs Contact EHS for Pickup seal->contact_ehs incineration Disposal via Licensed Hazardous Waste Facility (Incineration) contact_ehs->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCPII). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling to prevent exposure. The primary hazards are skin and eye irritation.[1] Adherence to the recommended personal protective equipment is mandatory to ensure personal safety.

Summary of Hazards:

Hazard Statement GHS Classification Source
H315: Causes skin irritation Skin Irritation Category 2 [1]

| H319: Causes serious eye irritation | Eye Irritation Category 2A |[1] |

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) To prevent skin contact and subsequent irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. To protect against serious eye irritation from dust particles or splashes.[2][3]
Skin and Body Protection Laboratory coat To protect skin and personal clothing from contamination.[4]

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To prevent irritation of the respiratory tract by avoiding the inhalation of dust. |

Operational and Disposal Plans

Safe handling and disposal of this compound are critical to a safe laboratory environment. The following procedural steps provide a direct guide for operational questions.

Handling and Storage Procedures

Preparation and Handling:

  • Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.

  • Avoid Dust Formation: As this compound is a crystalline solid, care should be taken to avoid the generation of dust.[5]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in PBS (pH 7.2) at 10 mg/ml.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Waste: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash the skin with plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Plan

All waste materials, including unused this compound and any contaminated lab supplies (e.g., gloves, pipette tips, containers), must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(Phosphonomethyl)-pentanedioic Acid".

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Skin/Eye Irritant) Select_PPE Select & Don PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Waste (Contaminated PPE, Unused Chemical) Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste (Follow Institutional Protocol) Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands Spill_Event Spill Event Follow_Spill_Response Follow Spill Response Protocol Spill_Event->Follow_Spill_Response Emergency Follow_Spill_Response->Decontaminate_Equipment

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-PMPA
Reactant of Route 2
2-PMPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.